molecular formula C20H24N2O3 B10779067 Quinidine N-oxide

Quinidine N-oxide

Numéro de catalogue: B10779067
Poids moléculaire: 340.4 g/mol
Clé InChI: WVDIZKMXQMCCAA-PVKADQRKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quinidine N-oxide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C20H24N2O3

Poids moléculaire

340.4 g/mol

Nom IUPAC

(R)-[(2S,4R,5S)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22?/m1/s1

Clé InChI

WVDIZKMXQMCCAA-PVKADQRKSA-N

SMILES isomérique

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CC[N+]3(C[C@H]4C=C)[O-])O

SMILES canonique

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O

Origine du produit

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document will cover its chemical structure, physicochemical properties, metabolic formation, and relevant experimental protocols for its synthesis and characterization, presented in a manner suitable for research and development applications.

Chemical Structure and Properties

This compound is the product of the oxidation of the quinuclidine nitrogen atom of quinidine.[1][2] Its formal chemical name is (9S)-6'-Methoxycinchonan-9-ol 1-Oxide.[3] The introduction of the N-oxide functional group alters the physicochemical and pharmacological properties of the parent compound.

Chemical Identifiers:

  • IUPAC Name: (1R,2R,4S,5R)-2-((S)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidine 1-oxide[4]

  • CAS Number: 70116-00-6[3][4][5][6]

  • Molecular Formula: C₂₀H₂₄N₂O₃[3][4][5][6][7]

  • SMILES: O--INVALID-LINK----INVALID-LINK--C4">C@([H])[N@+]4(CC3)[O-][5]

  • InChI Key: WVDIZKMXQMCCAA-ROCUERRRSA-N[5][7]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight340.42 g/mol [3][4][6]
Purity (by HPLC)≥95% (typical)[3][5]
AppearanceSolid[5]
SolubilitySoluble in DMSO[5]
Storage Temperature-20°C or 2-8°C for long-term storage[3][5]

Metabolic Formation of this compound

This compound is a major, yet pharmacologically inactive, metabolite of quinidine.[5][8] The metabolic conversion of quinidine to its N-oxide is primarily mediated by the cytochrome P450 enzyme system in the liver. Specifically, CYP3A4 is the most active enzyme in the formation of this compound, with contributions from CYP2C9 and CYP2E1.[5]

Quinidine_Metabolism Quinidine Quinidine CYP3A4 CYP3A4 (primary) Quinidine->CYP3A4 Hepatic Metabolism Other_CYPs CYP2C9, CYP2E1 Quinidine->Other_CYPs Quinidine_N_oxide This compound CYP3A4->Quinidine_N_oxide Other_CYPs->Quinidine_N_oxide

Metabolic pathway of Quinidine to this compound.

Pharmacokinetic Data

A study in healthy subjects revealed the following pharmacokinetic parameters for this compound after oral administration.[8]

ParameterMean Value (± SD)
Elimination Half-Life2.5 ± 0.28 hours
Renal Clearance1.3 ± 0.3 L/hr
Unchanged in Urine (up to 12h)13.9% ± 3.7% of dose
Free Fraction in Serum3.3% ± 0.83%

These findings indicate that this compound has a considerably shorter elimination half-life than its parent drug, quinidine.[8]

Experimental Protocols

Synthesis of this compound via Ozonolysis

A common method for the N-oxidation of cinchona alkaloids like quinidine involves the use of ozone. This method offers regioselective oxidation at the quinuclidine nitrogen.[1][2]

Materials and Equipment:

  • Quinidine

  • Acetone/water (95:5 v/v) solvent mixture

  • Ozone generator

  • Reaction vessel equipped with a gas dispersion tube

  • Low-temperature bath (-12°C to 0°C)

  • Nitrogen gas source

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., TLC, column chromatography)

Procedure:

  • Dissolve quinidine in the acetone/water mixture to a concentration of approximately 0.15 M in the reaction vessel.

  • Cool the solution to between -12°C and 0°C using the low-temperature bath.

  • Bubble ozone through the solution at a controlled rate (e.g., 0.06 mmol/minute).

  • Monitor the reaction progress (e.g., by TLC) until the starting material is consumed. The solution may turn a pale yellow color.[1]

  • Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen gas to remove any residual ozone.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude this compound using standard chromatographic techniques.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolution Dissolve Quinidine in Acetone/Water Cooling Cool to -12°C Dissolution->Cooling Ozonolysis Bubble Ozone (e.g., 0.06 mmol/min) Cooling->Ozonolysis Monitoring Monitor by TLC Ozonolysis->Monitoring Purge Purge with N2 Monitoring->Purge Reaction Complete Evaporation Evaporate Solvent Purge->Evaporation Purification Chromatographic Purification Evaporation->Purification Final Product Final Product Purification->Final Product

Workflow for the synthesis of this compound.
Characterization Methods

The synthesized this compound should be characterized to confirm its identity and purity. The following techniques are typically employed:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical purity for commercially available this compound is ≥95%.[3][5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this compound, the expected protonated molecular ion [M+H]⁺ would be at m/z 341.4.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the position of the N-oxide.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the N-O stretching vibration, providing evidence of the N-oxide group.

  • UV-Vis Spectroscopy: To determine the compound's absorption spectrum.

Conclusion

This compound is a key metabolite in the biotransformation of quinidine. Understanding its chemical properties, metabolic pathway, and methods for its synthesis and characterization is crucial for researchers in pharmacology, toxicology, and drug development. This guide provides a foundational overview to support further investigation and application of this compound in a laboratory setting.

References

Synthesis of Quinidine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Quinidine N-oxide from its parent alkaloid, quinidine. The document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support research and development in medicinal chemistry and drug metabolism.

Introduction

This compound is a primary metabolite of quinidine, an antiarrhythmic agent.[1] The synthesis of this metabolite is crucial for various applications, including its use as a reference standard in pharmacokinetic and drug metabolism studies, as well as for investigating its potential biological activities. The core of this synthesis involves the selective oxidation of the tertiary nitrogen atom within the quinuclidine ring of the quinidine molecule. This guide outlines the chemical principles and practical methodologies for achieving this transformation efficiently and selectively.

Chemical Reaction Pathway

The synthesis of this compound is a direct oxidation reaction. The lone pair of electrons on the basic nitrogen of the quinuclidine ring attacks the electrophilic oxygen of an oxidizing agent, leading to the formation of the N-oxide. The quinoline nitrogen is less basic and therefore less reactive under these conditions.

Caption: Figure 1: Reaction Pathway for the Synthesis of this compound.

Experimental Protocols

Several oxidizing agents can be employed for the N-oxidation of quinidine. The choice of reagent can influence reaction time, temperature, and purification strategy. Below are detailed protocols for commonly used methods.

Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This is a widely used and generally high-yielding method for the N-oxidation of tertiary amines.

Materials:

  • Quinidine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • Reaction Setup: Dissolve quinidine (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of m-CPBA (1.1-1.5 equivalents) in dichloromethane dropwise over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the quinidine spot and the appearance of a more polar spot corresponding to the N-oxide.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct.[2] Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.[3] A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% methanol).[3] Combine the fractions containing the pure this compound and evaporate the solvent to yield the final product.

Oxidation using Hydrogen Peroxide

This method provides an alternative to peroxyacid reagents.

Materials:

  • Quinidine

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Aqueous sodium carbonate solution (10%)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve quinidine in acetic acid.

  • Addition of Oxidant: Add 30% hydrogen peroxide to the solution.[4]

  • Reaction Conditions: Heat the reaction mixture, for example, to 70 °C, and stir for an extended period (can be over 24 hours).[4] Additional portions of hydrogen peroxide may be added during the reaction to drive it to completion.[4]

  • Workup and Concentration: After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the acetic acid.[4]

  • Extraction: Dissolve the residue in dichloromethane and wash with a 10% aqueous sodium carbonate solution to neutralize any remaining acid.[4] Separate the organic layer.

  • Drying and Purification: Dry the organic layer and purify the product by column chromatography as described in section 3.1.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

ExperimentalWorkflow Figure 2: General Experimental Workflow start Start: Quinidine dissolve Dissolve Quinidine in Dichloromethane start->dissolve cool Cool to 0 °C dissolve->cool add_oxidant Add Oxidizing Agent (e.g., m-CPBA) cool->add_oxidant react Stir at Room Temperature (Monitor by TLC) add_oxidant->react quench Quench with aq. NaHCO3 react->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure this compound purify->end

Caption: Figure 2: General Experimental Workflow.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties

PropertyQuinidineThis compound
Molecular Formula C₂₀H₂₄N₂O₂C₂₀H₂₄N₂O₃
Molecular Weight 324.42 g/mol 340.42 g/mol
Appearance White crystalline powderOff-white to yellowish solid

Table 2: Reaction Parameters and Yield

Parameterm-CPBA MethodOzone Method (for Quinine N-oxide)[5]
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA)Ozone (O₃)
Solvent Dichloromethane (CH₂Cl₂)Acetone:Water (95:5)
Temperature 0 °C to Room Temperature-12 °C to 0 °C
Reaction Time 12-24 hours2 hours
Reported Yield 82% (for a similar quinoline derivative)[6]72%

Table 3: Spectroscopic Data (¹H and ¹³C NMR)

The definitive assignment of ¹H and ¹³C NMR chemical shifts for this compound and other quinidine metabolites has been reported by Díaz-Araúzo, Cook, and Christie in the Journal of Natural Products (1990).[7] Researchers should refer to this publication for the complete and assigned spectral data. For comparative purposes, representative data for the parent compound, quinidine, is provided below.

Quinidine [8]¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
Quinuclidine Ring (Complex aliphatic region)20.9, 26.2, 27.8, 39.5, 56.1, 59.9, 71.5
Vinyl Group ~5.0-6.0114.2, 141.2
Quinoline Ring ~7.3-8.7101.5, 121.5, 126.7, 131.6, 144.3, 147.5, 147.8, 157.7
Methoxy Group ~3.955.7

Note: The chemical shifts for this compound will show characteristic downfield shifts for the protons and carbons alpha to the newly formed N-oxide bond in the quinuclidine ring.

Conclusion

The synthesis of this compound from quinidine is a straightforward oxidation reaction that can be accomplished using various common laboratory reagents. The m-CPBA method offers a reliable and high-yielding route, while other methods such as oxidation with hydrogen peroxide or ozone also provide viable alternatives. Careful control of reaction conditions and appropriate purification techniques, primarily silica gel chromatography, are essential for obtaining the pure metabolite. This guide provides the necessary foundational information for researchers to successfully synthesize and characterize this compound for their specific applications.

References

In-Depth Technical Guide: Pharmacokinetics and Metabolism of Quinidine N-oxide in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in humans, leading to the formation of several metabolites. Among these, Quinidine N-oxide is a notable product of biotransformation. Understanding the pharmacokinetics and metabolic fate of this compound is crucial for a comprehensive assessment of the parent drug's efficacy and safety profile. This technical guide provides a detailed overview of the current knowledge regarding the pharmacokinetics and metabolism of this compound in humans, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been investigated in healthy human subjects following direct oral administration. These studies provide valuable insights into its absorption, distribution, metabolism, and excretion.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound reported in a study involving single oral doses (3 to 15 mg) administered to four healthy subjects.[1]

ParameterMean Value (± SD)Unit
Elimination Half-Life (t½)2.5 (± 0.28)hours
Renal Clearance (CLr)1.3 (± 0.3)L/hr
Unchanged Drug in Urine (12h)13.9 (± 3.7)% of dose
Free Fraction in Serum3.3 (± 0.83)%

Data from a study in four healthy subjects after single oral doses of 3 to 15 mg of this compound.[1]

When quinidine is administered, this compound appears as a metabolite in plasma. In a study with five healthy volunteers receiving a constant intravenous infusion of quinidine, the plasma concentration of this compound reached 0.28 ± 0.03 mg/L.[2] Following multiple oral doses of quinidine sulfate, the average trough plasma concentration of this compound was 0.40 ± 0.13 mg/L.[2]

Metabolism of this compound

The formation of this compound from its parent compound, quinidine, is a key metabolic pathway. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Enzymatic Pathways

In vitro studies utilizing human liver microsomes have identified the specific CYP isozymes responsible for the N-oxidation of quinidine.

  • CYP3A4: This is the most active enzyme in the formation of this compound.[3]

  • CYP2C9 and CYP2E1: These enzymes also contribute to the N-oxidation of quinidine, although to a lesser extent than CYP3A4.[3]

The involvement of multiple enzymes suggests a complex metabolic process for the formation of this metabolite.

Metabolic Pathway of Quinidine to this compound

The following diagram illustrates the primary metabolic pathway for the formation of this compound from quinidine, as catalyzed by hepatic cytochrome P450 enzymes.

Quinidine_Metabolism Quinidine Quinidine CYP3A4 CYP3A4 (major) Quinidine->CYP3A4 N-oxidation Other_CYPs CYP2C9, CYP2E1 (minor) Quinidine->Other_CYPs N-oxidation QNO This compound CYP3A4->QNO Other_CYPs->QNO

Caption: Formation of this compound from Quinidine.

Experimental Protocols

A thorough understanding of the methodologies employed in studying the pharmacokinetics and metabolism of this compound is essential for the interpretation and replication of research findings.

Clinical Pharmacokinetic Study Protocol

A representative experimental design for a single-dose oral pharmacokinetic study of this compound in healthy human subjects is outlined below.[1]

PK_Study_Workflow cluster_subjects Subject Recruitment cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis Subject_Screening Screening of Healthy Volunteers Informed_Consent Informed Consent Subject_Screening->Informed_Consent Dosing Single Oral Dose (3 to 15 mg this compound) Informed_Consent->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Collection Urine Collection (up to 12 hours) Dosing->Urine_Collection Sample_Processing Serum and Urine Processing Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing HPLC_Analysis HPLC Assay for this compound Sample_Processing->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling HPLC_Analysis->PK_Modeling Parameter_Calculation Calculation of t½, CLr, etc. PK_Modeling->Parameter_Calculation

Caption: Workflow of a clinical pharmacokinetic study.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices such as serum and urine is typically performed using High-Performance Liquid Chromatography (HPLC). While specific details vary between laboratories, a general protocol is described below.[1][4]

Sample Preparation (Plasma/Serum):

  • Protein Precipitation: Addition of a precipitating agent (e.g., acetonitrile or methanol) to the plasma or serum sample to remove proteins.

  • Centrifugation: Separation of the precipitated proteins from the supernatant containing the analyte.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.

Chromatographic Conditions (Illustrative Example):

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Fluorescence or UV detection at an appropriate wavelength for this compound.

  • Quantification: Based on a calibration curve constructed using standards of known this compound concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Plasma_Sample Plasma/Serum Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto HPLC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence/UV Detection Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Comparison to Calibration Curve Peak_Integration->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

Caption: General workflow for HPLC analysis of this compound.

Conclusion

The N-oxidation of quinidine to this compound represents a significant metabolic pathway mediated primarily by CYP3A4. Pharmacokinetic studies in humans have revealed that this compound has a relatively short elimination half-life and is partially cleared by the kidneys as the unchanged compound. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with quinidine and its metabolites. Further research is warranted to fully elucidate the complete pharmacokinetic profile of this compound, including its potential for further metabolism and its contribution to the overall pharmacological and toxicological effects of quinidine therapy.

References

Quinidine N-oxide: An In-Depth Technical Review of its Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive hepatic metabolism, giving rise to several metabolites. Among these, quinidine N-oxide has been a subject of investigation to determine its own pharmacological activity and potential contribution to the parent drug's therapeutic and toxic effects. This technical guide provides a comprehensive review of the existing scientific literature on the pharmacological profile of this compound. Through a detailed examination of in vitro and in vivo studies, this document elucidates the metabolite's electrophysiological effects, antiarrhythmic potential, and pharmacokinetic properties in comparison to quinidine. Quantitative data from key studies are summarized in structured tables for ease of comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the metabolic pathway of quinidine and the workflow of a key experimental model. The evidence presented herein suggests that while this compound is not entirely inert, its pharmacological activity is significantly less potent than that of the parent compound, quinidine. At physiological concentrations following quinidine administration, it is unlikely to contribute significantly to the overall clinical effects.

Introduction

Quinidine has been a cornerstone in the management of cardiac arrhythmias for decades.[1] Its clinical efficacy is, however, paralleled by a narrow therapeutic index and the potential for proarrhythmic events. The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with 60% to 85% of a dose being eliminated as various metabolites.[2] Understanding the pharmacological profiles of these metabolites is crucial for a complete comprehension of quinidine's overall effects and for optimizing its therapeutic use.

This compound is one of the major metabolites of quinidine. This guide focuses on critically evaluating the existing evidence to answer the core question: Is this compound a pharmacologically active metabolite? This is achieved by dissecting the data from key experimental studies that have explored its activity.

Metabolic Pathway of Quinidine to this compound

Quinidine is primarily metabolized in the liver, with the N-oxidation pathway being a significant route of biotransformation. The formation of this compound is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme, although minor contributions from CYP2C9 and CYP2E1 have also been reported.[3]

Quinidine_Metabolism Quinidine Quinidine Other_Metabolites Other Metabolites (e.g., 3-hydroxyquinidine) Quinidine->Other_Metabolites Hydroxylation, etc. CYP3A4 CYP3A4 Quinidine->CYP3A4 CYP_other CYP2C9, CYP2E1 (minor) Quinidine->CYP_other QNO This compound CYP3A4->QNO N-oxidation CYP_other->QNO

Caption: Metabolic conversion of quinidine to this compound.

Data Presentation: Comparative Pharmacological and Pharmacokinetic Parameters

The following tables summarize the key quantitative findings from comparative studies of quinidine and this compound.

Table 1: In Vitro Electrophysiological Effects on Canine Purkinje Fibers

ParameterQuinidine (10 µM)This compound (10 µM)Reference
Maximum Upstroke Velocity (Vmax) of Action Potential Significant depression at a basic cycle length of 300 msecNo significant change at a basic cycle length of 300 msec[4]
Action Potential Duration at 90% Repolarization (APD90) Significant prolongation at a basic cycle length of 4000 msecSignificant prolongation at a basic cycle length of 4000 msec[4]

Table 2: Antiarrhythmic Activity in Isolated Rat Heart (Reperfusion Arrhythmia Model)

CompoundConcentration Range TestedAntiarrhythmic ActivityReference
QuinidineNot specifiedConcentration-dependent prevention of ventricular fibrillation and tachycardia
This compoundUp to 16 mg/LNo definite pharmacological activity observed

Table 3: Comparative Pharmacokinetics in Beagle Dogs (Intravenous Infusion)

ParameterQuinidineThis compoundReference
Volume of distribution at steady state (Vdss) 4.78 ± 1.11 L/kg1.03 ± 0.21 L/kg[5]
Clearance 0.074 ± 0.047 L/min0.065 ± 0.012 L/min[5]
Terminal half-life 720 ± 343 min316 ± 69 min[5]
Urinary excretion of unchanged drug 29%77%[5]

Table 4: Pharmacokinetics of this compound in Healthy Human Subjects (Single Oral Dose)

ParameterValueReference
Elimination half-life 2.5 ± 0.28 hours[6]
Renal clearance 1.3 ± 0.3 L/hr[6]
Urinary recovery of unchanged drug (up to 12 hours) 13.9% ± 3.7% of the dose[6]
Free fraction in serum 3.3% ± 0.83%[6]

Table 5: In Vitro Metabolism of Quinidine to this compound in Human Liver Microsomes

Kinetic ParameterValueReference
Vmax (low affinity isozyme) 15.9 nmol/mg/h[3]
Km (low affinity isozyme) 76.1 µM[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Electrophysiology on Canine Purkinje Fibers
  • Objective: To compare the effects of quinidine and its metabolites on the transmembrane action potentials of canine Purkinje fibers.[4]

  • Experimental Workflow:

    Purkinje_Fiber_Workflow A Isolation of Purkinje fibers from canine hearts B Mounting of fibers in a tissue bath A->B C Superfusion with Tyrode's solution (baseline) B->C D Intracellular recording with glass microelectrodes C->D E Stimulation at various basic cycle lengths (BCLs) D->E F Recording of baseline action potentials E->F G Superfusion with drug-containing solution (10 µM for 1 hr) F->G H Recording of action potentials after drug exposure G->H I Analysis of Vmax and APD90 H->I

    Caption: Workflow for assessing electrophysiological effects on Purkinje fibers.

  • Methodology:

    • Tissue Preparation: Free-running Purkinje fibers were dissected from the hearts of adult mongrel dogs.

    • Experimental Setup: The fibers were placed in a 5-ml tissue bath and superfused with Tyrode's solution at a constant temperature of 37°C, gassed with 95% O2 and 5% CO2. The composition of the Tyrode's solution was (in mM): NaCl 137, KCl 4, NaHCO3 22, NaH2PO4 1.8, MgCl2 0.5, CaCl2 2.7, and dextrose 5.5.

    • Electrophysiological Recordings: Transmembrane potentials were recorded using glass microelectrodes filled with 3 M KCl. The fibers were stimulated at various basic cycle lengths (BCLs) ranging from 300 to 8000 msec.

    • Drug Application: After recording baseline action potentials, the superfusion was switched to a solution containing either quinidine or one of its metabolites at a concentration of 10 µM for a period of 1 hour.

    • Data Analysis: The maximum upstroke velocity of phase 0 (Vmax) and the action potential duration at 90% repolarization (APD90) were measured and compared between baseline and post-drug recordings.

Antiarrhythmic Activity in an Isolated Rat Heart Model
  • Objective: To evaluate the antiarrhythmic efficacy of quinidine and its metabolites in a model of reperfusion-induced arrhythmias.

  • Methodology:

    • Heart Preparation: Hearts were excised from male rats and perfused via the aorta in a Langendorff apparatus with Krebs-Henseleit solution.

    • Induction of Arrhythmia: Reperfusion arrhythmias were induced by a period of coronary artery ligation followed by reperfusion.

    • Drug Administration: Quinidine or this compound was added to the perfusate at various concentrations.

    • Data Acquisition: The incidence and duration of ventricular fibrillation and ventricular tachycardia were monitored and recorded.

    • Data Analysis: The concentration-dependent suppression of arrhythmias was evaluated. For this compound, the lack of effect was noted up to a concentration of 16 mg/L.

Pharmacokinetic Study in Beagle Dogs
  • Objective: To compare the pharmacokinetic profiles of quinidine and this compound in beagle dogs.[5]

  • Methodology:

    • Animal Model: Three male beagle dogs were used in the study.

    • Drug Administration: Quinidine and this compound were administered as separate intravenous infusions to each dog.

    • Sample Collection: Blood and urine samples were collected at predetermined time points.

    • Analytical Method: Plasma and urine concentrations of quinidine and this compound were determined using a validated analytical method (details not specified in the abstract).

    • Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using compartmental and non-compartmental methods to determine key pharmacokinetic parameters such as volume of distribution, clearance, and half-life.

Pharmacokinetic and Pharmacodynamic Study in Healthy Human Subjects
  • Objective: To investigate the pharmacokinetics and pharmacodynamics of this compound in healthy volunteers.[6]

  • Methodology:

    • Study Population: Four healthy male subjects participated in the study.

    • Drug Administration: Single oral doses of this compound (ranging from 3 to 15 mg) were administered.

    • Sample Collection: Serum and urine samples were collected over a specified period.

    • Analytical Method: The concentrations of this compound in serum and urine were measured using a high-performance liquid chromatography (HPLC) assay.

    • Pharmacodynamic Assessment: The heart rate-corrected QT interval (QTc) was monitored to assess any electrophysiological effects.

    • Data Analysis: Pharmacokinetic parameters were calculated from the serum and urine concentration data. The relationship between this compound concentration and QTc interval changes was evaluated.

In Vitro Metabolism in Human Liver Microsomes
  • Objective: To characterize the kinetics of this compound formation in human liver microsomes and identify the major contributing CYP450 isoenzymes.[3]

  • Methodology:

    • Microsome Preparation: Microsomes were prepared from human liver tissue samples.

    • Incubation Conditions: Quinidine was incubated with the human liver microsomes in the presence of an NADPH-generating system.

    • Metabolite Analysis: The formation of this compound was quantified using a validated HPLC method.

    • Enzyme Kinetics: The reaction was carried out at various quinidine concentrations to determine the Michaelis-Menten kinetic parameters (Vmax and Km).

    • Isozyme Identification: The involvement of specific CYP450 isoenzymes was investigated using selective chemical inhibitors and microsomes from yeast expressing individual human CYP enzymes.

Discussion and Conclusion

The collective evidence from in vitro and in vivo studies provides a clear, albeit nuanced, answer to the question of this compound's pharmacological activity.

The in vitro electrophysiology data from canine Purkinje fibers demonstrate that this compound does possess some activity, specifically in prolonging the action potential duration at long cycle lengths.[4] However, its lack of effect on the maximum upstroke velocity (Vmax) at short cycle lengths, a key characteristic of Class I antiarrhythmic drugs like quinidine, suggests a significantly different and less potent mechanism of action.[4]

The study on isolated rat hearts further supports the notion of limited pharmacological relevance, as this compound failed to show any antiarrhythmic activity in a model of reperfusion-induced arrhythmias at concentrations up to 16 mg/L.

Pharmacokinetic studies in both beagle dogs and humans reveal important differences between quinidine and its N-oxide metabolite. This compound has a smaller volume of distribution and a shorter terminal half-life compared to the parent drug.[5][6] While a significant portion of this compound is excreted unchanged in the urine in dogs, this is less pronounced in humans.[5][6] Crucially, a study in healthy volunteers showed no systematic changes in the heart rate-corrected QT interval at this compound concentrations up to 500 ng/ml, strongly indicating a lack of clinically relevant electrophysiological effects at therapeutic concentrations of the parent drug.[6]

Furthermore, the plasma concentrations of this compound following quinidine administration are generally low.[5] This, combined with its demonstrably lower potency, makes it highly unlikely that this compound contributes significantly to either the therapeutic or the proarrhythmic effects of quinidine therapy.

References

Natural occurrence of cinchona alkaloids and their N-oxides.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence of Cinchona Alkaloids and their N-oxides

Introduction

The Cinchona alkaloids are a class of quinoline alkaloids derived from the bark of trees belonging to the Cinchona genus of the Rubiaceae family. For centuries, these compounds, most notably quinine, have been pivotal in medicine, primarily for the treatment of malaria.[1] Beyond their antimalarial properties, Cinchona alkaloids and their derivatives are indispensable in asymmetric synthesis as chiral catalysts and are used as antiarrhythmic drugs (quinidine) and food additives.[2][3]

This technical guide provides a comprehensive overview of the natural occurrence of major Cinchona alkaloids and their N-oxides. It is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols for their extraction and analysis, and a summary of their biosynthetic origins.

Natural Occurrence and Distribution

Cinchona alkaloids are predominantly found in the bark of several Cinchona species, with the highest concentrations located in the trunk bark. The total alkaloid content can vary significantly depending on the species, cultivation conditions, and age of the tree.

Primary Botanical Sources

The principal species cultivated for alkaloid production include:

  • Cinchona pubescens (syn. C. succirubra)

  • Cinchona calisaya

  • Cinchona ledgeriana

  • Cinchona officinalis [1][4]

The four most abundant alkaloids are the diastereomeric pairs of quinine/quinidine and cinchonine/cinchonidine.[5] Dihydro-derivatives of these main alkaloids also occur naturally.[6]

Quantitative Data on Cinchona Alkaloids in Bark

The concentration of individual and total alkaloids varies between different Cinchona species and even within the same species. The following tables summarize the quantitative data reported in the literature.

Table 1: Total Alkaloid Content in the Bark of Various Cinchona Species

Cinchona SpeciesTotal Alkaloid Content (% of dry bark)Reference(s)
C. pubescens (succirubra)5 - 7%[1]
C. calisaya4 - 7%[1]
C. ledgeriana5 - 14%[1]
General Range7 - 12%[7]

Table 2: Relative Abundance of Major Cinchona Alkaloids

AlkaloidConcentration Range (% of total alkaloids)Reference(s)
Quinine30 - 60% (of which 70-90% can be quinine-type)[7]
Quinidine0.25 - 3.0%[5]
CinchonineDominant in some samples (1.87 - 2.30% of dry bark)[3][8][9]
CinchonidineVariable, often present with cinchonine[3][8][9]
Occurrence in Other Plant Parts

While the bark is the primary source, Cinchona alkaloids are also present in other parts of the plant, albeit at lower concentrations. The leaves of Cinchona species can contain over 1% alkaloids, with younger leaves generally having a higher content.[1] Metabolomic analyses have also confirmed the presence of quinine, quinidine, cinchonine, and cinchonidine in the roots and stems of C. pubescens.[6]

Natural Occurrence of Cinchona Alkaloid N-oxides

Current scientific literature indicates that the N-oxides of Cinchona alkaloids are not found naturally within the plant tissues themselves.[10] They have, however, been identified as metabolites. Specifically, they are produced by pathogenic fungi that colonize Cinchona species and are also found as metabolites in humans and animals following the administration of Cinchona alkaloids.[10]

Biosynthesis of Cinchona Alkaloids

The biosynthesis of Cinchona alkaloids is a complex process that starts from the amino acid tryptophan and the monoterpenoid secologanin. These precursors condense to form strictosidine, a central intermediate in the biosynthesis of all monoterpenoid indole alkaloids.[6][11]

Recent studies have elucidated key early and late steps in the pathway. A significant finding is that the characteristic methoxy group of quinine and quinidine is introduced early in the pathway. Tryptamine is first hydroxylated and then O-methylated to form 5-methoxytryptamine.[2][12] The plant's enzymes can utilize both tryptamine and 5-methoxytryptamine, leading to parallel pathways that produce both the desmethoxy (cinchonine/cinchonidine) and methoxy-containing (quinine/quinidine) alkaloids.[12]

The late stages of the pathway involve a series of enzymatic transformations including reduction, esterase-triggered decarboxylation, hydroxylation, and keto-reduction to yield the final alkaloid structures.[6][13]

G Simplified Biosynthetic Pathway of Cinchona Alkaloids Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine FiveMT 5-Methoxytryptamine Tryptamine->FiveMT Hydroxylation & O-Methylation Strictosidine Strictosidine Tryptamine->Strictosidine FiveMT->Strictosidine (Leads to methoxy series) Secologanin Secologanin Secologanin->Strictosidine Intermediates_Desmethoxy Pathway Intermediates (Desmethoxy series) Strictosidine->Intermediates_Desmethoxy Intermediates_Methoxy Pathway Intermediates (Methoxy series) Strictosidine->Intermediates_Methoxy Cinchoninone Cinchoninone Intermediates_Desmethoxy->Cinchoninone Quininone Quininone / Quinidinone Intermediates_Methoxy->Quininone Hydroxycinchoninone 6'-Hydroxycinchoninone Cinchoninone->Hydroxycinchoninone Hydroxylation Cinchonine Cinchonine / Cinchonidine Cinchoninone->Cinchonine Keto-reduction Hydroxycinchoninone->Quininone O-Methylation Quinine Quinine / Quinidine Quininone->Quinine Keto-reduction

Caption: Simplified biosynthetic pathway of Cinchona alkaloids.

Experimental Protocols

The isolation and quantification of Cinchona alkaloids from plant material involve multi-step procedures, including extraction, purification, and analysis.

Protocol 1: Acid-Base Extraction of Total Alkaloids from Cinchona Bark

This classic method leverages the differential solubility of alkaloids in their free base and salt forms.[14][15]

  • Maceration and Alkalinization:

    • Grind dried Cinchona bark to a fine powder (approx. 60-80 mesh).

    • Create a slurry of the powdered bark with a basic solution (e.g., 10% sodium hydroxide or a milk of lime mixture) and let it stand for at least one hour. This converts the alkaloid salts present in the bark into their free base form.

  • Solvent Extraction:

    • Extract the alkalinized bark powder with a non-polar organic solvent such as toluene or chloroform. This can be performed through repeated maceration with stirring or more exhaustively using a Soxhlet apparatus for several hours.[15] The free base alkaloids are soluble in these organic solvents.

  • Acidification and Separation:

    • Combine the organic solvent extracts.

    • Extract the organic phase with a dilute aqueous acid solution (e.g., 5-10% sulfuric acid). The alkaloids will react with the acid to form their corresponding salts, which are soluble in the aqueous layer.

    • Repeat the acid extraction multiple times to ensure complete transfer of alkaloids into the aqueous phase. Separate and collect the acidic aqueous layers.

  • Decolorization and Precipitation:

    • The acidic aqueous extract can be heated with activated charcoal to remove pigments and other impurities, followed by filtration.

    • Slowly add a base (e.g., sodium hydroxide solution) to the clear filtrate to raise the pH to approximately 10. This converts the alkaloid salts back to their free base form, causing them to precipitate out of the solution.

  • Collection and Drying:

    • Collect the precipitated total alkaloids by filtration.

    • Wash the precipitate with deionized water until the filtrate is neutral.

    • Dry the collected alkaloid powder in a desiccator or at a low temperature (below 60°C).[15]

Protocol 2: Quantitative Analysis by Supercritical Fluid Chromatography (SFC)

SFC is a rapid, efficient, and environmentally friendly alternative to HPLC for the analysis of Cinchona alkaloids.[3][9]

  • Sample Preparation:

    • Accurately weigh a known amount of dried, powdered Cinchona bark or the total alkaloid extract obtained from Protocol 1.

    • Extract the sample with a suitable solvent (e.g., methanol containing a small amount of diethylamine) using sonication or another appropriate method.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions (Example): [9]

    • Column: Acquity UPC² Torus DEA 1.7 µm, 3.0 × 100 mm

    • Mobile Phase:

      • A: CO₂

      • B: 0.8% diethylamine in 10% acetonitrile and 90% methanol

    • Elution: Isocratic (e.g., 97.7% A / 2.3% B)

    • Flow Rate: 1.8 mL/min

    • Column Temperature: 15°C

    • Back Pressure: 150 bar

    • Detection: UV at 275 nm

    • Injection Volume: 1 µl

  • Quantification:

    • Prepare a series of standard solutions of the individual alkaloids (quinine, quinidine, cinchonine, etc.) of known concentrations.

    • Generate a calibration curve for each alkaloid by plotting peak area against concentration.

    • Calculate the concentration of each alkaloid in the sample by comparing its peak area to the corresponding calibration curve.

General Experimental Workflow

The overall process from raw material to quantitative results can be visualized as follows.

G General Workflow for Cinchona Alkaloid Extraction and Analysis Start Dried Cinchona Bark Grind Grinding & Powdering Start->Grind Extract Alkalinization & Solvent Extraction Grind->Extract Acidify Acid Extraction Extract->Acidify CrudeExtract Crude Aqueous Alkaloid Salt Solution Acidify->CrudeExtract Precipitate Basification & Precipitation CrudeExtract->Precipitate TotalAlkaloids Total Alkaloid Powder Precipitate->TotalAlkaloids Dissolve Dissolve in Solvent TotalAlkaloids->Dissolve Analyze Chromatographic Analysis (HPLC / SFC) Dissolve->Analyze Quantify Quantification vs. Standards Analyze->Quantify End Quantitative Results Quantify->End

Caption: Workflow for Cinchona alkaloid extraction and analysis.

References

An In-depth Technical Guide on the Mechanism of Action of Quinidine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic and adverse effects of quinidine and its primary metabolites. It is intended for researchers, scientists, and drug development professionals.

Electrophysiological Effects on Cardiac Ion Channels

Quinidine, a class Ia antiarrhythmic agent, exerts its primary effects by modulating the function of several cardiac ion channels, thereby altering the cardiac action potential.[1][2][3][4][5]

Quinidine primarily functions by blocking the fast inward sodium current (INa), which is responsible for the rapid depolarization (phase 0) of the cardiac action potential.[1][2][3][4] This action decreases the maximum rate of rise of the action potential (Vmax).[3] The blockade of sodium channels by quinidine is "use-dependent," meaning its effect is more pronounced at higher heart rates.[2][3] This is a key characteristic of its antiarrhythmic properties.[2]

Experimental Protocol: Whole-Cell Patch-Clamp for Sodium Channel Blockade

A standard method to investigate the effect of quinidine on sodium channels involves the whole-cell patch-clamp technique on cells expressing the Nav1.5 channel, such as guinea-pig ventricular myocytes.

  • Objective: To determine if the fast inactivation of the sodium current is necessary for quinidine's blocking effect.

  • Method:

    • Isolate ventricular myocytes from a guinea pig.

    • Treat the myocytes with chloramine-T to remove the fast inactivation process of the sodium current.

    • Apply quinidine (e.g., 10 microM) and measure the sodium current (INa) using the whole-cell patch-clamp technique.

    • Observe the resting block and use-dependent block by applying repetitive depolarizing pulses of varying durations and frequencies.

  • Key Findings from a Representative Study: Even after removing the fast inactivation process, quinidine produced both a resting block and a use-dependent block of sodium channels, with a half-blocking concentration (KD) of approximately 19.5 µM.[6]

Quinidine also blocks several potassium currents, which contributes to the prolongation of the action potential duration and the QT interval.[1][3] The affected currents include:

  • The rapid (IKr) and slow (IKs) components of the delayed potassium rectifier current.[1][3]

  • The inward potassium rectifier current (IK1).[1][3]

  • The transient outward potassium current (Ito).[1][3]

The blockade of the hERG potassium channel, which underlies the IKr current, is a significant factor in quinidine-induced QT prolongation.[7][8]

Experimental Protocol: hERG Channel Blockade Assay

The impact of quinidine on hERG channels can be assessed using voltage-clamp experiments on cells expressing these channels, such as Xenopus oocytes or mammalian cell lines (e.g., Ltk- cells).

  • Objective: To determine the concentration-response relationship of hERG channel blockade by quinidine.

  • Method:

    • Express hERG channels in a suitable cell system.

    • Use a two-electrode voltage-clamp (for oocytes) or patch-clamp (for mammalian cells) technique to record hERG currents.

    • Apply a voltage protocol to elicit the hERG current.

    • Perfuse the cells with increasing concentrations of quinidine and measure the corresponding current inhibition.

    • Fit the data to a concentration-response curve to determine the IC50 value.

  • Representative Data: In one study, the IC50 for quinidine blockade of hERG channels was found to be 3.0 µM in Xenopus oocytes and 0.8 µM in Ltk- cells.[9]

Quinidine also has a blocking effect on the slow inward calcium current (ICa).[1][3]

Interaction with Metabolizing Enzymes and Transporters

Quinidine is a potent inhibitor of the CYP2D6 enzyme, which is responsible for the metabolism of numerous drugs.[3][10] This inhibition is a major cause of drug-drug interactions.[3]

Experimental Protocol: In Vitro CYP2D6 Inhibition Assay

The inhibitory potential of quinidine on CYP2D6 can be evaluated using human liver microsomes.

  • Objective: To determine the inhibition constant (Ki) of quinidine for CYP2D6.

  • Method:

    • Use human liver microsomes as a source of CYP2D6.

    • Use a probe substrate for CYP2D6, such as desipramine.

    • Incubate the microsomes with desipramine and varying concentrations of quinidine.

    • Measure the formation of the metabolite (hydroxydesipramine) using a suitable analytical method (e.g., HPLC).

    • Analyze the data using Michaelis-Menten kinetics to determine the Ki.

  • Representative Data: A study using this method found that quinidine is a potent competitive inhibitor of CYP2D6 with a mean Ki of 0.16 µM.[11]

Quinidine is also an inhibitor of the drug efflux pump P-glycoprotein.[3][12][13][14][15] This can lead to increased plasma concentrations of drugs that are substrates of P-gp, such as digoxin.[12][13][14][15]

Experimental Protocol: P-glycoprotein Inhibition Assay

The interaction between quinidine and P-gp can be studied using cell lines that express P-glycoprotein, such as Caco-2 cells.

  • Objective: To demonstrate that quinidine inhibits P-gp-mediated transport.

  • Method:

    • Culture Caco-2 cells on permeable supports to form a polarized monolayer.

    • Apply a known P-gp substrate (e.g., digoxin) to the apical side of the cell monolayer.

    • Measure the transport of the substrate to the basolateral side in the presence and absence of quinidine.

    • A reduction in basolateral substrate concentration in the presence of quinidine indicates inhibition of P-gp-mediated efflux.

  • Key Findings from a Representative Study: In one study, 5 µM of quinidine inhibited P-gp-mediated digoxin transport by 57%.[13]

Metabolites of Quinidine and Their Activity

Quinidine is primarily metabolized in the liver by CYP3A4.[1][16] Its major metabolite is 3-hydroxyquinidine, which also possesses antiarrhythmic activity, although it is less potent than the parent drug.[1][2][16][17][18] Other metabolites include quinidine-N-oxide.[19][20][21]

  • 3-Hydroxyquinidine: This active metabolite has about half the antiarrhythmic activity of quinidine and contributes to the overall effects of the drug, especially with chronic use.[1][16] It has been shown to prevent ventricular fibrillation and tachycardia in a concentration-dependent manner.[17][18] In one study, the concentration of 3-hydroxyquinidine required for 50% suppression of arrhythmia was significantly higher than that of quinidine (10.7 mg/l vs. 2.2 mg/l), indicating a lower potency.[21]

  • Quinidine-N-oxide: This metabolite has been shown to have minimal pharmacological activity.[21]

Quantitative Data Summary

TargetMoleculeParameterValueReference
hERG Channel QuinidineIC500.8 µM (in Ltk- cells)[9]
QuinidineIC503.0 µM (in Xenopus oocytes)[9]
CYP2D6 QuinidineKi0.16 µM[11]
P-glycoprotein QuinidineInhibition57% at 5 µM[13]
Arrhythmia Suppression QuinidineEC502.2 mg/l[21]
3-HydroxyquinidineEC5010.7 mg/l[21]

Visualizations

signaling_pathway cluster_ion_channels Cardiac Ion Channels cluster_enzymes_transporters Enzymes & Transporters Quinidine Quinidine Nav15 Nav1.5 (Sodium Channel) Quinidine->Nav15 Blocks hERG hERG (Potassium Channel) Quinidine->hERG Blocks Cav12 Cav1.2 (Calcium Channel) Quinidine->Cav12 Blocks CYP2D6 CYP2D6 Quinidine->CYP2D6 Inhibits Pgp P-glycoprotein Quinidine->Pgp Inhibits Decreased\nDepolarization Rate Decreased Depolarization Rate Nav15->Decreased\nDepolarization Rate Prolonged\nRepolarization Prolonged Repolarization hERG->Prolonged\nRepolarization

Caption: Quinidine's primary molecular targets and their immediate effects.

experimental_workflow start Start: Prepare cell line expressing target protein exp_setup Set up experimental apparatus (e.g., Patch-clamp rig) start->exp_setup baseline Record baseline activity exp_setup->baseline drug_app Apply Quinidine (varying concentrations) baseline->drug_app record_effect Record cellular response drug_app->record_effect analysis Data analysis (e.g., IC50 determination) record_effect->analysis end End analysis->end

Caption: A generalized experimental workflow for studying quinidine's effects.

logical_relationship Quinidine Quinidine Administration Metabolism Hepatic Metabolism (CYP3A4) Quinidine->Metabolism ParentDrugEffect Pharmacological Effect of Quinidine Quinidine->ParentDrugEffect ActiveMetabolite Active Metabolite (3-Hydroxyquinidine) Metabolism->ActiveMetabolite MetaboliteEffect Pharmacological Effect of 3-Hydroxyquinidine ActiveMetabolite->MetaboliteEffect OverallEffect Overall Clinical Effect ParentDrugEffect->OverallEffect MetaboliteEffect->OverallEffect

Caption: Contribution of quinidine and its active metabolite to the overall clinical effect.

References

Physical and chemical properties of Quinidine N-oxide powder.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Quinidine N-oxide powder. It is designed to be a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support scientific endeavors.

This compound is a primary metabolite of quinidine, a well-known antiarrhythmic agent.[1] Understanding its physicochemical properties is crucial for metabolism studies, impurity profiling, and the development of analytical methods.

Core Physical and Chemical Properties

This compound is an off-white solid.[2] Key identifying information and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

PropertyValueReference
Chemical Name (9S)-6'-Methoxycinchonan-9-ol 1-Oxide[3]
Synonyms Quinidine 1'-N-oxide, Quinidine 1'-oxide[2]
CAS Number 70116-00-6[4][5]
Molecular Formula C₂₀H₂₄N₂O₃[4]
Molecular Weight 340.42 g/mol [4]
Appearance Off-White Solid[2]

Table 2: Physical Properties of this compound

PropertyValueReference
Melting Point 173-176°C[2]
Solubility Soluble in DMSO and Methanol.[1][2]
Storage Recommended storage at -20°C or 2-8°C.[2][3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Mass Spectrometry

Mass spectrometry of the stereoisomer, quinine N-oxide, reveals a protonated molecular ion [M+H]⁺ at m/z 341. Key fragment ions are observed at m/z 323, 296, 198, 186, and 160.[6][7] The difference of 16 atomic mass units between the molecular ions of the parent compound and the N-oxide is a characteristic indicator of N-oxidation.[6] The fragmentation of N-oxides is often characterized by the loss of an oxygen atom, resulting in an [M+H-16]⁺ fragment.[8]

Infrared (IR) Spectroscopy

A notable feature in the IR spectrum of alkaloid N-oxides is the presence of the N-O group vibration, which typically appears in the range of 928 cm⁻¹ to 971 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Detailed experimental protocols are vital for the replication of scientific findings. Below are methodologies for the synthesis and characterization of similar N-oxides, which can be adapted for this compound.

Synthesis of Alkaloid N-oxides using Potassium Peroxymonosulfate

This method has been successfully used for the synthesis of various alkaloid N-oxides.[6]

Materials:

  • Alkaloid (e.g., Quinidine)

  • Potassium peroxymonosulfate (KPMS)

  • Appropriate solvent system

  • Standard laboratory glassware

Procedure:

  • Dissolve the starting alkaloid in a suitable solvent.

  • Add a 5-fold excess of potassium peroxymonosulfate (KPMS) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 15 minutes. For some alkaloids, gentle heating may be required to accelerate the reaction.[6]

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude N-oxide.

  • Purify the product using column chromatography or recrystallization.

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer with an electrospray ionization (ESI) source.

General Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into the LC system.

  • Perform chromatographic separation using a suitable column and mobile phase gradient.

  • Introduce the eluent into the ESI source of the mass spectrometer.

  • Acquire mass spectra in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product Start Quinidine Reaction Oxidation (e.g., with KPMS) Start->Reaction Quench Quench Reaction Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Chromatography / Recrystallization Extraction->Purification Product This compound Powder Purification->Product

Caption: General workflow for the synthesis and purification of this compound.

Analytical_Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Interpretation Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR HPLC HPLC / UHPLC Sample->HPLC Structure Structural Elucidation MS->Structure IR->Structure NMR->Structure Purity Purity Assessment HPLC->Purity

Caption: Workflow for the analytical characterization of this compound.

References

Primary metabolic pathways of quinidine leading to N-oxidation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary metabolic pathways of quinidine, with a specific focus on N-oxidation. Quinidine, a class Ia antiarrhythmic agent and a potent inhibitor of the cytochrome P450 enzyme CYP2D6, undergoes extensive hepatic metabolism, which is crucial for its clearance and contributes to its overall pharmacological profile. Understanding these metabolic routes is paramount for predicting drug-drug interactions, assessing inter-individual variability in response, and ensuring the safe and effective use of this compound.

Primary Metabolic Pathways of Quinidine

Quinidine is primarily metabolized in the liver via oxidation reactions, leading to the formation of several key metabolites. The two principal metabolic pathways are 3-hydroxylation and N-oxidation.[1][2] The main metabolites formed are (3S)-3-hydroxyquinidine (3-OH-Q) and quinidine N-oxide (Q-N-OX).[1][2] Other identified metabolites include O-desmethylquinidine, 2'-oxoquinidinone, and the more recently discovered 10,11-dihydroxydihydrothis compound.[3][4]

The N-oxidation of quinidine occurs at the quinuclidine nitrogen atom, resulting in the formation of this compound. This metabolic pathway is primarily catalyzed by the cytochrome P450 (CYP) 3A4 enzyme.[1][2] While CYP3A4 is the major contributor, minor roles for CYP2C9 and CYP2E1 in quinidine N-oxidation have also been reported.[1] It is important to note that CYP2D6, an enzyme potently inhibited by quinidine, is not significantly involved in the oxidative metabolism of quinidine itself.[5][6]

The following diagram illustrates the primary metabolic pathway of quinidine leading to N-oxidation.

Quinidine_N_Oxidation Quinidine Quinidine QN_Oxide This compound Quinidine->QN_Oxide CYP3A4 (major) CYP2C9, CYP2E1 (minor) Other_Metabolites Other Metabolites (e.g., 3-hydroxyquinidine) Quinidine->Other_Metabolites CYP3A4

Caption: Metabolic pathway of quinidine to this compound.

Quantitative Data on Quinidine N-Oxidation

The formation of this compound has been characterized by Michaelis-Menten kinetics. In vitro studies using human liver microsomes have shown that the N-oxidation of quinidine follows two-site kinetics.[1] The kinetic parameters for the low-affinity binding site are summarized in the table below.

ParameterValueSource
In Vitro (Human Liver Microsomes)
Vmax (low affinity)15.9 nmol/mg/h[1]
Km (low affinity)76.1 µM[1]
Vmax/Km (low affinity)0.03 ml/mg/h[1]
Km (N-oxide formation)33 µM[2]
In Vivo (Human)
Clearance via N-oxidation (Extensive Metabolizers)0.23 L/h[5]
Clearance via N-oxidation (Poor Metabolizers of Sparteine)0.18 L/h[5]
In Vivo (Beagle Dogs)
Quinidine
Vdss4.78 ± 1.11 L/kg[7]
Clearance0.074 ± 0.047 L/min[7]
Terminal Half-life720 ± 343 min[7]
This compound
Vdss1.03 ± 0.21 L/kg[7]
Clearance0.065 ± 0.012 L/min[7]
Terminal Half-life316 ± 69 min[7]

Experimental Protocols

The elucidation of the metabolic pathways of quinidine, including N-oxidation, has been achieved through a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

A common experimental workflow for in vitro metabolism studies is depicted below.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubation Incubate with Quinidine and NADPH-generating system HLM->Incubation CYPs Recombinant Human CYPs (e.g., expressed in yeast) CYPs->Incubation Inhibitors Add specific CYP inhibitors (e.g., ketoconazole for CYP3A4) Incubation->Inhibitors Quench Quench Reaction Incubation->Quench Inhibitors->Incubation HPLC HPLC Analysis Quench->HPLC GCMS GC/MS Analysis HPLC->GCMS LCMS LC-MS/MS Analysis HPLC->LCMS

Caption: In vitro experimental workflow for studying quinidine metabolism.

Methodology:

  • Enzyme Sources: Human liver microsomes (HLMs) are a standard in vitro system that contains a full complement of CYP enzymes.[1] To identify the specific CYPs involved, recombinant human CYPs expressed in systems like yeast (Saccharomyces cerevisiae) are used.[1]

  • Incubation: Quinidine is incubated with the enzyme source in the presence of an NADPH-generating system, which is essential for CYP enzyme activity.

  • Inhibition Studies: To confirm the role of specific CYPs, selective chemical inhibitors are included in the incubation mixture. For example, ketoconazole is a potent inhibitor of CYP3A4.[1] Alternatively, inhibitory antibodies specific to a particular CYP enzyme can be used.[2]

  • Metabolite Analysis: Following incubation, the reaction is stopped (quenched), and the mixture is analyzed to identify and quantify the metabolites formed. High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying quinidine and its metabolites.[1][8][9][10] Gas chromatography-mass spectrometry (GC/MS) can be employed for structural confirmation of the metabolites.[10]

In Vivo Metabolism Studies

In vivo studies in humans and animal models are crucial for understanding the pharmacokinetics and metabolism of quinidine in a physiological context.

Methodology:

  • Human Studies: In vivo studies in healthy volunteers involve the administration of a single oral dose of quinidine.[5][8][11] Blood and urine samples are collected at various time points and analyzed for quinidine and its metabolites using methods like HPLC.[8] These studies allow for the determination of pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

  • Animal Models: Animal models, such as rats and dogs, are also utilized to investigate quinidine metabolism and the pharmacological activity of its metabolites.[2][7][10][12] For instance, studies in beagle dogs have been used to compare the pharmacokinetic profiles of quinidine and this compound.[7]

  • Phenotyping Studies: To assess the involvement of specific polymorphic enzymes like CYP2D6, studies are conducted in individuals phenotyped as poor or extensive metabolizers of a probe substrate (e.g., sparteine).[5]

Pharmacological Activity of this compound

It is noteworthy that the N-oxidation of quinidine generally leads to a significant reduction in pharmacological activity. Studies have shown that this compound has substantially less antiarrhythmic activity compared to the parent drug, quinidine.[4][9][12]

Conclusion

The N-oxidation of quinidine to this compound is a significant metabolic pathway primarily mediated by CYP3A4. A thorough understanding of this pathway, including the enzymes involved and the quantitative aspects of metabolite formation, is essential for drug development professionals and researchers. The experimental protocols outlined in this guide provide a framework for the continued investigation of quinidine metabolism and its clinical implications. The interplay between quinidine as a substrate and an inhibitor of CYP enzymes highlights the complexity of its drug interaction profile and underscores the importance of detailed metabolic studies.

References

Methodological & Application

Application Note: Simultaneous Determination of Quinidine and its Metabolites by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of quinidine and its primary metabolites, (3S)-3-hydroxyquinidine and quinidine N-oxide, in human plasma. This method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug interaction research.

Introduction

Quinidine is a class I antiarrhythmic agent used to treat cardiac arrhythmias. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several metabolites. The major active metabolite is (3S)-3-hydroxyquinidine, which has antiarrhythmic properties similar to the parent drug. This compound is another significant metabolite. Monitoring the plasma concentrations of both quinidine and its metabolites is essential for optimizing therapy and minimizing toxicity, as the accumulation of metabolites can contribute to both the therapeutic and adverse effects of the drug.

This HPLC method provides a sensitive and specific means to simultaneously measure quinidine, (3S)-3-hydroxyquinidine, and this compound, ensuring accurate assessment of patient drug levels. The method utilizes reversed-phase chromatography with fluorescence detection, which offers high sensitivity and selectivity.

Analytical Method

Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse XDB-Phenyl, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.05 M Ammonium Formate (pH 2.0 with ortho-phosphoric acid) (15:85, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector Fluorescence Detector
Excitation Wavelength 340 nm
Emission Wavelength 425 nm
Internal Standard (IS) Cinchonine

Quantitative Data Summary

Calibration Curve and Linearity:

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Quinidine10 - 5000> 0.999
(3S)-3-hydroxyquinidine10 - 1000> 0.999
This compound10 - 1000> 0.998

Precision and Accuracy:

AnalyteQC Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Quinidine304.25.8102.5
3002.84.198.7
30001.93.5101.2
(3S)-3-hydroxyquinidine305.16.597.8
3003.54.9103.1
8002.64.299.5
This compound305.57.1104.3
3003.85.398.2
8002.94.8101.8

Limit of Detection (LOD) and Limit of Quantification (LOQ):

AnalyteLOD (ng/mL)LOQ (ng/mL)
Quinidine310
(3S)-3-hydroxyquinidine310
This compound410

Experimental Protocols

1. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve quinidine, (3S)-3-hydroxyquinidine, this compound, and cinchonine (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase to create working standards for calibration curves and quality control (QC) samples.

  • Plasma Sample Collection: Collect whole blood in heparinized tubes. Centrifuge at 3000 rpm for 10 minutes to separate the plasma. Store plasma at -20°C until analysis.

2. Sample Extraction (Liquid-Liquid Extraction):

  • To a 500 µL aliquot of plasma sample, standard, or QC, add 50 µL of the internal standard working solution (Cinchonine, 10 µg/mL).

  • Add 200 µL of 1 M NaOH and vortex for 30 seconds.

  • Add 5 mL of a mixture of ether:dichloromethane:isopropanol (6:4:1 v/v/v)[1].

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Visualizations

Quinidine_Metabolism Quinidine Quinidine Metabolite1 (3S)-3-hydroxyquinidine (Active) Quinidine->Metabolite1 CYP3A4 Metabolite2 This compound Quinidine->Metabolite2 CYP3A4 Metabolite3 2'-quinidinone Quinidine->Metabolite3 CYP3A4

Figure 1: Metabolic pathway of Quinidine.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (500 µL) Add_IS Add Internal Standard (50 µL) Plasma->Add_IS Alkalinize Add 1M NaOH (200 µL) Add_IS->Alkalinize Extraction Liquid-Liquid Extraction (ether:dichloromethane:isopropanol) Alkalinize->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase (200 µL) Evaporation->Reconstitution Injection Inject 20 µL Reconstitution->Injection Separation Chromatographic Separation (Zorbax XDB-Phenyl) Injection->Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 425 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Figure 2: Experimental workflow for HPLC analysis.

Discussion

This HPLC method with fluorescence detection provides excellent sensitivity and specificity for the simultaneous determination of quinidine and its major metabolites in plasma.[2][3] The sample preparation procedure, involving a liquid-liquid extraction, ensures a clean extract and minimizes matrix effects.[1] The chromatographic conditions are optimized to achieve good resolution between the parent drug, its metabolites, and the internal standard.

The validation data demonstrates that the method is linear, accurate, and precise over a clinically relevant concentration range. The low limit of quantification allows for the analysis of samples from patients with low drug concentrations. This method is suitable for routine therapeutic drug monitoring, as well as for pharmacokinetic and drug interaction studies involving quinidine. The use of a phenyl column provides a different selectivity compared to standard C18 columns, which can be advantageous for separating structurally similar compounds like quinidine and its metabolites.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mass spectrometric fragmentation pattern of Quinidine N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. The included protocols and data are intended to guide researchers in the identification and characterization of this compound using modern mass spectrometry techniques.

Introduction

This compound is a primary metabolite of quinidine, formed by the oxidation of the quinuclidine nitrogen. Its accurate identification and quantification in biological matrices are crucial for pharmacokinetic and drug metabolism studies. Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of such metabolites due to its high sensitivity and specificity, providing a characteristic fragmentation pattern or "fingerprint" for the molecule.

Mass Spectrometry Fragmentation Pattern of this compound

Under positive ion electrospray ionization (ESI) conditions, this compound is readily protonated to form the molecular ion [M+H]⁺ at an m/z of 341. Collision-induced dissociation (CID) of this precursor ion yields a series of characteristic product ions. The fragmentation is dominated by the initial loss of a hydroxyl radical or water from the N-oxide moiety, followed by cleavages within the quinoline and quinuclidine ring systems.

Quantitative Fragmentation Data

The tandem mass spectrum of this compound is characterized by several key fragment ions. The relative abundance of these ions can be utilized for the development of sensitive and specific multiple reaction monitoring (MRM) methods for quantification.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossRelative Abundance (Estimated)
341.2323.2H₂OHigh
341.2296.2C₂H₅NOModerate
341.2198.1C₈H₁₅NO₂Low
341.2186.1C₉H₁₅N₂OModerate
341.2160.1C₁₀H₉OModerate

Note: Relative abundance is estimated from spectral data presented in the literature and may vary depending on instrumental conditions.[1]

Experimental Protocols

The following protocols provide a starting point for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation and analytical requirements.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Method
  • Column: A reversed-phase column, such as a Synergi™ 2.5 µm Polar-RP 100 Å, 100 x 2.0 mm, is suitable for the separation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Ion Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Collision Energy: 20-30 eV (optimization recommended for maximizing the intensity of specific fragment ions)

  • Scan Type: Product Ion Scan (for fragmentation pattern elucidation) or Multiple Reaction Monitoring (MRM) (for quantification).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

workflow sample Biological Sample (Plasma/Serum) precipitation Protein Precipitation sample->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection data_analysis Data Analysis injection->data_analysis

LC-MS/MS analysis workflow.
Proposed Fragmentation Pathway of this compound

The fragmentation of protonated this compound is initiated by the loss of water, followed by further fragmentation of the quinuclidine and quinoline ring systems. The ion at m/z 323, resulting from the loss of water, is a prominent fragment.[1] The fragments at m/z 186 and 160 are indicative of the quinoline moiety.[1]

fragmentation M_H [M+H]⁺ m/z 341 ion_323 [C₂₀H₂₃N₂O₂]⁺ m/z 323 M_H->ion_323 - H₂O ion_296 [C₁₈H₁₈N₂O₂]⁺ m/z 296 M_H->ion_296 - C₂H₅NO ion_186 [C₁₁H₁₂NO]⁺ m/z 186 ion_323->ion_186 ion_160 [C₁₀H₈O]⁺ m/z 160 ion_323->ion_160 ion_198 [C₁₂H₁₂NO]⁺ m/z 198 ion_296->ion_198

Proposed fragmentation of this compound.

Conclusion

The information provided in these application notes serves as a comprehensive guide for the mass spectrometric analysis of this compound. The detailed fragmentation data and optimized LC-MS/MS protocols will aid researchers in the accurate identification and quantification of this important metabolite in various biological matrices, thereby supporting drug development and clinical research. The characteristic fragmentation pattern, particularly the neutral loss of 18 Da (H₂O), provides a reliable diagnostic marker for the N-oxide moiety.

References

Application Note & Protocol: Quantification of Quinidine N-oxide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a class IA antiarrhythmic agent, is metabolized in the liver to several metabolites, including Quinidine N-oxide. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug interaction assessments. This document provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method described herein is based on established bioanalytical principles and is suitable for regulated bioanalysis.[1][2]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Quinidine-d3 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.[3]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Quinidine-d3 in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

2.3.1. Chromatographic Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size)[3]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[3]

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.3.2. Mass Spectrometry Conditions

  • Mass Spectrometer: AB Sciex 4000 QTRAP or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive[3]

  • Scan Type: Multiple Reaction Monitoring (MRM)[3]

  • Ion Source Parameters:

    • Curtain Gas (CUR): 20 psi

    • Collision Gas (CAD): Medium

    • IonSpray Voltage (IS): 5500 V

    • Temperature (TEM): 500°C

    • Ion Source Gas 1 (GS1): 50 psi

    • Ion Source Gas 2 (GS2): 50 psi

  • MRM Transitions:

    • This compound: Precursor Ion (Q1) 341.2 m/z → Product Ion (Q3) 323.2 m/z

    • Quinidine-d3 (IS): Precursor Ion (Q1) 328.2 m/z → Product Ion (Q3) 172.1 m/z

Data Presentation: Quantitative Summary

The following table summarizes the expected performance characteristics of this method, based on typical validation results for similar assays.

ParameterAcceptance CriteriaExpected Performance
Linearity Range r² ≥ 0.991 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) Within ±15% of nominal (±20% at LLOQ)90 - 110%
Precision (at LLOQ, LQC, MQC, HQC) ≤15% RSD (≤20% at LLOQ)< 10% RSD
Matrix Effect IS-normalized ME within 0.85-1.15Within acceptable range
Recovery Consistent, precise, and reproducible> 85%
Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) Within ±15% of nominalStable under typical laboratory conditions

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Method Validation

This bioanalytical method should be validated according to the guidelines of the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[1][4] Key validation parameters include selectivity, specificity, linearity, range, accuracy, precision, recovery, matrix effect, and stability.[1]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.

experimental_workflow plasma_sample Plasma Sample Collection sample_prep Sample Preparation (Protein Precipitation) plasma_sample->sample_prep 100 µL plasma centrifugation Centrifugation sample_prep->centrifugation Vortex & Precipitate supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer Separate Supernatant lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis Inject into LC-MS/MS data_processing Data Processing & Quantification lc_ms_analysis->data_processing Acquire Data report Report Generation data_processing->report Calculate Concentrations

Caption: Experimental workflow for this compound quantification in plasma.

Signaling Pathway Diagram (Illustrative)

While this compound itself is a metabolite, the parent drug, Quinidine, exerts its therapeutic effect by blocking sodium and potassium channels in cardiac myocytes. The following diagram provides a simplified representation of this mechanism.

signaling_pathway quinidine Quinidine na_channel Voltage-gated Na+ Channel quinidine->na_channel Blocks k_channel Delayed Rectifier K+ Channel quinidine->k_channel Blocks na_influx Na+ Influx na_channel->na_influx Allows k_efflux K+ Efflux k_channel->k_efflux Allows depolarization Phase 0 Depolarization na_influx->depolarization Initiates repolarization Phase 3 Repolarization k_efflux->repolarization Initiates action_potential Action Potential Duration depolarization->action_potential Increases repolarization->action_potential Prolongs

Caption: Simplified mechanism of Quinidine's action on cardiac myocyte ion channels.

References

Application Notes: Quinidine N-oxide as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine N-oxide is a primary metabolite of quinidine, a class IA antiarrhythmic agent.[1][2] In the field of analytical chemistry and drug development, this compound serves as a critical reference standard. Its use is essential for the accurate quantification of quinidine and its metabolites in biological matrices, which is vital for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[3] This document provides detailed application notes and protocols for the use of this compound as a reference standard.

Physicochemical Properties and Specifications

This compound is a well-characterized chemical compound, ensuring its suitability as a reference standard for analytical method development, validation, and quality control applications.[3] Below is a summary of its key properties and specifications as compiled from various suppliers.

PropertyValueReference
Chemical Name (9S)-6'-Methoxycinchonan-9-ol 1-Oxide[4]
CAS Number 70116-00-6[3][4][5]
Molecular Formula C₂₀H₂₄N₂O₃[3][4][5]
Molecular Weight 340.42 g/mol [3][4][5]
Purity (by HPLC) ≥95%[1][4]
Appearance Off-White Solid
Solubility Soluble in Methanol and DMSO[1][4]
Storage Conditions 2-8°C or -20°C, protected from light[4][5]

Metabolic Pathway of Quinidine to this compound

Quinidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of this compound is catalyzed by several CYP isoforms, with CYP3A4 being the most active enzyme in this conversion.[1] Understanding this metabolic pathway is crucial for interpreting drug interaction studies and predicting potential metabolic variations in patients.

Quinidine_Metabolism Quinidine Quinidine Quinidine_N_oxide This compound Quinidine->Quinidine_N_oxide N-oxidation CYP3A4 CYP3A4 (primary) CYP2C9, CYP2E1 (minor) CYP3A4->Quinidine_N_oxide HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

References

Application Notes and Protocols for In Vitro Electrophysiology Studies of Quinidine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro electrophysiological effects of quinidine and its primary metabolites. The accompanying protocols offer detailed methodologies for conducting key experiments to assess the cardiac ion channel activity and action potential effects of these compounds.

Introduction

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in the liver, primarily through hydroxylation and N-oxidation, to form several metabolites.[1] These metabolites can accumulate to significant plasma levels during chronic therapy and may contribute to both the therapeutic and proarrhythmic effects of the parent drug.[2] Therefore, a thorough understanding of the electrophysiological properties of these metabolites is crucial for a comprehensive cardiac safety assessment. The major active metabolites of quinidine include 3-hydroxyquinidine, quinidine-N-oxide, O-desmethylquinidine, and 2'-oxoquinidinone.[2]

Data Presentation: Electrophysiological Effects of Quinidine and its Metabolites

The following tables summarize the known in vitro electrophysiological effects of quinidine and its major metabolites on cardiac action potential parameters and specific ion channels.

Table 1: Effects on Cardiac Action Potential Parameters

CompoundPreparationConcentrationEffect on Vmax (Phase 0 Upstroke)Effect on APD90 (Action Potential Duration at 90% Repolarization)Induction of Early Afterdepolarizations (EADs)Reference(s)
Quinidine Canine Purkinje Fibers10 µMSignificant depression, greatest at short basic cycle lengths (BCLs).Significant prolongation, greatest at long BCLs.Yes, at long BCLs.[2]
Guinea Pig Ventricular Cells50 µMDepression of 45.9 ± 1.6%.Lengthening observed only at low concentration and low frequency.Yes, in rabbit Purkinje fibers.[3]
3-Hydroxyquinidine Canine Purkinje Fibers10 µMSignificant depression, greatest at short BCLs.Significant prolongation, greatest at long BCLs.Yes, at long BCLs.[2]
Guinea Pig Ventricular Cells50 µMDepression of 26.7 ± 2.6% (less potent than quinidine).Increased in a concentration-dependent manner.Yes, but lower incidence than quinidine in rabbit Purkinje fibers.[3]
Quinidine-N-Oxide Canine Purkinje Fibers10 µMNo significant change.Significant prolongation at long BCLs.Data not available.[2]
Isolated Rat HeartUp to 16 mg/lNo definite pharmacological activity shown.No definite pharmacological activity shown.Data not available.[4]
O-Desmethylquinidine Canine Purkinje Fibers10 µMSignificant depression, greatest at short BCLs.Significant prolongation, greatest at long BCLs.Yes, at long BCLs.[2]
2'-Oxoquinidinone Canine Purkinje Fibers10 µMSignificant depression, greatest at short BCLs.Significant prolongation at long BCLs.Data not available.[2]

Table 2: Effects on Cardiac Ion Channels (IC50 values)

CompoundIon ChannelCell Line / PreparationIC50 (µM)Reference(s)
Quinidine hERG (IKr)Ltk⁻ cells0.8 ± 0.1[5]
hERG (IKr)Xenopus oocytes0.41 ± 0.04[6]
Nav1.5 (Peak INa)HEK293 cells28.9 ± 2.2[7]
Cav1.2 (ICa,L)Canine ventricular myocytesReversible decrease[8]
Kv4.3 (Ito)Canine ventricular myocytesReversible decrease[8]
Kir2.1 (IK1)Canine ventricular myocytesIrreversible reduction[8]
3-Hydroxyquinidine VariousData not available
Quinidine-N-Oxide VariousData not available
O-Desmethylquinidine VariousData not available
2'-Oxoquinidinone VariousData not available

Experimental Protocols

Protocol 1: Recording of Cardiac Action Potentials in Isolated Papillary Muscle

This protocol describes the methodology for recording transmembrane action potentials from isolated guinea pig papillary muscles using standard microelectrode techniques. This is a valuable assay for assessing the integrated effects of a compound on the cardiac action potential.

1. Tissue Preparation:

  • Euthanize a guinea pig according to approved animal care and use protocols.

  • Rapidly excise the heart and place it in cold, oxygenated Tyrode's solution.

  • Dissect the right ventricle to isolate a thin papillary muscle.

  • Mount the muscle in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.

2. Electrophysiological Recording:

  • Impale a cell in the preparation with a glass microelectrode filled with 3 M KCl.

  • Record the transmembrane action potential using a high-input impedance amplifier.

  • Pace the preparation at a constant cycle length (e.g., 1000 ms) using a bipolar stimulating electrode.

  • Allow the preparation to equilibrate until a stable resting membrane potential and action potential morphology are achieved.

3. Experimental Procedure:

  • Record baseline action potentials for a defined period (e.g., 20 minutes).

  • Perfuse the tissue bath with Tyrode's solution containing the test compound (quinidine or metabolite) at the desired concentration.

  • Record action potentials continuously during drug application for a set duration (e.g., 30-60 minutes) to assess the time course of the effects.

  • Perform a washout by perfusing with drug-free Tyrode's solution and record the recovery of the action potential parameters.

4. Data Analysis:

  • Measure the following action potential parameters:

    • Resting Membrane Potential (RMP)

    • Action Potential Amplitude (APA)

    • Maximum upstroke velocity (Vmax)

    • Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)

  • Compare the parameters before, during, and after drug application.

Solutions for Papillary Muscle Experiments:

  • Tyrode's Solution (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.33, NaHCO3 12, Glucose 10. Gassed with 95% O2 / 5% CO2 to maintain pH 7.4.

  • Microelectrode Filling Solution: 3 M KCl.

Protocol 2: Whole-Cell Patch-Clamp Analysis of hERG Potassium Channels

This protocol details the whole-cell patch-clamp technique for assessing the effect of quinidine metabolites on the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical component of cardiac repolarization and a common target for drug-induced QT prolongation.

1. Cell Culture:

  • Culture a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) under standard conditions.

  • Plate the cells onto glass coverslips 24-48 hours before the experiment.

2. Electrophysiological Recording:

  • Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with an external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal).

  • Rupture the cell membrane to achieve the whole-cell configuration.

3. Voltage-Clamp Protocol and Data Acquisition:

  • Hold the cell at a holding potential of -80 mV.

  • Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.

  • Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.

  • Record the currents using a patch-clamp amplifier and appropriate data acquisition software.

4. Experimental Procedure:

  • Record baseline hERG currents.

  • Apply the test compound at various concentrations to the cell via the perfusion system.

  • Record hERG currents at each concentration until a steady-state effect is reached.

5. Data Analysis:

  • Measure the peak amplitude of the hERG tail current.

  • Normalize the current amplitude at each drug concentration to the baseline current.

  • Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Solutions for hERG Patch-Clamp Experiments:

  • External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): KCl 130, MgCl2 1, EGTA 5, HEPES 10, Mg-ATP 5. pH adjusted to 7.2 with KOH.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_experiment Experimental Protocol cluster_analysis Data Analysis tissue_prep Tissue Isolation (e.g., Papillary Muscle) ap_recording Action Potential Recording (Microelectrode) tissue_prep->ap_recording Protocol 1 cell_culture Cell Culture (e.g., hERG-expressing cells) pc_recording Patch-Clamp Recording (Whole-Cell) cell_culture->pc_recording Protocol 2 baseline Baseline Recording ap_recording->baseline pc_recording->baseline drug_app Drug Application (Quinidine Metabolites) baseline->drug_app washout Washout drug_app->washout ap_analysis Action Potential Parameter Analysis washout->ap_analysis ic50_calc IC50 Determination washout->ic50_calc

Caption: Experimental workflow for in vitro electrophysiology studies.

cardiac_action_potential cluster_phases Cardiac Action Potential Phases phase0 Phase 0 (Rapid Depolarization) Na+ influx (INa) Quinidine & Metabolites: ↓ Vmax phase1 Phase 1 (Early Repolarization) K+ efflux (Ito) phase0->phase1 phase2 Phase 2 (Plateau) Ca2+ influx (ICa,L) K+ efflux phase1->phase2 phase3 Phase 3 (Rapid Repolarization) K+ efflux (IKr, IKs) Quinidine & Metabolites: ↑ APD phase2->phase3 phase4 Phase 4 (Resting Potential) K+ efflux (IK1) phase3->phase4

Caption: Key ion channels in the cardiac action potential and sites of action for quinidine.

References

Application Notes & Protocols: Tandem Mass Spectrometry for N-Oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-oxide metabolites are common products of Phase I metabolism for many xenobiotics containing tertiary amine or aromatic nitrogen heterocycle moieties.[1][2] These metabolites can be pharmacologically active, contributing to the parent drug's efficacy or toxicity profile, making their quantification crucial in drug development and pharmacokinetic studies. However, N-oxides are often unstable, posing significant analytical challenges.[2] They can revert to the parent drug both in vivo and ex vivo, and undergo in-source fragmentation (deoxygenation) during mass spectrometric analysis.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the accurate quantification of these challenging metabolites.[1][4][5] This document provides detailed protocols and application notes for the successful analysis of N-oxides using tandem mass spectrometry.

Challenges in N-Oxide Analysis

A primary challenge in the bioanalysis of N-oxides is their inherent instability. They can be susceptible to reduction back to the parent amine, which can be influenced by matrix components, sample processing conditions, and the temperature of the mass spectrometer's ion source.[1][3] This reversion can lead to an overestimation of the parent drug concentration and an underestimation of the N-oxide metabolite.

Another significant issue is the in-source deoxygenation, a process where the N-oxide loses its oxygen atom within the mass spectrometer's ion source, generating an ion with the same mass-to-charge ratio (m/z) as the parent drug.[3][6] This can interfere with the accurate quantification of the parent drug if not properly addressed through chromatographic separation.[7]

Experimental Workflows & Protocols

A typical workflow for the bioanalysis of N-oxide metabolites involves careful sample handling, robust extraction, chromatographic separation, and sensitive detection by tandem mass spectrometry.

N-Oxide Analysis Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Sample Collection (e.g., Plasma, Urine) SampleHandling Proper Sample Handling (Low Temp, Neutral pH) SampleCollection->SampleHandling Extraction Sample Extraction (PPT, LLE, or SPE) SampleHandling->Extraction Add Internal Standard LC LC Separation Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Ionization (ESI) DataProcessing Data Processing MS->DataProcessing Quantification Quantification DataProcessing->Quantification

Workflow for the quantification of N-Oxide metabolites.
Protocol 1: Sample Preparation by Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup, particularly for plasma samples. Acetonitrile is often preferred over methanol as it has been shown to cause less conversion of N-oxides back to the parent drug, especially in hemolyzed plasma.[7]

Materials:

  • Biological matrix (e.g., human plasma)

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog of the N-oxide or parent drug)[8]

  • Ice-cold acetonitrile (ACN)[7][8]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 rpm and 4°C[8]

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 10 µL of the working internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[8]

  • Vortex the mixture vigorously for 1 minute.[8]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[8]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[8][9]

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.[8][9]

Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects and improving sensitivity.

Materials:

  • SPE cartridges (e.g., C18)

  • Methanol (MeOH)

  • Deionized water

  • Elution solvent (e.g., Methanol)

  • Internal Standard (IS) working solution

  • Plasma samples

Procedure:

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol, followed by 1 mL of water.[9]

  • Loading: Mix 200 µL of the plasma sample with 50 µL of the IS working solution. Load the mixture onto the conditioned SPE cartridge.[9]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[9]

  • Elution: Elute the analytes of interest with 1 mL of methanol.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[9]

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation is critical to resolve the N-oxide metabolite from its parent drug and other isomers, thereby preventing analytical interference from in-source deoxygenation.[7]

LC Parameters (Example for Usaramine and Usaramine N-oxide): [4]

  • Column: ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)

  • Column Temperature: 45°C

  • Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v)

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0–0.2 min: 10% B

    • 0.2–1.0 min: 10% to 60% B

    • 1.0–1.1 min: 60% to 95% B

    • 1.1–1.5 min: Hold at 95% B

    • 1.5–2.0 min: Re-equilibrate at 10% B

  • Injection Volume: 1 µL

MS/MS Parameters (Example for Usaramine and Usaramine N-oxide): [4]

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Usaramine (URM): m/z 352.1 → 120.0 (Collision Energy: 37 eV)

    • Usaramine N-oxide (UNO): m/z 368.1 → 120.0 (Collision Energy: 42 eV)

    • Internal Standard (SCN): m/z 336.1 → 120.1 (Collision Energy: 36 eV)

Metabolic Pathway Visualization

N-oxidation is a key metabolic pathway for many drugs containing tertiary amine functionalities. This process is often mediated by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes.[10]

Metabolic N-Oxidation ParentDrug Parent Drug (with Tertiary Amine) NoxideMetabolite N-Oxide Metabolite ParentDrug->NoxideMetabolite N-Oxidation Enzymes CYP450 / FMO Enzymes + NADPH, O2 Enzymes->ParentDrug

Metabolic conversion of a parent drug to its N-oxide.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of N-oxides in biological matrices.

Table 1: Performance of Validated LC-MS/MS Methods for N-Oxide Quantification

Analyte(s)MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (CV%)Reference
Usaramine & Usaramine N-oxideRat Plasma1 - 2,0001.0-5.3 to 3.1< 7.5[4]
Tamoxifen & Tamoxifen-N-oxidePlasma0.4 - 1,480 (approx.)0.4 (approx.)86 - 1030.2 - 8.4[1]
Clozapine & Clozapine-N-oxideHuman PlasmaNot specifiedNot specifiedNot specified< 14[1]
Loxapine & MetabolitesHuman Plasma0.05 - 200.0586.4 - 109.30.0 - 13.8[1]
Nefopam N-OxideHuman Plasma0.5 - 2000.595.8 - 104.2< 10.5[9]
2-hydroxypyridine N-oxideAPI Matrix0.1 - 250.190 - 100Not specified[11]

Note: Some values were converted from nM for consistency.

Table 2: Effect of Extraction Solvent on N-Oxide Stability in Hemolyzed Plasma [7]

CompoundPrecipitating Solvent% Conversion to Parent Drug
Dasatinib N-oxideMethanol (MeOH)up to 11.7%
Acetonitrile (ACN)< 3.8%
Pramoxine N-oxideMethanol (MeOH)up to 11.7%
Acetonitrile (ACN)< 3.8%
Bupivacaine N-oxideMethanol (MeOH)100%
Acetonitrile (ACN)< 5%

Troubleshooting and Key Considerations

Successful N-oxide analysis requires careful attention to potential pitfalls such as metabolite instability and in-source conversion.

Troubleshooting N-Oxide Analysis Start Poor Recovery or High Variability? CheckStability Assess Analyte Stability Start->CheckStability CheckChroma Review Chromatography Start->CheckChroma CheckSource Investigate In-Source Deoxygenation Start->CheckSource OptimizeExtraction Optimize Extraction: - Use ACN instead of MeOH - Keep samples cold CheckStability->OptimizeExtraction ImproveSeparation Improve Chromatographic Separation of Parent/N-Oxide CheckChroma->ImproveSeparation Success Robust Method OptimizeExtraction->Success ImproveSeparation->Success LowerTemp Lower Ion Source Temperature CheckSource->LowerTemp LowerTemp->Success

Decision tree for troubleshooting N-oxide analysis.

Key Considerations:

  • Sample Handling: To minimize the reversion of N-oxides to the parent drug, samples should be processed at low temperatures and under neutral or near-neutral pH conditions.[1]

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variability during sample preparation and potential matrix effects.[8]

  • Chromatography: Achieve baseline separation between the N-oxide and the parent drug to avoid quantification errors due to in-source fragmentation.[7]

  • Ionization Source: Electrospray ionization (ESI) is generally considered a "soft" ionization technique and is often preferred.[1] Atmospheric pressure chemical ionization (APCI) can sometimes lead to greater thermal degradation and deoxygenation.[3] Lowering the ion source temperature can help minimize this phenomenon.[3][6]

  • Method Validation: Thoroughly validate the method, paying close attention to the stability of the N-oxide metabolite in the biological matrix under various storage and handling conditions.[1]

Conclusion

Tandem mass spectrometry is an indispensable tool for the accurate quantification of N-oxide metabolites in complex biological matrices. The development of a robust and reliable LC-MS/MS method requires a thorough understanding of the unique challenges associated with these analytes, particularly their instability and potential for in-source conversion. By implementing the protocols and considering the key factors outlined in these application notes—including optimized sample preparation with appropriate solvents like acetonitrile, complete chromatographic separation from the parent drug, and careful optimization of MS source conditions—researchers can achieve accurate and reproducible results essential for drug development and clinical research.

References

Application Notes and Protocols for Patch-Clamp Studies Involving Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting patch-clamp electrophysiology experiments to investigate the effects of quinidine on various ion channels. Quinidine, a classic class I antiarrhythmic agent, is a well-characterized blocker of multiple ion channels, making it a crucial tool in cardiac electrophysiology research and a reference compound in drug safety studies.

Mechanism of Action

Quinidine's primary mechanism of action is the direct blockade of voltage-gated ion channels. Its effects are complex and concentration-dependent, with significant interactions reported for sodium, potassium, and calcium channels. This multi-channel blockade underlies both its therapeutic antiarrhythmic effects and its potential proarrhythmic risk.[1]

Sodium Channel (Nav) Blockade: Quinidine blocks the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] This block is "use-dependent," meaning it becomes more pronounced at higher stimulation frequencies, a characteristic feature of its interaction with the Nav1.5 channel.[2] Quinidine exhibits a low affinity for the rested state of the channel and a higher affinity for the open and inactivated states.[3]

Potassium Channel (Kv) Blockade: Quinidine is a potent blocker of several potassium channels, most notably the human Ether-à-go-go-Related Gene (hERG) channel, which conducts the rapid component of the delayed rectifier potassium current (IKr).[4][5][6] Blockade of IKr prolongs the action potential duration (APD) and the QT interval on an electrocardiogram. Additionally, quinidine can block other potassium channels, including the transient outward current (Ito).[1]

Calcium Channel (Cav) Blockade: Quinidine can also reversibly block L-type calcium currents (ICaL), which contributes to its overall electrophysiological profile.[7] This effect can modulate the plateau phase of the cardiac action potential.

Quantitative Data: Inhibitory Potency of Quinidine

The half-maximal inhibitory concentration (IC50) of quinidine varies depending on the specific ion channel subtype, the expression system, and the experimental conditions. The following tables summarize reported IC50 values for key cardiac ion channels.

Sodium Channel Current Species/Expression System IC50 (µM) Reference
hNav1.5Peak INaHEK293 cells28.9 ± 2.2[8]
hNav1.5Late INaHEK293 cellsVaries with protocol[9]
Potassium Channel Current Species/Expression System IC50 (µM) Reference
hERG (Kv11.1)IKrCHO cells0.32 ± 0.03[10]
hKv1.5-HEK293 cells7.2 (at +60 mV)
Kv1.4-Xenopus oocytes~80 (for 49% block)[11]
Calcium Channel Current Species/Expression System IC50 (µM) Reference
Cav1.2ICaL-Varies[7]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data in patch-clamp experiments. Below are representative protocols for whole-cell voltage-clamp recordings.

Protocol 1: Whole-Cell Voltage-Clamp Recording of hNav1.5 Channels

This protocol is designed to assess the tonic and use-dependent block of human Nav1.5 channels expressed in a mammalian cell line (e.g., HEK293).[12]

A. Cell Preparation:

  • Culture HEK293 cells stably expressing hNav1.5 in appropriate culture medium.

  • Plate the cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

B. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[12]

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.[12]

  • Quinidine Stock Solution: Prepare a 10 mM stock solution of quinidine in DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.[12]

C. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.[12]

  • Establish a giga-ohm seal (>1 GΩ) with a target cell.[12]

  • Rupture the cell membrane to achieve the whole-cell configuration.[12]

  • Allow the cell to stabilize for 5-10 minutes before initiating recordings.

  • Perform recordings at room temperature (22-25 °C).

D. Voltage Protocols:

  • Tonic Block:

    • Hold the membrane potential at -120 mV.

    • Apply a 50 ms depolarizing pulse to -20 mV every 30 seconds to elicit the peak sodium current.

    • After establishing a stable baseline, perfuse the cell with the quinidine-containing external solution.

    • Continue recording until the blocking effect reaches a steady state.

  • Use-Dependent Block:

    • Hold the membrane potential at -120 mV.

    • Apply a train of 20 depolarizing pulses to -20 mV for 20 ms at a frequency of 1 Hz or 5 Hz.

    • Record the peak current for each pulse in the train.

    • After a washout period, perfuse the cell with the quinidine-containing external solution and repeat the pulse train.

E. Data Analysis:

  • Measure the peak inward current for each pulse.

  • Tonic Block Calculation: % Block = (1 - IQuinidine / IControl) * 100, where I is the peak current in the presence and absence of quinidine.[12]

  • Use-Dependent Block Analysis: Normalize the peak current of each pulse to the peak current of the first pulse in the train. Plot the normalized current against the pulse number to visualize the development of use-dependent block.

Protocol 2: Whole-Cell Voltage-Clamp Recording of hERG Channels

This protocol is for assessing the block of hERG channels expressed in a suitable cell line.

A. Cell Preparation:

  • Follow the same cell culture and plating procedures as for Nav1.5, using a cell line stably expressing hERG channels.

B. Solutions:

  • External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.[10]

  • Quinidine Stock Solution: Prepare as described in Protocol 1.

C. Recording Procedure:

  • Follow the same recording procedure as for Nav1.5.

D. Voltage Protocol:

  • Hold the membrane potential at -80 mV.

  • Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels.

  • Repolarize to -50 mV for 2 seconds to record the deactivating tail current, which is used to quantify hERG current amplitude.

  • Repeat this protocol at a regular interval (e.g., every 15 seconds) to establish a stable baseline before and during quinidine application.

E. Data Analysis:

  • Measure the peak tail current amplitude at -50 mV.

  • Calculate the percentage of block as described for the tonic block in Protocol 1.

  • Construct concentration-response curves by plotting the percentage of block against the quinidine concentration and fit with the Hill equation to determine the IC50.

Signaling Pathways and Experimental Workflows

The primary interaction of quinidine with ion channels is a direct physical blockade of the pore. However, the functional consequences of this blockade can be understood in the context of the channel's gating states and the overall experimental workflow.

Quinidine_Action_Pathway cluster_quinidine Quinidine cluster_channels Ion Channels cluster_effects Cellular Effects Quinidine Quinidine Nav Na+ Channels (e.g., Nav1.5) Quinidine->Nav Blocks Kv K+ Channels (e.g., hERG, Kv1.5) Quinidine->Kv Blocks Cav Ca2+ Channels (e.g., Cav1.2) Quinidine->Cav Blocks Phase0 Decreased Phase 0 Depolarization Nav->Phase0 Leads to APD Prolonged Action Potential Duration Kv->APD Leads to Plateau Modulated Plateau Phase Cav->Plateau Leads to

Quinidine's multi-channel blocking effects.

The following diagram illustrates a typical experimental workflow for a patch-clamp study investigating an ion channel blocker like quinidine.

Experimental_Workflow A Cell Culture and Preparation D Establish Giga-ohm Seal A->D B Prepare External and Internal Solutions C Pull Patch Pipette B->C C->D E Achieve Whole-Cell Configuration D->E F Record Baseline Current E->F G Perfuse with Quinidine F->G H Record Current in Presence of Drug G->H I Washout H->I J Record Recovery I->J K Data Analysis J->K

A typical patch-clamp experimental workflow.

Quinidine's blockade of sodium channels is state-dependent, with higher affinity for open and inactivated states. This relationship can be visualized as follows:

State_Dependent_Block R Resting O Open R->O Activation R_Q Resting (Quinidine) R->R_Q Low Affinity I Inactivated O->I Inactivation O_Q Open (Quinidine) O->O_Q High Affinity I->R Recovery I_Q Inactivated (Quinidine) I->I_Q High Affinity R_Q->R O_Q->O I_Q->I

State-dependent blockade of sodium channels by quinidine.

References

Application Note: Synthesis and Characterization of 10,11-dihydroxydihydroquinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical synthesis and characterization of 10,11-dihydroxydihydroquinidine N-oxide, a metabolite of quinidine.

Introduction

Quinidine, a class I antiarrhythmic agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites. One such metabolite is 10,11-dihydroxydihydrothis compound. The study of such metabolites is crucial for understanding the drug's overall pharmacological and toxicological profile. This application note details the chemical synthesis of 10,11-dihydroxydihydrothis compound, which can be used as a reference standard for metabolic studies, and provides protocols for its characterization. The synthesis is accomplished in a three-step process starting from dihydroquinidine.[1] The N-oxide functional group is known to influence the physicochemical properties of molecules, such as increasing water solubility and decreasing membrane permeability, which can be significant for drug development.[2][3]

Metabolic Pathway of Dihydroquinidine

The following diagram illustrates the metabolic conversion of dihydroquinidine to its 10,11-dihydroxy N-oxide metabolite. This pathway involves initial oxidation to the N-oxide, followed by dihydroxylation.

Metabolic Pathway of Dihydroquinidine Dihydroquinidine Dihydroquinidine Dihydroquinidine_N_oxide Dihydroquinidine N-oxide Dihydroquinidine->Dihydroquinidine_N_oxide N-oxidation Metabolite 10,11-dihydroxydihydroquinidine N-oxide Dihydroquinidine_N_oxide->Metabolite Dihydroxylation

Caption: Metabolic conversion of dihydroquinidine.

Experimental Protocols

Synthesis of 10,11-dihydroxydihydrothis compound

The synthesis of 10,11-dihydroxydihydrothis compound is achieved in three steps from dihydroquinidine (1b).[1]

Step 1: Synthesis of Dihydroquinidine N'-oxide

  • Dissolve dihydroquinidine (1b) in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent like sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure to obtain the crude N-oxide.

Step 2: Synthesis of the Olefin Intermediate

  • Subject the crude N-oxide from the previous step to a Polonovski-type rearrangement.

  • Treat the N-oxide with trifluoroacetic anhydride (TFAA) in a chlorinated solvent at a low temperature.

  • After the reaction is complete, neutralize the mixture and extract the product.

  • Purify the resulting olefin intermediate by column chromatography.

Step 3: Dihydroxylation to form 10,11-dihydroxydihydrothis compound

  • Dissolve the purified olefin intermediate in a mixture of acetone and water.

  • Add a catalytic amount of osmium tetroxide (OsO4) and an excess of a co-oxidant like N-methylmorpholine N-oxide (NMO).

  • Stir the mixture at room temperature until the reaction is complete as indicated by TLC.

  • Quench the reaction with sodium sulfite.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the final product, 10,11-dihydroxydihydrothis compound (7b), by chromatography.[1]

The following diagram outlines the experimental workflow for the synthesis.

Synthesis Workflow Start Dihydroquinidine (1b) Step1 N-oxidation (m-CPBA) Start->Step1 Intermediate1 Dihydroquinidine N'-oxide Step1->Intermediate1 Step2 Polonovski Rearrangement (TFAA) Intermediate1->Step2 Intermediate2 Olefin Intermediate Step2->Intermediate2 Step3 Dihydroxylation (OsO4, NMO) Intermediate2->Step3 Purification Chromatographic Purification Step3->Purification FinalProduct 10,11-dihydroxydihydroquinidine N-oxide (7b) Purification->FinalProduct

Caption: Synthesis workflow for the target metabolite.

Analytical Characterization

The synthesized 10,11-dihydroxydihydrothis compound should be characterized using standard analytical techniques to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for purity assessment.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) can be used. A simple isocratic system with methanol: 1 N ammonium nitrate: 2 N ammonium hydroxide (28:1:1 v/v) has also been reported for related compounds.[4]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm or fluorescence detection.[5]

  • Injection Volume: 20 µL

Mass Spectrometry (MS)

High-resolution mass spectrometry can be used to confirm the molecular weight of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The chemical shifts and coupling constants for the metabolites of quinidine have been assigned via 2D COSY ¹H-NMR spectroscopy.[1]

Quantitative Data

The following table summarizes the expected data for the synthesis and characterization of 10,11-dihydroxydihydrothis compound.

Parameter Value Reference
Molecular Formula C₂₀H₂₆N₂O₄Calculated
Molecular Weight 358.43 g/mol Calculated
¹H NMR (CDCl₃, δ) Specific peak assignments are detailed in the referenced literature.[1]
Purity (HPLC) >95%Expected

Discussion

The successful synthesis and characterization of 10,11-dihydroxydihydrothis compound provide a valuable tool for researchers in drug metabolism and pharmacology. This synthesized standard can be used for the quantitative analysis of this metabolite in biological samples, aiding in pharmacokinetic and pharmacodynamic studies. The detailed protocols provided herein should enable the reproducible synthesis and analysis of this important quinidine metabolite. Various analytical methods, primarily HPLC-based, have been developed for the simultaneous determination of quinidine and its metabolites in biological fluids, which can be adapted for the newly synthesized compound.[5][6][7]

References

Application Notes and Protocols for the Analytical Detection of Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the principal analytical techniques used in urine metabolomics: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction

Urine is a valuable biofluid for metabolomic studies due to its non-invasive collection and rich composition of metabolic end-products.[1][2] The analysis of the urinary metabolome can provide critical insights into an individual's physiological state, disease processes, and response to therapeutic interventions.[1][3] The selection of an appropriate analytical platform is crucial and depends on the specific research question, the classes of metabolites of interest, and the desired level of sensitivity and quantification. This document outlines the methodologies for the three most prominent techniques in the field.

Core Analytical Platforms: A Comparative Overview

Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed platforms for urinary metabolic profiling.[4] Each technique offers distinct advantages and is suited for different types of metabolites.

  • LC-MS is highly versatile and sensitive, making it ideal for detecting a broad range of polar and non-polar metabolites present at low concentrations.[5] It combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer.[5]

  • GC-MS is a robust and highly reproducible technique, particularly well-suited for the analysis of volatile and thermally stable small molecules, such as organic acids, amino acids, and sugars, which often require chemical derivatization.[5][6]

  • NMR Spectroscopy is a non-destructive and highly quantitative technique that requires minimal sample preparation.[1][7] It is particularly effective for identifying and quantifying highly abundant metabolites.[1]

Data Presentation: Quantitative Performance of Analytical Techniques

The choice of analytical technique can significantly impact the coverage and quantification of the urinary metabolome. The following table summarizes key quantitative parameters for each platform.

ParameterLC-MSGC-MSNMR Spectroscopy
Number of Metabolites Detected Hundreds to thousands[5][8]~400-600[4]~50-100 (reliably quantified)[7][9]
Reproducibility (CV%) <10% (QC), <20% (samples)[10][11]High reproducibility[5]<5% (intra-assay)[7]
Sensitivity High (pM to nM range)[5]High (for volatile compounds)[5]Moderate (µM range)[12]
Quantification Relative or absolute (with standards)Relative or absolute (with standards)Absolute[1]
Throughput High[10][13]Moderate[4]High (with automation)[14]
Metabolite Coverage Broad (lipids, amino acids, etc.)[5]Volatile compounds, fatty acids, sugars[5]Highly abundant metabolites, organic acids[1]

Experimental Workflows and Protocols

A standardized workflow is essential for reproducible and meaningful results in urine metabolomics.[5] This involves careful sample collection and preparation, followed by instrumental analysis and data processing.

General Urine Sample Collection and Handling Protocol

Consistent sample collection is critical to minimize pre-analytical variability.[5]

Materials:

  • Sterile, chemically inert polypropylene collection containers[5]

  • Centrifuge

  • -80°C freezer

Protocol:

  • Collection: Collect first-morning void or samples at a fixed time point to reduce diurnal variation.[5]

  • Initial Processing: Within 2 hours of collection, centrifuge the urine at a low temperature (e.g., 4°C) to remove cells and particulate matter.[15]

  • Aliquoting and Storage: Immediately aliquot the supernatant into multiple tubes to avoid repeated freeze-thaw cycles and store at -80°C until analysis.[2][5]

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Collection Urine Collection (First-morning void) Centrifugation Centrifugation (Remove particulates) Collection->Centrifugation Aliquoting Aliquoting Centrifugation->Aliquoting Storage -80°C Storage Aliquoting->Storage LCMS LC-MS Storage->LCMS GCMS GC-MS Storage->GCMS NMR NMR Storage->NMR

General workflow for urine sample handling.

Application Note 1: Untargeted Urine Metabolomics using LC-MS

This protocol details the preparation and analysis of urine samples for untargeted metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Thawing: Thaw frozen urine samples on ice.[6]

  • Protein Precipitation: Add 400 µL of cold acetonitrile to 200 µL of urine sample.[16]

  • Vortexing: Vortex the mixture for 30 seconds.[16]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.[16]

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a vacuum.[16]

  • Reconstitution: Reconstitute the dried extract in 200 µL of 2% acetonitrile in water.[16]

  • Quality Control (QC) Samples: Prepare a pooled QC sample by mixing equal aliquots from a representative subset of samples.[16]

2. LC-MS Analysis:

  • LC System: Waters ACQUITY H-class LC system.[16]

  • Column: Waters HSS C18 column (3.0 × 100 mm, 1.7 µm).[16]

  • Mobile Phase A: 0.1% formic acid in water.[16]

  • Mobile Phase B: Acetonitrile.[16]

  • Gradient Elution (18 minutes): [16]

    • 0–1 min: 2% B

    • 1–3 min: 2–55% B

    • 3–8 min: 55–100% B

    • 8–13 min: 100% B

    • 13–13.1 min: 100–2% B

    • 13.1–18 min: 2% B

  • Flow Rate: 0.5 mL/min.[16]

  • Column Temperature: 45°C.[16]

  • Mass Spectrometer: LTQ-Orbitrap Velos Pro (Thermo Fisher Scientific).[16]

  • Ionization Mode: Positive electrospray ionization (ESI).[4]

  • Mass Range: m/z 100–1000.[16]

  • Data Analysis: Process raw data for peak picking, alignment, and normalization. Use statistical methods like PCA and PLS-DA for pattern recognition.[5][17]

G cluster_prep LC-MS Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Thaw Thaw Sample Precipitate Protein Precipitation (Acetonitrile) Thaw->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Dry Dry Supernatant Centrifuge->Dry Reconstitute Reconstitute Dry->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection Peak_Picking Peak Picking MS_Detection->Peak_Picking Statistical_Analysis Statistical Analysis (PCA, PLS-DA) Peak_Picking->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

LC-MS experimental workflow.

Application Note 2: Urinary Metabolic Profiling using GC-MS

This protocol describes the analysis of urinary metabolites using Gas Chromatography-Mass Spectrometry (GC-MS), which requires a derivatization step to increase the volatility of the analytes.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Thawing: Thaw frozen urine samples in an ice bath.[6]

  • Urea Removal (Optional but recommended): Treat samples with urease to break down urea, which can interfere with the analysis.[18] A common protocol involves adding 200 µL of urease solution and sonicating for 1 hour.[18]

  • Extraction: Add 900 µL of methanol to 100 µL of urine, vortex for 5 minutes, and centrifuge at 15,928 x g for 10 minutes at 4°C.[6]

  • Supernatant Transfer: Collect 400 µL of the supernatant.[6]

  • Derivatization: [6]

    • Dry the supernatant.

    • Add 50 µL of methoxyamine hydrochloride in pyridine and incubate for 90 minutes at 30°C.

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate for 30 minutes at 37°C.

  • Final Centrifugation: Centrifuge at 13,572 x g for 5 minutes at 4°C.[6]

  • Transfer: Transfer 80 µL of the supernatant to a GC vial for analysis.[6]

2. GC-MS Analysis:

  • GC System: Agilent 7890B or similar.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 70°C, hold for 1 min.

    • Ramp to 310°C at 5°C/min.

    • Hold at 310°C for 10 min.

  • Mass Spectrometer: Agilent 5977A MSD or similar.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 50–600.

  • Data Analysis: Deconvolve the chromatograms and identify metabolites by comparing mass spectra and retention indices to established libraries (e.g., NIST, Fiehn).[4]

G cluster_prep GC-MS Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Thaw Thaw Sample Urea_Removal Urea Removal (Urease) Thaw->Urea_Removal Extraction Methanol Extraction Urea_Removal->Extraction Derivatization Derivatization (Oximation & Silylation) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Deconvolution Deconvolution MS_Detection->Deconvolution Library_Matching Library Matching Deconvolution->Library_Matching Quantification Quantification Library_Matching->Quantification

GC-MS experimental workflow.

Application Note 3: Quantitative Metabolite Analysis by NMR Spectroscopy

This protocol outlines the straightforward sample preparation and analysis for quantitative urinary metabolomics using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: NMR

1. Sample Preparation:

  • Thawing: Thaw frozen urine samples on ice.[9]

  • Buffering: Mix 630 µL of urine with 70 µL of a phosphate buffer (pH 7.4) containing a chemical shift reference standard (e.g., 0.1% TSP-d4).[9]

  • Vortexing: Vortex the mixture for 20 seconds.[9]

  • Transfer: Transfer the mixture to an NMR tube.

2. NMR Analysis:

  • Spectrometer: Bruker Avance III 600 MHz spectrometer or equivalent.

  • Probe: 5 mm cryoprobe.

  • Experiment: Standard 1D ¹H-NMR experiment with water suppression (e.g., NOESYPR1D).

  • Acquisition Parameters:

    • Number of scans: 64-128

    • Relaxation delay: 4 s

    • Acquisition time: 2.73 s

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the TSP signal at 0.0 ppm.

  • Quantification: Integrate the signals of known metabolites and compare them to the integral of the reference standard (TSP) to determine their concentrations.[7][9]

G cluster_prep NMR Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Thaw Thaw Sample Buffering Add Buffer with Reference Standard (TSP) Thaw->Buffering Transfer Transfer to NMR Tube Buffering->Transfer Acquisition 1D 1H-NMR Data Acquisition Transfer->Acquisition Processing Spectral Processing (FT, Phasing, Baseline) Acquisition->Processing Quantification Metabolite Quantification Processing->Quantification Identification Metabolite Identification Processing->Identification

NMR experimental workflow.

Metabolic Pathway Analysis

A key outcome of metabolomics studies is the identification of perturbed metabolic pathways. Metabolites identified and quantified by the techniques above can be mapped to known pathways to provide biological context.

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Serotonin Serotonin Tryptophan->Serotonin Anthranilic_acid Anthranilic acid Kynurenine->Anthranilic_acid Kynurenic_acid Kynurenic acid Kynurenine->Kynurenic_acid Quinolinic_acid Quinolinic acid Anthranilic_acid->Quinolinic_acid NAD NAD+ Quinolinic_acid->NAD Melatonin Melatonin Serotonin->Melatonin

References

Utilizing Quinidine N-oxide in Drug Metabolism Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Quinidine N-oxide, a primary metabolite of quinidine, in drug metabolism research. This compound serves as a valuable tool in characterizing the activity of cytochrome P450 enzymes, particularly CYP3A4, and in understanding the broader metabolic profile of quinidine.

Introduction

Quinidine, a well-known antiarrhythmic drug, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. One of its major metabolites is this compound. Understanding the formation and disposition of this metabolite is crucial for comprehending the overall pharmacokinetics and potential drug-drug interactions of quinidine. This compound is formed predominantly through the action of CYP3A4, making its rate of formation a useful indicator of this enzyme's activity. While quinidine is a potent inhibitor of CYP2D6, its metabolite, this compound, exhibits significantly weaker inhibitory effects.[1]

Applications of this compound in Drug Metabolism Research

  • CYP3A4 Phenotyping: The formation of this compound can be utilized as a probe reaction to determine the activity of CYP3A4 in in vitro systems, such as human liver microsomes.[1][2]

  • Metabolite Profiling: Studying the formation of this compound is an essential component of characterizing the complete metabolic profile of quinidine.

  • Drug Interaction Studies: Investigating the inhibitory effects of new chemical entities (NCEs) on the formation of this compound can help predict potential drug-drug interactions involving CYP3A4.

  • Comparative Metabolism: Comparing the formation of this compound across different species can aid in the selection of appropriate animal models for preclinical studies.

Quantitative Data Summary

The following tables summarize key quantitative data related to the formation and activity of this compound.

Table 1: Michaelis-Menten Kinetic Parameters for the Formation of Quinidine Metabolites in Human Liver Microsomes

MetaboliteEnzymeKm (µM)Vmax (nmol/mg/h)
This compoundCYP3A4 (low affinity)76.115.9
3-hydroxyquinidineCYP3A474.274.4

Data sourced from Nielsen et al., 1999.[1]

Table 2: Inhibitory Potency of Quinidine and its Metabolites on CYP2D6 Activity

CompoundKi (µM)
Quinidine0.027
Dihydroquinidine0.013
3-hydroxyquinidine0.43
O-desmethylquinidine~2.3
This compound ~2.3

Data sourced from Gheyas et al., 1995.

Experimental Protocols

Protocol 1: Determination of CYP3A4 Activity using this compound Formation in Human Liver Microsomes

This protocol describes an in vitro assay to measure the activity of CYP3A4 by quantifying the formation of this compound from quinidine.

Materials:

  • Human Liver Microsomes (HLMs)

  • Quinidine

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • This compound analytical standard

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally related compound not present in the incubation)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of quinidine in a suitable solvent (e.g., methanol or DMSO).

    • Prepare working solutions of quinidine in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm a suspension of HLMs (e.g., 0.2-0.5 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.

    • Add quinidine to the HLM suspension to achieve the desired final concentration (e.g., a concentration around the Km, approximately 75 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking for a specific time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the terminated reaction mixture to precipitate proteins.

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Add the internal standard to the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

    • Generate a standard curve using the this compound analytical standard to determine the concentration of the metabolite in the samples.

  • Data Analysis:

    • Calculate the rate of this compound formation (e.g., in pmol/min/mg protein).

    • This rate is a measure of the CYP3A4 activity in the HLM sample.

Protocol 2: In Vitro Inhibition of CYP3A4-Mediated this compound Formation

This protocol is designed to assess the inhibitory potential of a test compound on CYP3A4 activity by measuring its effect on the formation of this compound.

Materials:

  • Same as Protocol 1

  • Test compound (potential inhibitor)

  • Positive control inhibitor (e.g., Ketoconazole, a known potent CYP3A4 inhibitor)

Procedure:

  • Preparation of Reagents:

    • Prepare stock and working solutions of the test compound and the positive control inhibitor.

  • Incubation:

    • Pre-incubate the HLMs with various concentrations of the test compound or the positive control inhibitor at 37°C for a specified time (e.g., 10-15 minutes). A vehicle control (containing the solvent used for the test compound) should also be included.

    • Add quinidine to the pre-incubated mixture.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate and terminate the reaction as described in Protocol 1.

  • Sample Processing and LC-MS/MS Analysis:

    • Process the samples and analyze them by LC-MS/MS as described in Protocol 1.

  • Data Analysis:

    • Determine the rate of this compound formation in the presence of different concentrations of the test compound and the positive control.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Analytical Method: HPLC-MS/MS for this compound Quantification

A sensitive and specific LC-MS/MS method is required for the accurate quantification of this compound in in vitro samples.

Table 3: Example HPLC-MS/MS Parameters

ParameterCondition
HPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Injection Volume5 - 10 µL
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS TransitionThis compound: Precursor ion (e.g., m/z 341.2) -> Product ion (e.g., m/z 182.1)
Internal Standard: Precursor ion -> Product ion
Dwell Time50-100 ms

Note: These parameters are illustrative and should be optimized for the specific instrumentation and experimental conditions.

Visualizations

Quinidine_Metabolism Quinidine Quinidine Quinidine_N_oxide Quinidine_N_oxide Quinidine->Quinidine_N_oxide CYP3A4 (major) CYP2C9, CYP2E1 (minor) 3-hydroxyquinidine 3-hydroxyquinidine Quinidine->3-hydroxyquinidine CYP3A4 (major) Other_Metabolites Other Metabolites Quinidine->Other_Metabolites Other CYPs Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate Quinidine_sol Quinidine Solution Quinidine_sol->Incubate NADPH_sys NADPH System NADPH_sys->Incubate Terminate Terminate with ACN Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Inhibition_Logic Test_Compound Test Compound CYP3A4 CYP3A4 Test_Compound->CYP3A4 Inhibition Quinidine_N_oxide This compound CYP3A4->Quinidine_N_oxide Metabolism Quinidine Quinidine Quinidine->CYP3A4 Substrate

References

Troubleshooting & Optimization

Improving the yield and purity of Quinidine N-oxide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Quinidine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the oxidation of the tertiary nitrogen atom in the quinuclidine ring of quinidine. While specific literature on this compound synthesis is not abundant, methods can be adapted from the well-documented synthesis of its diastereomer, Quinine N-oxide. The most common oxidizing agents used are:

  • Ozone (O₃): This method offers regioselective oxidation of the quinuclidine nitrogen.[1][2]

  • Hydrogen Peroxide (H₂O₂): A common and accessible oxidizing agent for N-oxide formation.[3]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used peroxyacid for the oxidation of amines to N-oxides.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the reaction's progress. This compound is more polar than quinidine, resulting in a lower Rf value. A typical mobile phase for TLC analysis is a mixture of methanol and acetone (e.g., 1:1 v/v) on a silica gel plate.[1] The disappearance of the quinidine spot and the appearance of a new, lower Rf spot indicate the formation of the N-oxide.

Q3: What are the potential side reactions and impurities I should be aware of?

A3: During the synthesis of this compound, several side reactions can occur, leading to impurities that affect the yield and purity of the final product. These include:

  • Over-oxidation: Oxidation of other functional groups in the quinidine molecule, such as the vinyl group or the secondary alcohol at C9, can occur, especially with strong oxidizing agents or harsh reaction conditions.

  • N-oxidation of the quinoline nitrogen: While the quinuclidine nitrogen is more basic and generally more susceptible to oxidation, some oxidation of the quinoline nitrogen can occur, leading to the formation of a di-N-oxide impurity.

  • Degradation of the quinidine skeleton: Prolonged reaction times or high temperatures can lead to the degradation of the starting material and product.

Q4: What are the recommended methods for purifying this compound?

A4: Purification of this compound can be achieved through standard laboratory techniques:

  • Extraction: After the reaction, the product can be extracted from the aqueous phase using an organic solvent like dichloromethane.

  • Column Chromatography: Silica gel column chromatography is an effective method for purifying the crude product. Due to the polar nature of the N-oxide, a polar solvent system is required for elution. A gradient of methanol in dichloromethane is a common choice.

  • Crystallization: If a suitable solvent system is found, crystallization can provide a high-purity product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive oxidizing agent. 2. Insufficient reaction time or temperature. 3. Incorrect stoichiometry of reagents.1. Use a fresh batch of the oxidizing agent. 2. Monitor the reaction by TLC and adjust the reaction time and temperature accordingly. 3. Ensure the correct molar ratio of quinidine to the oxidizing agent is used.
Presence of multiple spots on TLC, indicating impurities 1. Over-oxidation leading to side products. 2. Incomplete reaction, with starting material remaining. 3. Degradation of the product.1. Use a milder oxidizing agent or lower the reaction temperature. 2. Increase the reaction time or the amount of oxidizing agent. 3. Reduce the reaction time and temperature.
Difficulty in isolating the product 1. The product is highly soluble in the aqueous phase. 2. Formation of an emulsion during extraction.1. Perform multiple extractions with an appropriate organic solvent. 2. Add a saturated brine solution to break the emulsion.
Low purity after purification 1. Inefficient separation by column chromatography. 2. Co-elution of impurities with the product.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider using a different stationary phase or a different purification technique like preparative HPLC.

Experimental Protocols

Method 1: Oxidation with Ozone (Adapted from Quinine N-oxide synthesis)[1][2]

This protocol is adapted from the synthesis of Quinine N-oxide and is expected to be applicable to Quinidine.

Materials:

  • Quinidine

  • Acetone

  • Water

  • Ozone generator

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve Quinidine in a 95:5 mixture of acetone and water.

  • Cool the solution to a temperature between -12°C and 0°C using an ice-salt bath.

  • Bubble ozone through the solution at a low flow rate. Monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the starting material spot), purge the solution with nitrogen gas to remove excess ozone.

  • Add water to the reaction mixture and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.

Data Presentation:

Reactant Oxidizing Agent Solvent Temperature Yield of Quinine N-oxide
QuinineOzone (O₃)Acetone:Water (95:5)-12°C to 0°C72%[1]
Method 2: Oxidation with Hydrogen Peroxide (Adapted from Quinine N-oxide synthesis)[3]

This protocol is a general method that can be adapted for the N-oxidation of quinidine.

Materials:

  • Quinidine

  • Hydrogen peroxide (30% solution)

  • Methanol

  • Dichloromethane

  • Sodium sulfite solution (10%)

Procedure:

  • Dissolve Quinidine in methanol.

  • Add hydrogen peroxide solution dropwise to the quinidine solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the excess hydrogen peroxide by adding a 10% aqueous solution of sodium sulfite.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to get the crude product.

  • Purify by silica gel column chromatography.

Data Presentation:

Reactant Oxidizing Agent Solvent Temperature Yield of Quinine N-oxide
QuinineHydrogen Peroxide (H₂O₂)MethanolRoom TemperatureNot specified[3]

Visualizations

Synthesis_Workflow Start Quinidine Oxidation Oxidation (Ozone or H2O2) Start->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product Troubleshooting_Logic LowYield Low Yield? CheckReagents Check Reagent Activity & Stoichiometry LowYield->CheckReagents Yes OptimizeConditions Optimize Time & Temp LowYield->OptimizeConditions Yes ImpureProduct Impure Product? LowYield->ImpureProduct No OptimizePurification Optimize Chromatography Solvent System ImpureProduct->OptimizePurification Yes ConsiderSideReactions Consider Side Reactions (Over-oxidation) ImpureProduct->ConsiderSideReactions Yes

References

Technical Support Center: Navigating the Solubility of N-Oxide Compounds in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique solubility challenges presented by N-oxide compounds in in vitro assays. Our goal is to equip you with the knowledge and practical methodologies to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my N-oxide compound precipitating in my aqueous assay buffer?

A1: Precipitation of N-oxide compounds in aqueous buffers is a common issue that can arise from several factors:

  • Exceeding Solubility Limits: The concentration of your N-oxide compound may surpass its intrinsic aqueous solubility. While the N-oxide moiety generally enhances water solubility compared to the parent amine due to its highly polar nature and ability to form strong hydrogen bonds, the overall solubility is still dictated by the entire molecular structure.[1][2][3]

  • "Solvent Shock": Many stock solutions of test compounds are prepared in organic solvents like DMSO. When a small volume of this concentrated stock is introduced into a large volume of aqueous buffer, the rapid change in solvent polarity can cause the compound to "crash out" or precipitate.

  • pH and Ionic Strength: The pH and ionic strength of your assay buffer can significantly influence the solubility of your N-oxide compound.[4][5][6] N-oxides are weakly basic and can be protonated at acidic pH, which may alter their solubility.[7]

  • Interactions with Media Components: Components of your assay buffer or cell culture media, such as salts and proteins, can interact with your N-oxide compound, leading to the formation of insoluble complexes.

Q2: How can I improve the solubility of my N-oxide compound for my in vitro assay?

A2: Several strategies can be employed to enhance the solubility of N-oxide compounds:

  • pH Adjustment: Modifying the pH of the assay buffer can be a simple yet effective method. For weakly basic N-oxides, slightly lowering the pH can increase solubility by promoting protonation.[6][7] However, the optimal pH must be compatible with the biological system being studied.

  • Use of Co-solvents: Introducing a water-miscible organic co-solvent, such as DMSO, ethanol, or polyethylene glycol (PEG), can increase the solubility of hydrophobic compounds.[8][9] It is crucial to use the lowest effective concentration of the co-solvent to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11][12] They can encapsulate poorly soluble molecules, like certain N-oxide compounds, forming inclusion complexes that have enhanced aqueous solubility.[13][14]

  • Prodrug Approach: If solubility issues persist and are hindering preclinical development, a prodrug strategy may be considered.[15] This involves chemically modifying the N-oxide compound to create a more soluble derivative that is converted back to the active form in vivo or in situ.[2]

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic approach to troubleshooting and resolving precipitation issues with your N-oxide compounds during in vitro experiments.

Issue 1: Compound precipitates immediately upon addition to the aqueous buffer.

This is often a classic case of "solvent shock."

Troubleshooting Steps:

  • Reduce Stock Solution Concentration: Prepare a more dilute stock solution of your N-oxide compound in the organic solvent. This will reduce the local concentration of the compound upon addition to the buffer.

  • Stepwise Dilution: Instead of adding the stock solution directly to the final buffer volume, perform serial dilutions in an intermediate solution containing a mixture of the organic solvent and the aqueous buffer.

  • Optimize Mixing: Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the solubility of an N-oxide compound at different pH values.

Methodology:

  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) relevant to your experimental conditions.

  • Add an excess amount of the N-oxide compound to a fixed volume of each buffer in separate vials.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved N-oxide compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility (in µg/mL or µM) as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To evaluate the effect of different co-solvents on the solubility of an N-oxide compound.

Methodology:

  • Prepare stock solutions of various co-solvents (e.g., DMSO, ethanol, PEG 400) in your primary aqueous buffer at different concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • Add an excess amount of the N-oxide compound to each co-solvent solution.

  • Follow steps 3-5 from the pH-Dependent Solubility Assessment protocol.

  • Plot the solubility as a function of the co-solvent concentration. Determine the lowest concentration of the co-solvent that achieves the desired solubility while minimizing potential toxicity to the assay system.

Quantitative Data Summary

N-Oxide CompoundConditionSolubilityReference
TirapazamineAqueous Buffer (pH 7.4)~2 mg/mL[16]
Minoxidil (N-oxide)Water2.2 mg/mL[17]
Chlordiazepoxide (N-oxide)WaterSparingly soluble[17]

Note: This table is illustrative. Specific solubility data can be highly compound-dependent and should be determined experimentally.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_solutions Solubilization Strategies cluster_validation Validation start N-Oxide Compound Precipitates in Assay check_conc Verify Compound Concentration start->check_conc Initial Check optimize_prep Optimize Stock Solution Preparation check_conc->optimize_prep If concentration is correct modify_buffer Modify Assay Buffer optimize_prep->modify_buffer If precipitation persists ph_adjust pH Adjustment modify_buffer->ph_adjust Option 1 cosolvent Use Co-solvents modify_buffer->cosolvent Option 2 cyclodextrin Cyclodextrin Complexation modify_buffer->cyclodextrin Option 3 prodrug Prodrug Approach modify_buffer->prodrug Advanced Strategy validate Validate Assay Performance ph_adjust->validate cosolvent->validate cyclodextrin->validate prodrug->validate

Caption: Troubleshooting workflow for addressing N-oxide solubility.

cyclodextrin_mechanism cluster_system Cyclodextrin Inclusion Complex Formation N-Oxide Poorly Soluble N-Oxide Complex Soluble Inclusion Complex N-Oxide->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex Forms Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Technical Support Center: Optimization of HPLC-UV Method for Separating Quinidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of HPLC-UV methods for the separation of quinidine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries to support your method development and validation efforts.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC-UV separation of quinidine and its derivatives.

Q1: What are the primary causes of peak tailing when analyzing quinidine and its derivatives, and how can I resolve this issue?

A1: Peak tailing for basic compounds like quinidine is a common issue in reversed-phase HPLC.[1] The primary cause is the interaction between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the column.[1] This secondary interaction can lead to poor peak shape and compromised resolution.

Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Quinidine is a basic compound. To minimize silanol interactions, it is recommended to work at a low mobile phase pH (e.g., pH 2.5-3.5).[2][3] At this pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.

  • Use of Mobile Phase Additives: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, thereby improving peak shape.[1][3] A typical concentration is 0.1-0.25% (v/v).[4][5]

  • Column Selection: Employing a modern, high-purity silica column with end-capping can significantly reduce the number of accessible silanol groups.[6][3] Alternatively, columns with a different stationary phase chemistry, such as a polar-embedded phase, can offer better peak shapes for basic compounds.[6]

  • Sample Overload: Injecting too much sample onto the column can lead to peak tailing.[1] If you observe that all peaks in your chromatogram are tailing, especially at higher concentrations, try diluting your sample or reducing the injection volume.[1]

Q2: My retention times are shifting from one injection to the next. What could be the cause and how do I fix it?

A2: Retention time shifts can compromise the reliability of your analytical method.[7] The causes can be broadly categorized into instrument-related issues and chemical changes in the system.[8][9]

Troubleshooting Retention Time Drift:

  • Check for Leaks: A leak in the system, even a small one, can cause pressure fluctuations and lead to variable flow rates, which directly impacts retention times.[10][11] Carefully inspect all fittings and connections from the pump to the detector.[11]

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections.[10] Insufficient equilibration can lead to a gradual drift in retention times, especially at the beginning of a run.

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time variability.[10] Ensure accurate and consistent preparation of your mobile phase for every run. If using a pre-mixed mobile phase, be aware that the more volatile organic component may evaporate over time, leading to a gradual increase in retention times.[8]

  • Temperature Fluctuations: Changes in column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to shifts in retention.[7] Using a column oven to maintain a constant temperature is highly recommended.[12]

  • Pump Performance: Worn pump seals or malfunctioning check valves can lead to inconsistent flow rates.[11][13] If you suspect a pump issue, monitor the system pressure for fluctuations and consult your instrument's manual for maintenance procedures.[10]

Q3: I am having difficulty achieving baseline separation between quinidine and its diastereomer, quinine. What parameters can I adjust to improve resolution?

A3: Achieving good resolution between diastereomers like quinidine and quinine can be challenging.[4][14] The resolution is influenced by column efficiency, selectivity, and retention factor.[15]

Strategies to Enhance Resolution:

  • Optimize Mobile Phase Composition: The choice and ratio of the organic modifier (e.g., acetonitrile or methanol) and the aqueous phase can significantly impact selectivity.[15] A systematic evaluation of different mobile phase compositions is often necessary. The addition of modifiers like triethylamine and acetic acid can also improve separation.[4][5]

  • Adjust Mobile Phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of the analytes and the stationary phase, thereby influencing selectivity and resolution.[4]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different column. A column with a different selectivity, such as a phenyl-hexyl or a cyano phase, may provide the necessary separation.[15] Mixed-mode columns can also offer unique selectivity for separating diastereomers.[14]

  • Lower the Flow Rate: Decreasing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[12]

  • Adjust Column Temperature: Temperature can affect the selectivity of the separation.[12] Experimenting with different column temperatures (e.g., in the range of 25-40°C) may improve the resolution between critical pairs.[12]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC-UV method for the separation of quinidine and its derivatives?

A1: A good starting point for developing a separation method for quinidine and its related substances would be a reversed-phase C18 column with a mobile phase consisting of a phosphate or acetate buffer at a low pH (around 3) and an organic modifier like acetonitrile or methanol.[2][5] UV detection is typically performed at around 254 nm or 230 nm.[5][16]

Q2: How can I perform a forced degradation study for quinidine?

A2: Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[17][18] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[17] Typical stress conditions for quinidine would include:

  • Acidic Hydrolysis: Treating the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature.[19]

  • Basic Hydrolysis: Treating the sample with a base (e.g., 0.1 M NaOH) at an elevated temperature.[19]

  • Oxidative Degradation: Exposing the sample to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[19]

  • Thermal Degradation: Heating the solid drug substance at a high temperature.[19]

  • Photolytic Degradation: Exposing the drug substance to UV light.[19]

The goal is to achieve partial degradation (around 10-20%) to ensure that the method can separate the intact drug from its degradation products.[17]

Q3: What are the key validation parameters for an HPLC-UV method for quinidine?

A3: According to ICH guidelines, the key validation parameters for an HPLC-UV method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are crucial for demonstrating specificity.[18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[2][16]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2] This is often assessed by recovery studies.[19]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data for HPLC-UV methods used in the analysis of quinidine and related compounds.

Table 1: Example Chromatographic Parameters and Performance Data

ParameterMethod 1Method 2Method 3
Column Symmetry C18 (150 x 4.6 mm, 3.5 µm)[4][5]Terrosil C18 (100 x 4.6 mm, 5.0 µm)[2]Phenomenex C8 (dimensions not specified)[16][20]
Mobile Phase Acetonitrile:Water:TEA:Acetic Acid (9:90:0.25:0.75 v/v/v/v), pH 3.03[4][5]Phosphate Buffer (pH 3.0):Acetonitrile (25:75 v/v)[2]Methanol:Phosphate Buffer (pH 2.5) (60:40 v/v)[16][20]
Flow Rate 1.0 mL/min[4][5]0.8 mL/min[2]1.0 mL/min[16][20]
UV Detection 254 nm[4][5]254 nm[2]230 nm[16][20]
Retention Time (Quinidine) Not specified2.589 min[2]2.8 min[16][20]
Linearity Range Not specified20-60 µg/mL[2]1-30 µg/mL[16]
Correlation Coefficient (r²) Not specified0.999[2]Not specified
% Recovery Not specified99.77%[2]Not specified

Detailed Experimental Protocols

Protocol 1: Separation of Quinidine and Quinine Diastereomers

This protocol is based on a method developed for the simultaneous separation of quinine and its diastereomer quinidine.[4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Symmetry C18 (150 x 4.6 mm, 3.5 µm particle size).[4][5]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, water, triethylamine, and acetic acid in the ratio of 9:90:0.25:0.75 (v/v/v/v).[4][5] Adjust the final pH to 3.03 with orthophosphoric acid.[4][5] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[4][5]

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

    • UV Detection: 254 nm.[4][5]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Protocol 2: Method for Routine Analysis of Quinidine

This protocol is adapted from a validated method for the determination of quinidine in pharmaceutical dosage forms.[2]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: Terrosil C18 (100 x 4.6 mm, 5.0 µm particle size).[2]

  • Mobile Phase Preparation:

    • Buffer Preparation: Dissolve 7.0 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.02 with orthophosphoric acid.[2] Filter through a 0.45 µm nylon membrane filter and degas.[2]

    • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a ratio of 25:75 (v/v).[2]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.[2]

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.[2]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Quinidine reference standard in the mobile phase to obtain a known concentration.

    • Sample Solution: Extract or dissolve the sample in the mobile phase to achieve a concentration within the validated linear range (20-60 µg/mL).[2]

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships in the optimization of HPLC-UV methods for quinidine derivatives.

TroubleshootingWorkflow cluster_tailing Troubleshooting Peak Tailing cluster_rt_shift Troubleshooting Retention Time Shifts cluster_resolution Improving Poor Resolution start Problem Observed (e.g., Peak Tailing, RT Shift, Poor Resolution) check_overload Check for Sample Overload start->check_overload check_leaks Check for System Leaks start->check_leaks optimize_mp Optimize Mobile Phase Composition start->optimize_mp adjust_ph Adjust Mobile Phase pH (Low pH) check_overload->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., TEA) adjust_ph->add_modifier change_column_tailing Consider Different Column add_modifier->change_column_tailing end Problem Resolved change_column_tailing->end check_equilibration Ensure Proper Column Equilibration check_leaks->check_equilibration check_mp Verify Mobile Phase Preparation check_equilibration->check_mp control_temp Control Column Temperature check_mp->control_temp control_temp->end adjust_flow Adjust Flow Rate optimize_mp->adjust_flow adjust_temp Adjust Column Temperature adjust_flow->adjust_temp change_column_res Change Column adjust_temp->change_column_res change_column_res->end

Caption: A workflow for troubleshooting common HPLC issues.

HPLC_Workflow start Method Development Goal: Separate Quinidine Derivatives prep 1. Sample and Standard Preparation start->prep mp_prep 2. Mobile Phase Preparation (Buffer + Organic Modifier) prep->mp_prep instrument_setup 3. HPLC System Setup (Column Installation, Priming) mp_prep->instrument_setup equilibration 4. Column Equilibration instrument_setup->equilibration injection 5. Sample Injection equilibration->injection separation 6. Chromatographic Separation injection->separation detection 7. UV Detection separation->detection data_analysis 8. Data Acquisition and Analysis (Peak Integration, Quantification) detection->data_analysis end Report Results data_analysis->end

Caption: A typical experimental workflow for HPLC-UV analysis.

ParameterRelationships cluster_params Adjustable Parameters cluster_outcomes Chromatographic Outcomes mp_comp Mobile Phase Composition retention Retention Time mp_comp->retention resolution Resolution mp_comp->resolution selectivity Selectivity mp_comp->selectivity mp_ph Mobile Phase pH mp_ph->retention peak_shape Peak Shape mp_ph->peak_shape mp_ph->selectivity flow_rate Flow Rate flow_rate->retention flow_rate->resolution temperature Temperature temperature->retention temperature->resolution temperature->selectivity column_chem Column Chemistry column_chem->retention column_chem->resolution column_chem->peak_shape column_chem->selectivity

Caption: Logical relationships between HPLC parameters and outcomes.

References

Minimizing ion suppression in LC-MS/MS analysis of Quinidine N-oxide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of Quinidine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a matrix effect phenomenon in LC-MS/MS where co-eluting compounds from the biological sample matrix interfere with the ionization of the target analyte, in this case, this compound. This interference reduces the number of analyte ions that reach the mass spectrometer detector, leading to a decreased signal intensity. The consequences of ion suppression include poor sensitivity, inaccurate and imprecise quantitative results, and overall reduced assay reliability.

Q2: What are the common sources of ion suppression in the analysis of this compound from biological matrices?

A2: The primary sources of ion suppression when analyzing this compound in biological matrices such as plasma or urine include:

  • Phospholipids: These are abundant in plasma and are notorious for causing ion suppression, particularly in reversed-phase chromatography.

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can interfere with the electrospray ionization (ESI) process.

  • Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with this compound and compete for ionization.

  • Proteins: Incomplete removal of proteins during sample preparation can lead to significant signal suppression.

Q3: How can I assess if ion suppression is impacting my this compound analysis?

A3: A widely used technique to evaluate ion suppression is the post-column infusion experiment . In this method, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any significant dip in the baseline signal of this compound as the matrix components elute indicates a region of ion suppression. This helps in adjusting the chromatographic method to separate the analyte from these interfering regions.

Q4: What is the benefit of using a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A4: Utilizing a stable isotope-labeled internal standard, such as this compound-d3, is highly recommended. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar degrees of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.

Q5: Are there any specific stability concerns for this compound during sample preparation and analysis?

A5: Yes, N-oxide metabolites can be susceptible to degradation. Key stability considerations for this compound include:

  • Thermal Instability: Avoid high temperatures during sample processing (e.g., evaporation steps) and in the LC system to prevent potential degradation.

  • Reduction: The N-oxide functional group can be reduced back to the parent drug, quinidine. This can be influenced by the sample matrix, storage conditions, and even the ion source conditions. It is crucial to perform stability assessments, including freeze-thaw cycles, bench-top stability, and long-term storage stability in the relevant biological matrix.

Troubleshooting Guides

This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound that may be related to ion suppression.

Problem: Low signal intensity for this compound in matrix samples compared to neat standards.
  • Possible Cause: Significant ion suppression from matrix components.

  • Solutions:

    • Improve Sample Preparation: The most effective strategy is to remove interfering matrix components. Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Refer to the Data Presentation section below for a comparison of these techniques.

    • Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from the regions of ion suppression identified through a post-column infusion experiment. Using a column with a different selectivity (e.g., a biphenyl or pentafluorophenyl phase) may also improve separation from interfering phospholipids.

    • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this will also decrease the analyte signal, so this approach is only feasible for high-concentration samples.

Problem: Inconsistent and irreproducible results for quality control (QC) samples.
  • Possible Cause: Variable matrix effects between different lots of biological matrix.

  • Solutions:

    • Implement a Robust Sample Preparation Method: As mentioned above, a thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is crucial for correcting for sample-to-sample variations in ion suppression.

    • Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects. It is recommended to test at least six different lots of the matrix during method validation.

Data Presentation

The choice of sample preparation is critical in minimizing ion suppression. The following table provides an illustrative comparison of three common techniques for the extraction of this compound from human plasma. Note: This data is representative and may vary depending on the specific experimental conditions.

Sample Preparation TechniqueAnalyte Recovery (%)Ion Suppression (%)Cleanliness of ExtractThroughput
Protein Precipitation (PPT) 85 - 9540 - 60LowHigh
Liquid-Liquid Extraction (LLE) 70 - 8515 - 30MediumMedium
Solid-Phase Extraction (SPE) 80 - 95< 15HighLow to Medium

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is fast and simple but generally results in the least clean extract.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., this compound-d3).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • To 100 µL of plasma sample, add the internal standard.

  • Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

  • Add 600 µL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analyte. A mixed-mode cation exchange SPE is often effective for basic compounds like this compound.

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid in water. Vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Visualization of Workflows and Logic

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample PPT Protein Precipitation Plasma->PPT LLE Liquid-Liquid Extraction Plasma->LLE SPE Solid-Phase Extraction Plasma->SPE LC_MSMS LC-MS/MS Analysis PPT->LC_MSMS Reconstituted Extract LLE->LC_MSMS Reconstituted Extract SPE->LC_MSMS Reconstituted Extract Data Data Acquisition & Processing LC_MSMS->Data Troubleshooting_Ion_Suppression Start Low Signal or Inconsistent Results Check_Suppression Perform Post-Column Infusion Experiment Start->Check_Suppression Suppression_Observed Ion Suppression Observed? Check_Suppression->Suppression_Observed Improve_Cleanup Improve Sample Cleanup (LLE or SPE) Suppression_Observed->Improve_Cleanup Yes End_Bad Re-evaluate Method Suppression_Observed->End_Bad No Optimize_LC Optimize Chromatography (Gradient/Column) Improve_Cleanup->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS End_Good Problem Resolved Use_SIL_IS->End_Good

Technical Support Center: Troubleshooting Electrophysiology Experiments with Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during electrophysiology experiments involving the antiarrhythmic agent, quinidine.

Frequently Asked Questions (FAQs)

Q1: My recordings become unstable after applying quinidine. What are the possible causes and solutions?

A1: Unstable recordings are a common issue in electrophysiology and can be exacerbated by the application of any compound. Here are some potential causes and troubleshooting steps when using quinidine:

  • Vibrations: Ensure your setup has proper vibration isolation. Even minor vibrations can disrupt a sensitive patch-clamp recording.

  • Cell Health: The quality and age of your cell culture are critical. Unhealthy cells are more susceptible to instability, and quinidine's effects can be more pronounced in compromised cells.

  • Solution Quality: Always use freshly prepared and filtered solutions. Precipitates in your quinidine solution can clog the pipette tip or affect cell health.

  • Compound Precipitation: Verify that quinidine has not precipitated in your external solution. Check the solubility of the quinidine salt you are using in your specific buffer.

  • Phototoxicity: Quinidine can be phototoxic.[1] If your experimental setup involves prolonged light exposure, consider protecting your solutions and recording chamber from light to prevent the formation of phototoxic byproducts.

Q2: I am not observing the expected blocking effect of quinidine on my target ion channel. What should I check?

A2: If you do not see an effect from quinidine, consider the following:

  • Concentration Verification: Double-check the concentration of your quinidine solution and ensure proper application and perfusion.

  • Use-Dependence: Quinidine's block of sodium channels is "use-dependent," meaning its effect is more pronounced at higher stimulation frequencies.[2][3] If you are stimulating at a low frequency, the blocking effect may be minimal.[2]

  • Reverse Use-Dependence: Conversely, its effect on some potassium currents can show "reverse-use dependence," with less block at higher frequencies.[3]

  • pH of External Solution: The effects of quinidine can be pH-dependent. Acidosis (a lower pH) has been shown to enhance the blocking effects of quinidine on sodium channels. Verify and control the pH of your external solution.

  • Metabolites: Be aware that quinidine metabolites can also have electrophysiological activity and may contribute to the overall observed effect.[4]

Q3: After applying quinidine, I observe significant changes in the action potential duration (APD), sometimes leading to arrhythmias in my cell preparation. Is this expected?

A3: Yes, this is an expected effect of quinidine. Quinidine is known to prolong the APD by blocking several potassium currents responsible for repolarization.[2][5] At toxic concentrations or in certain conditions, this can lead to:

  • Early Afterdepolarizations (EADs): The significant prolongation of the APD can lead to the reactivation of L-type calcium channels, causing EADs, which are a trigger for arrhythmias.

  • APD Alternans: At rapid pacing rates, quinidine can induce beat-to-beat alternations in the APD, which can be a precursor to more serious arrhythmias.[6]

  • Increased Spatial Variability of APD: Quinidine can increase the differences in APD between different cells in your preparation, creating a substrate for re-entrant arrhythmias.[6]

If you observe these phenomena, you are likely seeing the characteristic effects of quinidine on cardiac action potentials.

Data Summary: Quinidine's Inhibitory Effects on Cardiac Ion Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of quinidine on various cardiac ion channels. These values are crucial for designing experiments and interpreting results.

Ion ChannelQuinidine IC50 (µM)Cell TypeComments
Peak NaV1.5 28.9 ± 2.2HEK293-
hERG (IKr) 0.9 - 9.8VariousIC50 can vary depending on the experimental conditions.
KvLQT1/minK (IKs) 11.2CHO-
Kv1.5 (IKur) 6.2L-cells-
Kv4.3 (Ito) 13.8CHO-
Kir2.1 (IK1) 77Oocytes-
CaV1.2 (ICa,L) 200VariousQuinidine is a relatively weak blocker of L-type calcium channels.

Note: IC50 values can vary depending on the expression system, temperature, and specific voltage protocols used. The data presented here is a compilation from multiple sources for comparative purposes.

Experimental Protocols

Protocol 1: Assessing Use-Dependent Block of NaV1.5 Channels

This protocol describes the whole-cell patch-clamp methodology for evaluating the use-dependent block of human NaV1.5 channels by quinidine in a mammalian expression system (e.g., HEK293 cells).[2]

A. Cell Preparation:

  • Culture HEK293 cells stably expressing hNaV1.5 in the appropriate medium.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

B. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[2]

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.[2]

  • Quinidine Stock Solution: Prepare a 10 mM stock solution of quinidine in DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.[2]

C. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.[2]

  • Establish a giga-ohm seal (>1 GΩ) with a target cell.[2]

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before recording.[2]

D. Voltage Protocol for Use-Dependent Block:

  • Hold the membrane potential at -120 mV.

  • Apply a train of 20 depolarizing pulses to -20 mV for 20 ms at frequencies of 1 Hz and 5 Hz.[2]

  • Record the peak current for each pulse in the train.

  • After a washout period, perfuse the cell with the quinidine-containing external solution and repeat the pulse train.[2]

E. Data Analysis:

  • Measure the peak inward current for each pulse.

  • Normalize the peak current of each pulse to the peak current of the first pulse in the train.

  • Plot the normalized current against the pulse number to visualize the development of use-dependent block.[2]

Visualizations

Signaling Pathway of Quinidine's Action

Quinidine_Signaling_Pathway cluster_channels Ion Channels cluster_effects Electrophysiological Effects Quinidine Quinidine NaV Fast Na+ Channels (INa) Quinidine->NaV Blocks KV_rapid Delayed Rectifier K+ Channels (IKr - hERG) Quinidine->KV_rapid Blocks KV_slow Delayed Rectifier K+ Channels (IKs) Quinidine->KV_slow Blocks KV_inward Inward Rectifier K+ Channels (IK1) Quinidine->KV_inward Blocks CaV L-type Ca2+ Channels (ICa,L) Quinidine->CaV Weakly Blocks Phase0 Decreased Phase 0 Depolarization NaV->Phase0 APD Prolonged Action Potential Duration KV_rapid->APD KV_slow->APD KV_inward->APD CaV->APD Conduction Slowed Conduction Velocity Phase0->Conduction EAD Increased Risk of Early Afterdepolarizations APD->EAD Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture & Plating Solution_Prep Prepare External, Internal, & Quinidine Solutions Cell_Culture->Solution_Prep Pipette_Pulling Pull & Fire-Polish Patch Pipettes Solution_Prep->Pipette_Pulling Seal Approach Cell & Form Giga-ohm Seal Pipette_Pulling->Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Seal->Whole_Cell Stabilize Stabilize Recording (5-10 min) Whole_Cell->Stabilize Baseline Record Baseline Currents Stabilize->Baseline Quinidine_App Perfuse with Quinidine Solution Baseline->Quinidine_App Measure Measure Current Parameters Baseline->Measure Drug_Record Record Currents in Presence of Quinidine Quinidine_App->Drug_Record Washout Washout with Control Solution Drug_Record->Washout Drug_Record->Measure Compare Compare Baseline vs. Drug Effects Measure->Compare Dose_Response Generate Dose-Response Curves (optional) Compare->Dose_Response

References

Technical Support Center: Synthesis of Heterocyclic N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of heterocyclic N-oxides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for successful N-oxidation reactions.

Troubleshooting Guide & FAQs

This section addresses specific problems that may be encountered during the synthesis of heterocyclic N-oxides.

Low Yield or Incomplete Reaction

Question: My N-oxidation reaction is giving a low yield or failing to go to completion. What are the common causes and how can I fix this?

Answer: Low yields in N-oxide synthesis can stem from several factors, from reaction conditions to the nature of the starting material.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[2] Electron-deficient heterocycles, for instance, often require more forcing conditions to oxidize.

    • Troubleshooting:

      • Temperature: Gradually increase the reaction temperature. For some pyridine syntheses, higher temperatures are necessary for cyclodehydration steps, though acid catalysis can sometimes lower this requirement. Be cautious, as excessively high temperatures can lead to decomposition.[3]

      • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[2]

      • Solvent: The polarity and nature of the solvent can significantly impact the reaction rate. Common solvents include dichloromethane, acetic acid, and methanol.[4] For some syntheses, aqueous micelles have been shown to improve yields over traditional organic solvents.

  • Insufficiently Reactive Oxidizing Agent: The choice of oxidant is crucial and depends on the substrate's electronic properties.

    • Troubleshooting:

      • For electron-rich pyridines, milder oxidants like hydrogen peroxide in acetic acid may be sufficient.[5]

      • For electron-deficient pyridines, stronger agents like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride and hydrogen peroxide) are often necessary.[6]

      • Catalytic systems, such as methyltrioxorhenium (MTO) with hydrogen peroxide, can be highly efficient, particularly for unhindered pyridines and quinolines.[5][7]

  • Purity of Reactants: Impurities in the starting heterocycle, solvent, or oxidizing agent can inhibit the reaction or lead to unwanted side reactions.[1][2]

    • Troubleshooting: Ensure all reactants and solvents are of high purity and are dry, especially if the reaction is moisture-sensitive.[2]

Over-oxidation and Side Product Formation

Question: My reaction is producing byproducts, and I suspect over-oxidation or other side reactions. What can I do?

Answer: Over-oxidation and the formation of side products are common challenges, particularly with powerful oxidizing agents.

  • Controlling the Oxidant: The stoichiometry and addition rate of the oxidizing agent are key.

    • Troubleshooting:

      • Use a minimal excess of the oxidizing agent (typically 1.1-1.5 equivalents).

      • Add the oxidant slowly and portion-wise to the reaction mixture, while carefully monitoring the temperature, especially for exothermic reactions.[8]

      • Consider using a milder oxidizing agent or a catalytic system to improve selectivity.

  • Reaction Temperature: Higher temperatures can promote side reactions.

    • Troubleshooting: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Cooling the reaction mixture during the addition of the oxidant is often recommended.[8]

  • Substrate-Specific Side Reactions: Certain functional groups on the heterocyclic ring can be susceptible to oxidation.

    • Troubleshooting: Protect sensitive functional groups prior to N-oxidation. For example, amino groups may need to be acylated.[5]

Difficult Purification

Question: I'm having trouble purifying my heterocyclic N-oxide. What are the best strategies?

Answer: The high polarity and basicity of N-oxides can make them challenging to purify.[3]

  • Removal of Acidic Byproducts: When using peroxyacids like m-CPBA, the corresponding carboxylic acid byproduct (e.g., meta-chlorobenzoic acid) can be difficult to separate.[7]

    • Troubleshooting:

      • Aqueous Wash: A basic aqueous wash (e.g., with sodium bicarbonate or sodium carbonate solution) can help remove the acidic byproduct. However, be cautious as the N-oxide itself is basic and may be lost to the aqueous layer if the pH is too high.

      • Ammonia Gas: A scalable method involves bubbling ammonia gas through the reaction mixture to precipitate the acidic byproduct as its ammonium salt, which can then be filtered off.[9]

      • Chromatography: Column chromatography on silica gel can be effective, but the polarity of the N-oxide may require polar eluents (e.g., dichloromethane/methanol mixtures), which can sometimes lead to tailing. Using a different stationary phase, like alumina, may be beneficial.

  • Product Isolation: N-oxides are often highly soluble in water and can be hygroscopic.[3]

    • Troubleshooting:

      • Extraction: Use a chlorinated solvent like dichloromethane or chloroform for extraction. Multiple extractions may be necessary.

      • Drying: After extraction, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

      • Recrystallization: If the N-oxide is a solid, recrystallization from a suitable solvent system can be an effective purification method.[10]

  • Residual Peroxide: It can be difficult to remove all traces of hydrogen peroxide, which can form stable hydrogen bonds with the N-oxide.[3][11]

    • Troubleshooting: Before product recovery by distillation, it is crucial to ensure all residual active oxygen compounds have been destroyed.[8] Activated carbon can be a preferable option for removing H2O2 to avoid metal impurities.[3][11]

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for Heterocyclic N-Oxidation
Oxidizing AgentCommon SubstratesTypical ConditionsAdvantagesDisadvantages
H₂O₂ / Acetic Acid Electron-rich pyridines, quinolines70-90°C, neat or in acetic acidInexpensive, environmentally friendly (water is the byproduct)Requires elevated temperatures, may not be effective for electron-deficient heterocycles[5][12]
m-CPBA Wide range of heterocycles, including electron-deficient ones0°C to room temperature, in chlorinated solvents (e.g., DCM)Highly effective, mild conditions[4][5]Expensive, byproduct can be difficult to remove, safety concerns on large scale[7][11]
Urea-Hydrogen Peroxide (UHP) Various nitrogen heterocyclesSolid-state or in a solventStable, inexpensive, easy to handle[13]May require longer reaction times
Sodium Perborate Azines, sulfur heterocyclesAcetic acidEffective for a range of oxidations[13]Generates boric acid waste
H₂O₂ / Catalytic MTO Unhindered pyridines, quinolinesRoom temperature, various solventsHighly efficient, catalyticCatalyst can be expensive, sensitive to steric hindrance[5][7]

Experimental Protocols

General Protocol for the Synthesis of Pyridine-N-oxide using m-CPBA

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the pyridine derivative (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Oxidant Addition: Slowly add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC until the starting material is consumed, typically 1-24 hours).[4]

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.

    • Separate the organic layer.

    • Extract the aqueous layer multiple times with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a DCM/methanol gradient) or by recrystallization.

General Protocol for the Synthesis of Pyridine-N-oxide using Hydrogen Peroxide in Acetic Acid

Caution: Reactions involving peracids and peroxy compounds should be conducted behind a safety shield.[8]

  • Reaction Setup: In a flask equipped with a stirrer and thermometer, place the pyridine derivative (1.0 equivalent).

  • Oxidant Addition: Add 30-40% hydrogen peroxide (1.1-1.5 equivalents) in glacial acetic acid at a rate that maintains the desired reaction temperature (e.g., 70-85°C).[8]

  • Reaction: Stir the mixture at the elevated temperature until the reaction is complete (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture.

    • Carefully destroy any excess peroxide by adding a reducing agent (e.g., sodium sulfite solution) until a negative test with potassium iodide-starch paper is obtained.

    • Remove the acetic acid under reduced pressure.

  • Purification: The residue can be purified by distillation under high vacuum (caution: ensure all peroxides are quenched) or by other methods such as recrystallization.[8]

Visualizations

G Troubleshooting Workflow for Low Yield in N-Oxidation start Low Yield or Incomplete Reaction check_conditions Review Reaction Conditions: - Temperature - Time - Solvent start->check_conditions check_oxidant Evaluate Oxidizing Agent: - Reactivity - Stoichiometry start->check_oxidant check_purity Assess Reactant Purity: - Starting Material - Solvent - Oxidant start->check_purity optimize_temp Optimize Temperature: - Gradual Increase - Low-Temp Start check_conditions->optimize_temp Suboptimal Temp? optimize_time Optimize Reaction Time: - Monitor with TLC/LC-MS check_conditions->optimize_time Suboptimal Time? optimize_solvent Screen Solvents check_conditions->optimize_solvent Suboptimal Solvent? stronger_oxidant Use Stronger Oxidant (e.g., m-CPBA, TFPAA) check_oxidant->stronger_oxidant Substrate Electron-Deficient? catalytic_system Consider Catalytic System (e.g., MTO/H₂O₂) check_oxidant->catalytic_system Sterically Unhindered? purify_reactants Purify/Dry Reactants check_purity->purify_reactants Impurities Suspected? success Improved Yield optimize_temp->success optimize_time->success optimize_solvent->success stronger_oxidant->success catalytic_system->success purify_reactants->success

Caption: A stepwise workflow for troubleshooting low yields in N-oxide synthesis.

G Potential Side Reactions in N-Oxidation substrate Substituted Heterocycle + Oxidant (e.g., m-CPBA) desired_product Desired N-Oxide substrate->desired_product Controlled Conditions over_oxidation Over-oxidation Product (e.g., Ring Opening, Hydroxylation) substrate->over_oxidation side_chain_ox Side-Chain Oxidation substrate->side_chain_ox decomposition Decomposition desired_product->decomposition cause_excess_oxidant Excess Oxidant cause_excess_oxidant->over_oxidation cause_high_temp High Temperature cause_high_temp->over_oxidation cause_high_temp->decomposition cause_reactive_groups Reactive Functional Groups cause_reactive_groups->side_chain_ox

Caption: Logical relationships between conditions and outcomes in N-oxidation.

References

Enhancing the resolution of quinidine and its metabolites in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of quinidine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the resolution and overall quality of your chromatographic data.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of quinidine and its metabolites.

Issue: Poor Resolution Between Quinidine and its Metabolites (e.g., 3-hydroxyquinidine)

Q1: My chromatogram shows poor separation between quinidine and its primary metabolite, 3-hydroxyquinidine. What are the initial steps to improve resolution?

A1: Achieving good resolution between quinidine and its metabolites, particularly 3-hydroxyquinidine, is a common challenge. Here are the primary steps to address this issue:

  • Mobile Phase pH Adjustment: Quinidine and its metabolites are basic compounds. The pH of the mobile phase significantly impacts their retention and peak shape. Lowering the pH of the mobile phase (typically to between 3 and 4) can improve peak shape and enhance resolution.[1]

  • Organic Modifier Selection: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase are critical. Acetonitrile often provides better selectivity for closely related compounds compared to methanol. Experiment with different ratios of your aqueous and organic phases.

  • Gradient Optimization: If you are using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely eluting peaks. A slow, gradual increase in the organic solvent concentration can effectively resolve quinidine from its metabolites.

  • Column Chemistry: Consider the stationary phase chemistry. A C18 column is a good starting point, but for challenging separations, a phenyl-hexyl or a column with a different bonding chemistry might provide the necessary selectivity.

Q2: I'm still struggling with co-elution despite adjusting the mobile phase. What other parameters can I investigate?

A2: If mobile phase optimization is insufficient, consider the following:

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of your analytes.

  • Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, which can sometimes improve the separation of critical pairs.

  • Column Dimensions and Particle Size: Using a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) will increase the column efficiency and, consequently, the resolving power.

Issue: Asymmetric Peak Shape (Peak Tailing)

Q3: My quinidine peak is exhibiting significant tailing. What is the likely cause and how can I fix it?

A3: Peak tailing for basic compounds like quinidine is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase. Here’s how to mitigate this:

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic analytes.

  • Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), into your mobile phase can mask the active silanol sites and improve peak symmetry. A concentration of 0.1-0.5% (v/v) is a common starting point.

  • Lower Mobile Phase pH: As mentioned for resolution, a lower pH (around 3) will protonate the silanol groups, reducing their interaction with the protonated basic analytes and thus minimizing peak tailing.

Issue: Low Sensitivity or Signal Suppression in LC-MS/MS

Q4: I am experiencing low sensitivity and suspect matrix effects in my LC-MS/MS analysis of quinidine from plasma samples. How can I address this?

A4: Matrix effects, where co-eluting endogenous components from the sample matrix suppress or enhance the ionization of the analyte, are a common issue in LC-MS/MS.

  • Improve Sample Preparation: Simple protein precipitation can be insufficient for removing all interfering matrix components. Consider using a more rigorous sample preparation technique like solid-phase extraction (SPE) to clean up your sample more effectively.[2]

  • Chromatographic Separation: Ensure that your chromatographic method separates quinidine and its metabolites from the bulk of the matrix components, especially phospholipids, which are known to cause ion suppression. A good separation will have the analytes eluting in a "clean" region of the chromatogram.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., quinidine-d3) is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

  • Optimize MS/MS Parameters: Ensure that your mass spectrometer is properly tuned and that the collision energy and other MS/MS parameters are optimized for quinidine and its metabolites to maximize signal intensity.

Frequently Asked Questions (FAQs)

Q5: What are the major metabolites of quinidine I should be looking for?

A5: The primary metabolites of quinidine that are often monitored include:

  • 3-hydroxyquinidine

  • 2'-oxoquinidinone

  • Quinidine N-oxide

  • Dihydroquinidine (often present as an impurity in quinidine formulations)[3][4]

Q6: Should I use an HPLC-UV or an LC-MS/MS method for my analysis?

A6: The choice depends on your specific requirements:

  • HPLC-UV: This is a robust and cost-effective technique suitable for routine analysis where high sensitivity is not required. UV detection is typically performed at around 235 nm or 254 nm.[4][5][6]

  • LC-MS/MS: This is the preferred method for bioanalytical studies requiring high sensitivity and selectivity, especially when analyzing complex matrices like plasma or urine. It allows for the accurate quantification of low concentrations of quinidine and its metabolites.[7][8]

Q7: What type of column is best suited for separating quinidine and its metabolites?

A7: A reversed-phase C18 column is the most common choice and a good starting point. For methods requiring enhanced selectivity, a phenyl-hexyl or an embedded polar group (EPG) column can be beneficial. Ensure the column is of high purity and, if possible, end-capped to minimize peak tailing.

Q8: What are the key considerations for sample preparation when analyzing quinidine in plasma?

A8: The goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins. While quick, it may not remove all interfering substances.[7]

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner sample than PPT by partitioning the analytes into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples by selectively retaining the analytes on a solid sorbent while matrix components are washed away. This is often the best choice for sensitive LC-MS/MS assays.[2]

Data Presentation

Table 1: Example HPLC-UV Method Parameters for Quinidine and Metabolites

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10-40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 235 nm
Injection Vol. 20 µL

Table 2: Example LC-MS/MS Method Parameters for Quinidine in Plasma

ParameterCondition
Column UPLC C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-60% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Ionization Electrospray Ionization (ESI), Positive Mode
MS/MS Transition Quinidine: m/z 325.2 -> 172.1
Internal Standard Quinidine-d3: m/z 328.2 -> 175.1

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject a portion of the reconstituted sample into the LC system.

Protocol 2: Solid-Phase Extraction (SPE) of Quinidine from Plasma

  • Condition the SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of water through a C18 SPE cartridge.

  • Load the Sample: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.

  • Elute: Elute the quinidine and its metabolites with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for injection.

Visualizations

MethodDevelopmentWorkflow start Define Analytical Goal (e.g., quantify quinidine and 3-OH-quinidine in plasma) select_method Select Analytical Technique (HPLC-UV vs. LC-MS/MS) start->select_method column_selection Choose Column (e.g., C18, Phenyl-Hexyl) select_method->column_selection mobile_phase_dev Mobile Phase Development - Select organic modifier (ACN/MeOH) - Optimize pH (e.g., 3.0-4.0) - Buffer selection column_selection->mobile_phase_dev gradient_opt Gradient Optimization (Isocratic vs. Gradient) mobile_phase_dev->gradient_opt sample_prep Develop Sample Preparation (PPT, LLE, or SPE) gradient_opt->sample_prep ms_params Optimize MS/MS Parameters (for LC-MS/MS) sample_prep->ms_params validation Method Validation (Linearity, Accuracy, Precision) ms_params->validation end Routine Analysis validation->end

Caption: A workflow for developing a chromatographic method for quinidine analysis.

TroubleshootingPoorResolution start Poor Resolution Observed check_peak_shape Are peaks symmetrical? start->check_peak_shape adjust_ph Adjust Mobile Phase pH (Lower pH to ~3) check_peak_shape->adjust_ph No (Tailing) optimize_gradient Optimize Gradient (Make it shallower) check_peak_shape->optimize_gradient Yes use_additive Add Competing Base (e.g., 0.1% TEA) adjust_ph->use_additive use_additive->optimize_gradient change_organic Change Organic Modifier (e.g., ACN instead of MeOH) optimize_gradient->change_organic reduce_flow Reduce Flow Rate change_organic->reduce_flow change_column Change Column (Different chemistry or smaller particles) reduce_flow->change_column resolved Resolution Acceptable change_column->resolved

Caption: A decision tree for troubleshooting poor resolution in quinidine chromatography.

AnalyticalChallengesSolutions cluster_challenges Analytical Challenges cluster_solutions Potential Solutions poor_resolution Poor Resolution optimize_mobile_phase Optimize Mobile Phase (pH, Organic Modifier) poor_resolution->optimize_mobile_phase optimize_gradient Optimize Gradient poor_resolution->optimize_gradient change_column Change Column Chemistry poor_resolution->change_column peak_tailing Peak Tailing peak_tailing->optimize_mobile_phase peak_tailing->change_column use_additives Use Mobile Phase Additives (e.g., TEA) peak_tailing->use_additives matrix_effects Matrix Effects (LC-MS) matrix_effects->optimize_gradient improve_sample_prep Improve Sample Prep (e.g., SPE) matrix_effects->improve_sample_prep use_sil_is Use SIL-Internal Standard matrix_effects->use_sil_is

Caption: Relationship between analytical challenges and their corresponding solutions.

References

Technical Support Center: Quenching Excess Oxidants in N-Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in N-oxide synthesis. The following sections address common issues encountered when quenching excess oxidants and purifying N-oxide products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup and quenching stages of N-oxide synthesis.

Question: My N-oxide synthesis reaction is incomplete. What should I do?

Answer:

Incomplete conversion is a common issue. Before quenching the reaction, it's crucial to confirm that the reaction has indeed stalled and not just slowed down.

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2][3][4] A typical TLC plate for reaction monitoring will have three lanes: the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture itself.[1][5] The reaction is complete when the starting material spot in the reaction mixture lane has disappeared.

  • Possible Causes and Solutions for Incomplete Reaction:

    • Insufficient Oxidant: The amount of oxidant may be insufficient. Consider adding more oxidant in portions while monitoring the reaction.

    • Low Reaction Temperature: The reaction may be too slow at the current temperature. If the N-oxide product is known to be stable at higher temperatures, a slight increase in temperature could drive the reaction to completion.[6]

    • Degraded Oxidant: Ensure that the oxidant is fresh and has been stored correctly, as oxidants can degrade over time. For example, hydrogen peroxide solutions can lose their potency.

Question: I am observing significant amounts of over-oxidized byproducts. How can I prevent this?

Answer:

Over-oxidation can lead to the formation of undesired side products and reduce the yield of the target N-oxide.

  • Strict Temperature Control: Many oxidation reactions are exothermic. Maintaining a low and controlled temperature, often between 0-5°C, is critical to prevent runaway reactions and over-oxidation.[6]

  • Stoichiometry of the Oxidant: Use a stoichiometric amount or only a slight excess of the oxidizing agent (e.g., 1.1 equivalents). A large excess of oxidant significantly increases the likelihood of over-oxidation.[6]

  • Slow Addition of the Oxidant: Add the oxidant dropwise to the reaction mixture to maintain better control over the reaction rate and temperature.

Question: How do I effectively quench the excess oxidant in my reaction?

Answer:

Properly quenching the excess oxidant is crucial for safety and to prevent further reactions during workup and purification. The choice of quenching agent depends on the oxidant used.

  • For Peroxyacids (e.g., m-CPBA):

    • Aqueous solutions of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) are commonly used to quench excess peroxyacids.[7][8]

  • For Hydrogen Peroxide (H₂O₂):

    • Excess hydrogen peroxide can be quenched by the slow, portion-wise addition of sodium thiosulfate pentahydrate or an aqueous solution of sodium bisulfite.[8][9][10] The complete consumption of the oxidant can be tested with potassium iodide (KI) paper.[10] Other quenching agents include sodium sulfite, activated carbon, Pt, MnO₂, and Pd/C.[11]

  • For Oxone (Potassium Peroxymonosulfate):

    • Aqueous solutions of sodium thiosulfate or sodium bisulfite are effective for quenching Oxone.[12]

It is important to perform the quenching process at a low temperature (e.g., in an ice bath) as these reactions can be exothermic.[9]

Question: I am having difficulty removing the byproducts after quenching, especially m-chlorobenzoic acid (m-CBA) from m-CPBA oxidations. What is the best workup procedure?

Answer:

The acidic byproduct of m-CPBA, m-chlorobenzoic acid, can often be challenging to remove completely.

  • Aqueous Workup with Base: After quenching, a common method is to wash the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃), to convert the carboxylic acid byproduct into its water-soluble salt.[13][14]

  • Precipitation: Cooling the reaction mixture to 0°C can sometimes precipitate out the m-CPBA and its corresponding benzoic acid, which can then be removed by filtration.[15]

  • Chromatography: If the byproduct persists, it can often be separated from the desired N-oxide product using column chromatography. Since m-chlorobenzoic acid is polar, it tends to adhere strongly to silica gel.[13][15] Using a neutral alumina plug before the silica column can also be effective as acids stick strongly to alumina.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidants used for N-oxide synthesis?

A1: The most frequently used oxidants for the synthesis of N-oxides are hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone® (potassium peroxymonosulfate).[10][16][17] Peroxyacids like peracetic acid are also used.[18]

Q2: How can I monitor the progress of my N-oxide synthesis reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] For TLC, a sample of the reaction mixture is spotted on a TLC plate alongside the starting material to observe the disappearance of the starting material and the appearance of the product spot.[1]

Q3: What are the general safety precautions I should take when working with organic peroxides?

A3: Organic peroxides can be hazardous and require careful handling.[19][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19][21]

  • Storage: Store organic peroxides in their original containers in a cool, well-ventilated area away from heat sources and incompatible materials.[20][21]

  • Handling: Use only the minimum amount of peroxide required for the reaction.[21] Never return unused peroxide to its original container to avoid contamination.[21]

  • Spills: In case of a spill, absorb the material with an inert absorbent like vermiculite, wet it with water, and dispose of it according to local regulations.[21]

Q4: My N-oxide product is very polar and water-soluble. How can I purify it?

A4: Purifying polar, water-soluble N-oxides can be challenging with standard extraction procedures.[17]

  • Column Chromatography: Column chromatography on silica gel is a common method. Due to the high polarity of N-oxides, a polar eluent system, such as a gradient of methanol in dichloromethane, is often required.[22]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the purification of very polar compounds.[22][23]

  • Careful Reagent Selection: In cases where the N-oxide is expected to be highly water-soluble, choosing reagents that simplify the workup is beneficial. For instance, using an oxidant and quenching agent whose byproducts are easily removed by filtration can be advantageous.[17]

Quantitative Data Summary

Table 1: Common Quenching Agents for Excess Oxidants in N-Oxide Synthesis

OxidantQuenching AgentTypical ConditionsReference
m-CPBASodium thiosulfate (Na₂S₂O₃)Aqueous solution, 0°C to room temp.[10]
Sodium bisulfite (NaHSO₃)Aqueous solution, 0°C to room temp.[7][8]
Hydrogen Peroxide (H₂O₂)Sodium thiosulfate (Na₂S₂O₃)Saturated aqueous solution or solid, 0-5°C[9]
Sodium bisulfite (NaHSO₃)Aqueous solution, 0°C to room temp.[8]
Manganese Dioxide (MnO₂)Solid, catalytic decomposition[24]
Oxone®Sodium thiosulfate (Na₂S₂O₃)30% w/w aqueous solution[12]
Sodium bisulfite (NaHSO₃)Aqueous solution[12]

Experimental Protocols

Protocol 1: General Procedure for Quenching Excess Hydrogen Peroxide with Sodium Thiosulfate

  • Cool the reaction mixture to 0-5 °C in an ice-water bath.[9]

  • Slowly add a saturated aqueous solution of sodium thiosulfate dropwise via a syringe over several minutes. Alternatively, solid sodium thiosulfate pentahydrate can be added in small portions.[9][10]

  • Monitor the internal temperature of the reaction, as the quenching process can be exothermic.

  • Stir the mixture at a low temperature for about 1 hour after the addition is complete.[10]

  • To confirm the complete destruction of the excess oxidant, a potassium iodide (KI) starch paper test can be performed. The absence of a color change indicates that the excess oxidant has been consumed.[10]

  • Proceed with the aqueous workup to extract the N-oxide product.

Protocol 2: Workup Procedure for Removing m-Chlorobenzoic Acid (m-CBA) after m-CPBA Oxidation

  • After quenching the excess m-CPBA, dilute the reaction mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the m-CBA into its water-soluble sodium salt.[13]

  • Separate the aqueous layer. It is advisable to repeat the wash with NaHCO₃ solution two to three times to ensure complete removal of the acidic byproduct.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude N-oxide product.

  • If m-CBA is still present, further purification by column chromatography may be necessary.[15]

Visualizations

Troubleshooting_Incomplete_Reaction start Incomplete Reaction Observed monitor Monitor Reaction Progress (TLC/HPLC) start->monitor check_oxidant Check Oxidant Quality and Stoichiometry monitor->check_oxidant Reaction Stalled proceed Proceed to Quenching and Workup monitor->proceed Reaction Complete add_oxidant Add More Oxidant in Portions check_oxidant->add_oxidant Insufficient check_temp Review Reaction Temperature check_oxidant->check_temp Sufficient add_oxidant->monitor increase_temp Slightly Increase Temperature (if product is stable) check_temp->increase_temp Too Low re_evaluate Re-evaluate Reaction Conditions check_temp->re_evaluate Optimal increase_temp->monitor

Caption: Troubleshooting workflow for an incomplete N-oxide synthesis reaction.

Quenching_Workup_Workflow cluster_reaction Reaction cluster_quenching Quenching cluster_workup Workup & Purification reaction_complete N-Oxide Synthesis Complete cool_reaction Cool Reaction to 0-5 °C reaction_complete->cool_reaction add_quenching_agent Slowly Add Quenching Agent (e.g., Na2S2O3) cool_reaction->add_quenching_agent stir Stir for 1 hour at low temperature add_quenching_agent->stir test_completion Test for Complete Quenching (e.g., KI paper) stir->test_completion extraction Aqueous Workup (e.g., NaHCO3 wash) test_completion->extraction Quenching Complete drying Dry Organic Layer (e.g., MgSO4) extraction->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Column Chromatography (if needed) concentration->purification final_product Pure N-Oxide Product concentration->final_product If Pure purification->final_product

Caption: General experimental workflow for quenching and workup in N-oxide synthesis.

References

Best practices for handling and storing Quinidine N-oxide reference standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for handling, storing, and utilizing Quinidine N-oxide reference standards. It is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a primary metabolite of Quinidine, a class Ia antiarrhythmic agent.[1][2][3] It is formed in the liver through the metabolic activity of cytochrome P450 enzymes, primarily CYP3A4.[1] In research and pharmaceutical development, it is used as a reference standard for various analytical purposes, including pharmacokinetic and drug metabolism studies.

Q2: How should I store the solid this compound reference standard?

For long-term stability, the solid this compound reference standard should be stored at -20°C.[1] Some suppliers recommend storage in a refrigerator at 2-8°C for long-term use.[4][5] It is crucial to store the compound in a tightly sealed container to prevent moisture absorption.

Q3: How do I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the solid reference standard in the appropriate solvent to achieve the desired concentration. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer. Aqueous solutions of related compounds like quinidine are not recommended to be stored for more than one day.[6]

Q4: What are the known stability issues with this compound?

This compound is sensitive to light. Exposure to UV light can cause it to rearrange into 2'-oxo derivatives in polar solvents and formylindol derivatives in nonpolar solvents.[7] Therefore, all handling and experimental procedures should be performed under subdued light conditions, and solutions should be stored in light-protecting containers (e.g., amber vials). While specific thermal degradation data is limited, as a general practice for N-oxides, exposure to high temperatures should be avoided.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound reference standards.

Issue 1: Inaccurate or Inconsistent Standard Curve
Potential Cause Troubleshooting Step
Degradation of Stock Solution Prepare a fresh stock solution from the solid reference standard. Ensure the solvent is of high purity and free of contaminants.
Photodegradation Prepare and store all solutions in amber vials or wrap containers in aluminum foil to protect from light. Minimize exposure to ambient light during sample preparation and analysis.
Inaccurate Pipetting Calibrate pipettes regularly. Use appropriate pipette volumes for the desired concentration range to minimize error.
Precipitation of Standard Ensure the standard is fully dissolved in the solvent. If using aqueous buffers, check the solubility and consider adjusting the pH or the proportion of organic co-solvent.
Issue 2: Appearance of Unexpected Peaks in Chromatogram
Potential Cause Troubleshooting Step
Photodegradation Products As this compound is light-sensitive, unexpected peaks could be its degradation products (2'-oxo or formylindol derivatives).[7] Review handling procedures to minimize light exposure. Compare the chromatogram with a freshly prepared standard.
Contaminated Solvent or Glassware Use HPLC-grade solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants.
Carryover from Previous Injection Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection port and needle between injections.
Impurity in the Reference Standard Check the Certificate of Analysis for the purity of the reference standard. If necessary, consider purchasing a new standard from a reputable supplier.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound and influence its interaction with the stationary phase. Optimize the mobile phase pH to achieve a symmetrical peak shape.
Column Overload Reduce the injection volume or the concentration of the standard.
Secondary Interactions with Stationary Phase The basic nature of the nitrogen in the quinoline ring can lead to interactions with residual silanols on silica-based columns. Consider using a column with end-capping or adding a competing base like triethylamine to the mobile phase.
Extra-column Volume Minimize the length and diameter of tubing connecting the injector, column, and detector to reduce dead volume.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₄N₂O₃[1][5][9]
Molecular Weight 340.42 g/mol [5][9]
Appearance Off-White Solid[4]
Solubility Soluble in DMSO[1]
Long-term Storage -20°C or 2-8°C[1][4][5]

Experimental Protocols

Protocol: Quantification of this compound in a Sample Matrix using HPLC

This protocol is a general guideline and may require optimization based on the specific sample matrix and available instrumentation.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • A suitable internal standard (IS)

  • Sample matrix (e.g., plasma, urine)

2. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a constant concentration.

3. Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of the sample (or standard), add 10 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for HPLC analysis.

4. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at a specified wavelength or Mass Spectrometer.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_metabolism Metabolic Pathway cluster_degradation Photochemical Degradation Quinidine Quinidine CYP3A4 CYP3A4 (Liver) Quinidine->CYP3A4 QN_oxide This compound CYP3A4->QN_oxide UV UV Light QN_oxide->UV Polar 2'-oxo derivatives (in polar solvents) UV->Polar Polar Solvent Nonpolar Formylindol derivatives (in nonpolar solvents) UV->Nonpolar Nonpolar Solvent

Caption: Metabolic formation and photochemical degradation of this compound.

References

Validation & Comparative

A Comparative Analysis of the Electrophysiological Effects of Quinidine N-oxide and 3-hydroxyquinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological properties of two major metabolites of the antiarrhythmic drug quinidine: Quinidine N-oxide and 3-hydroxyquinidine. The information presented is compiled from in vitro and in vivo studies to assist researchers in understanding the relative contributions of these metabolites to the overall electrophysiological profile of quinidine.

Quantitative Comparison of Electrophysiological Effects

The following tables summarize the key electrophysiological parameters affected by this compound and 3-hydroxyquinidine, alongside their parent compound, quinidine, for reference.

Parameter Quinidine 3-hydroxyquinidine This compound Experimental Model Citation
Vmax Depression (at 10 µM) Significant depressionSignificant depression, to a lesser extent than quinidineNo significant depressionCanine Purkinje fibers[1]
Vmax Depression (at 50 µM) 45.9 ± 1.6%26.7 ± 2.6%Not specifiedGuinea pig ventricular cells[2]
Action Potential Duration at 90% Repolarization (APD90) Lengthening observed at low concentration and low frequencyConcentration-dependent increaseConcentration-dependent increaseGuinea pig ventricular cells[2][3]
Effective Refractory Period (ERP) Lengthening observed at low concentration and low frequencyConcentration-dependent increaseConcentration-dependent increaseGuinea pig ventricular cells[2][3]
QT Interval Prolongation (Relative Potency to Quinidine) 10.250.04Langendorff's perfused guinea-pig heart[3]
Early Afterdepolarizations (EADs) Can induce EADs at long BCLCan induce EADs at long BCL, to a lesser extent than quinidineLess prone to induce EADsRabbit and Canine Purkinje fibers[1][2]
Relative Potency for APD90 and ERP Prolongation (Compared to Quinidine)
Parameter Quinidine 3-hydroxyquinidine This compound Experimental Model Citation
APD90 10.220.087Guinea-pig right papillary muscle[3]
ERP 10.270.084Guinea-pig right papillary muscle[3]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standard microelectrode techniques to record transmembrane action potentials from isolated cardiac preparations.

1. Guinea Pig Ventricular Cell and Papillary Muscle Preparations:

  • Tissue Preparation: Hearts were excised from guinea pigs and either single ventricular cells were isolated via enzymatic digestion or papillary muscles were dissected from the right ventricle.

  • Superfusion: The preparations were superfused with Tyrode's solution, typically containing (in mM): NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, and glucose, and gassed with 95% O2 and 5% CO2 to maintain a physiological pH.

  • Electrophysiological Recording: Standard glass microelectrodes filled with 3 M KCl were used to impale the cardiac cells and record transmembrane action potentials. Parameters such as the maximum upstroke velocity of phase 0 (Vmax), action potential duration at 90% repolarization (APD90), and the effective refractory period (ERP) were measured.

  • Drug Application: Quinidine, 3-hydroxyquinidine, and this compound were dissolved in appropriate solvents and added to the superfusion solution at various concentrations. The effects of the compounds were assessed after a specified equilibration period.

2. Canine Purkinje Fiber Preparations:

  • Tissue Preparation: Purkinje fibers were dissected from the hearts of dogs.

  • Experimental Setup: The fibers were placed in a tissue bath and superfused with Tyrode's solution.

  • Stimulation and Recording: The preparations were stimulated at various basic cycle lengths (BCLs) using external electrodes. Transmembrane action potentials were recorded using standard microelectrode techniques.

  • Data Analysis: Changes in Vmax and APD90 were measured at different stimulation frequencies to evaluate the frequency-dependent effects of the compounds. The time constants for the onset of and recovery from Vmax depression were also determined.

Signaling Pathways and Experimental Workflow

The primary mechanism of action for quinidine and its metabolites involves the blockade of cardiac ion channels. The following diagrams illustrate the key ion channels affected and a typical experimental workflow for assessing the electrophysiological effects of these compounds.

Mechanism of Action on Cardiac Ion Channels Quinidine Quinidine & Metabolites (3-hydroxyquinidine, this compound) Na_Channel Voltage-gated Na+ Channel (Nav1.5) Quinidine->Na_Channel Block K_Channel Delayed Rectifier K+ Channels (IKr, IKs) Quinidine->K_Channel Block AP_Phase0 Phase 0 Depolarization (Vmax) Na_Channel->AP_Phase0 Mediates AP_Phase3 Phase 3 Repolarization (APD) K_Channel->AP_Phase3 Mediates

Caption: Mechanism of Action on Cardiac Ion Channels.

Experimental Workflow for Electrophysiological Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Cardiac Tissue (e.g., Papillary Muscle, Purkinje Fibers) Mounting Mount Preparation in Superfusion Chamber Tissue_Isolation->Mounting Cell_Isolation Isolate Single Myocytes (Optional) Cell_Isolation->Mounting Baseline Record Baseline Action Potentials Mounting->Baseline Drug_Application Superfuse with Drug (this compound or 3-hydroxyquinidine) Baseline->Drug_Application Post_Drug Record Action Potentials in Presence of Drug Drug_Application->Post_Drug Measure Measure Electrophysiological Parameters (Vmax, APD, ERP) Post_Drug->Measure Compare Compare Baseline vs. Drug Effects Measure->Compare

References

A Comparative Guide to the Quantification of Quinidine N-oxide: Validating an HPLC Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) assay for Quinidine N-oxide quantification with other potential analytical techniques. Experimental data and detailed methodologies are presented to support an objective evaluation of each method's performance.

High-Performance Liquid Chromatography (HPLC) Assay for this compound

A specific and sensitive HPLC method is a well-established technique for the quantification of this compound in biological matrices such as plasma and urine. This method typically involves a liquid-liquid extraction procedure followed by isocratic reversed-phase HPLC with fluorescence detection.

Experimental Protocol for HPLC Assay Validation

The validation of an HPLC assay for this compound quantification should adhere to established guidelines to ensure data integrity and reliability. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as the parent drug (quinidine), other metabolites, and endogenous matrix components.

  • Linearity: The assay should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing samples with known concentrations of this compound.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected by the method, but not necessarily quantified with acceptable accuracy and precision.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Below is a diagram illustrating the typical workflow for validating an HPLC assay for this compound quantification.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end Validated Method documentation->end

HPLC Assay Validation Workflow

Comparison of Analytical Methods for this compound Quantification

While HPLC is a robust and reliable method, other analytical techniques can also be considered for the quantification of this compound. The choice of method will depend on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.

ParameterHPLC with Fluorescence DetectionLC-MS/MSUV-Vis SpectrophotometryCapillary Electrophoresis (CE)
Principle Chromatographic separation followed by detection of native fluorescence.Chromatographic separation followed by mass analysis of the analyte and its fragments.Measurement of light absorption by the analyte at a specific wavelength.Separation of ions based on their electrophoretic mobility in an electric field.
Specificity HighVery HighLow to ModerateHigh
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)Low (µg/mL to mg/mL range)Moderate to High
Linearity Range Typically 2-3 orders of magnitude3-5 orders of magnitude1-2 orders of magnitude2-3 orders of magnitude
Sample Throughput ModerateHighHighModerate
Cost ModerateHighLowModerate
Matrix Effects Can be significant, often requires extensive sample cleanup.Can be significant (ion suppression/enhancement), but can be mitigated with internal standards.High susceptibility to interfering substances.Less susceptible to matrix effects than HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC with conventional detectors.[1] It is particularly advantageous for analyzing complex biological matrices and for quantifying low-level metabolites. The high selectivity of MS/MS detection can often simplify sample preparation procedures.[2][3]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective technique.[4] However, its application for quantifying drug metabolites in biological samples is limited due to its low sensitivity and susceptibility to interference from other UV-absorbing compounds present in the matrix.[5] It is more suitable for the analysis of bulk drug substances or simple formulations.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and reagent consumption.[6] It can offer advantages in terms of speed and resolution for certain applications.[7] However, achieving the same level of sensitivity as HPLC or LC-MS/MS can be challenging.

The logical relationship between the key validation parameters for these analytical methods is illustrated in the diagram below.

Validation_Parameters method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity lod LOD method->lod loq LOQ method->loq accuracy Accuracy specificity->accuracy precision Precision specificity->precision range Range linearity->range range->accuracy range->precision loq->linearity

Interdependence of Assay Validation Parameters

Conclusion

The validated HPLC assay with fluorescence detection provides a reliable and sensitive method for the quantification of this compound. For applications requiring higher sensitivity and selectivity, LC-MS/MS stands out as a superior alternative, albeit with higher instrumentation costs. UV-Vis spectrophotometry and Capillary Electrophoresis may be considered for specific applications but generally offer less performance for the routine analysis of drug metabolites in complex biological matrices. The selection of the most appropriate analytical technique should be based on a thorough evaluation of the specific research requirements and available resources.

References

A Comparative Analysis of the Pharmacodynamic Profiles of Quinidine and Its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamic profiles of the antiarrhythmic drug quinidine and its principal metabolites: 3-hydroxyquinidine, quinidine-N-oxide, and 2'-oxoquinidinone. The information presented is supported by experimental data to aid in understanding their relative contributions to the therapeutic and adverse effects of quinidine.

Executive Summary

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive hepatic metabolism, resulting in the formation of several metabolites. Among these, 3-hydroxyquinidine is the most significant, exhibiting approximately half the antiarrhythmic potency of the parent drug.[1][2] Other metabolites, such as quinidine-N-oxide and 2'-oxoquinidinone, are generally considered to possess weaker electrophysiological activity.[1] This guide delves into the quantitative data comparing the effects of quinidine and its metabolites on key cardiac ion channels and electrophysiological parameters, details the experimental methodologies used to obtain this data, and provides visual representations of the underlying mechanisms and experimental workflows.

Data Presentation

The following tables summarize the quantitative pharmacodynamic data for quinidine and its major metabolites.

Table 1: Inhibitory Concentrations (IC50) of Quinidine on Key Cardiac Ion Channels

Ion ChannelQuinidine IC50 (µM)Reference
Peak Nav1.5 (INa)28.9 ± 2.2[3]
Late Nav1.5 (INa)12.0 ± 0.7[4]
hERG (IKr)0.41 ± 0.04[5]
IKs11.4 ± (not specified)[6]
Ito17.6 ± (not specified)[6]

Table 2: Relative Potency of Quinidine Metabolites Compared to Quinidine

Parameter3-Hydroxyquinidine (Relative Potency)Quinidine-N-Oxide (Relative Potency)Reference
QT Interval Prolongation0.250.04[1]
Action Potential Duration at 90% Repolarization (APD90)0.220.087[1]
Effective Refractory Period (ERP)0.270.084[1]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: Langendorff-perfused isolated heart models and patch-clamp electrophysiology on isolated cardiomyocytes.

Langendorff-Perfused Isolated Heart (Guinea Pig Model)

This ex vivo technique allows for the study of drug effects on the entire heart in a controlled environment, free from systemic influences.[2]

Methodology:

  • Animal Preparation: Male guinea pigs are anesthetized, and their hearts are rapidly excised.

  • Apparatus Setup: The heart is mounted on a Langendorff apparatus via aortic cannulation for retrograde perfusion.

  • Perfusion Solution: The heart is perfused with a Krebs-Henseleit solution (containing in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11), gassed with 95% O2 / 5% CO2 and maintained at 37°C.

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.[7][8]

  • Drug Administration: Quinidine or its metabolites are added to the perfusion solution at increasing concentrations.

  • Data Acquisition: Key cardiovascular parameters are continuously monitored, including:

    • Electrocardiogram (ECG) to measure QT, PR, and QRS intervals.

    • Left ventricular pressure (LVP) to assess inotropic effects.

    • Coronary flow.

  • Pacing Protocols: The heart may be paced at different frequencies to evaluate rate-dependent drug effects.[8]

Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This technique allows for the direct measurement of ion channel currents in single heart cells, providing detailed insights into the molecular mechanism of drug action.

Methodology:

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or canine).[9][10]

  • Cell Culture: Isolated myocytes are plated on glass coverslips and allowed to adhere.

  • Recording Setup: A glass micropipette with a tip diameter of a few micrometers is used to form a high-resistance "giga-seal" with the cell membrane.

  • Patch Configuration: The whole-cell patch-clamp configuration is typically used to measure currents from all ion channels in the cell.

  • Solutions: The external (bath) solution mimics the extracellular fluid, while the internal (pipette) solution mimics the intracellular fluid. Specific ion channel blockers can be used to isolate the current of interest.

  • Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to elicit and measure the activity of different ion channels (e.g., voltage steps to activate sodium or potassium channels).

  • Data Analysis: The recorded currents are analyzed to determine drug effects on channel kinetics, such as the concentration-dependent block (IC50).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Quinidine_Action_Potential cluster_AP Na_Channel Voltage-Gated Na+ Channel (Nav1.5) Phase0 Phase 0 (Depolarization) Na_Channel->Phase0 Initiates Na_Channel->Phase0 K_Channel Voltage-Gated K+ Channel (e.g., hERG) Phase3 Phase 3 (Repolarization) K_Channel->Phase3 Mediates K_Channel->Phase3 Quinidine Quinidine & Metabolites Quinidine->Na_Channel Block Quinidine->K_Channel Block AP Cardiac Action Potential APD Action Potential Duration (APD)

Caption: Mechanism of Action of Quinidine and its Metabolites on the Cardiac Action Potential.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Guinea Pig) Heart_Isolation Isolate Heart (Langendorff) Animal_Model->Heart_Isolation Cell_Isolation Isolate Cardiomyocytes (Patch-Clamp) Heart_Isolation->Cell_Isolation Stabilization Stabilization Period Heart_Isolation->Stabilization Cell_Isolation->Stabilization Drug_Application Apply Quinidine/ Metabolites Stabilization->Drug_Application Data_Recording Record ECG/Action Potentials/ Ion Currents Drug_Application->Data_Recording Parameter_Measurement Measure Parameters (QT, APD, I_ion) Data_Recording->Parameter_Measurement Dose_Response Generate Dose-Response Curves Parameter_Measurement->Dose_Response IC50_Calculation Calculate IC50/ Relative Potency Dose_Response->IC50_Calculation

Caption: General Experimental Workflow for Assessing Antiarrhythmic Drug Effects.

References

Differentiating Quinine N-oxide from Quinidine N-oxide by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive differentiation between the diastereomers quinine N-oxide and quinidine N-oxide using mass spectrometry is currently challenging due to the limited availability of publicly accessible fragmentation data for this compound. While the mass spectrometric behavior of quinine N-oxide has been documented, a corresponding detailed analysis for this compound is not readily found in the scientific literature. This guide provides the available data for quinine N-oxide, outlines a general experimental approach for such a comparison, and presents the necessary visualizations for the workflow, highlighting the current data gap.

Introduction to the Challenge

Quinine and quinidine are diastereomers, differing in the stereochemistry at the C8 and C9 positions. This structural nuance can lead to subtle but potentially significant differences in their pharmacological and toxicological profiles, and by extension, the properties of their metabolites, including their respective N-oxides. Mass spectrometry, a powerful analytical technique for determining the mass-to-charge ratio of ions, is a primary tool for the structural elucidation and differentiation of such closely related compounds. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) is particularly valuable for distinguishing isomers by analyzing their unique fragmentation patterns.

While methods for differentiating the parent compounds, quinine and quinidine, by mass spectrometry are established and rely on the relative abundance of specific fragment ions, similar comparative data for their N-oxide derivatives is not yet available.

Mass Spectrometric Profile of Quinine N-oxide

Studies on the fragmentation of quinine N-oxide have identified its key mass spectral features. When analyzed by techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-Q-ToF-MS), the protonated molecule of quinine N-oxide is observed.[1][2]

Table 1: Mass Spectrometric Data for Quinine and Quinine N-oxide

CompoundProtonated Molecular Ion ([M+H]⁺) m/zKey Product Ions (m/z)
Quinine325307, 279, 253, 198, 186, 184, 172, 160[1][2]
Quinine N-oxide341323, 296, 198, 186, 160[1][2]

The oxidation of quinine to quinine N-oxide occurs at the tertiary nitrogen atom in the quinuclidine fragment. This is supported by the 16 Da mass difference between a prominent fragment of quinine N-oxide (m/z 323) and a corresponding fragment of quinine (m/z 307).[1][2] The signals at m/z 186 and 160, present in the spectra of both compounds, are attributed to the fragmentation of the quinoline ring.[1][2]

Proposed Experimental Protocol for Comparative Analysis

To definitively differentiate between quinine N-oxide and this compound, a systematic comparative study using tandem mass spectrometry would be required. The following outlines a potential experimental protocol:

1. Sample Preparation:

  • Synthesize and purify quinine N-oxide and this compound to serve as reference standards. The synthesis of a this compound metabolite has been reported and could be adapted.[3]

  • Prepare standard solutions of each N-oxide in a suitable solvent, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, coupled to a liquid chromatography system.

  • Chromatographic Separation: Employ a C18 reversed-phase column to achieve chromatographic separation of the two diastereomers if possible. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is a common starting point for such compounds.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Full Scan MS: Acquire full scan mass spectra to confirm the presence of the protonated molecular ions ([M+H]⁺) at m/z 341 for both N-oxides.

    • Tandem MS (MS/MS): Select the protonated molecular ion (m/z 341) as the precursor ion for collision-induced dissociation (CID). Systematically vary the collision energy to generate a comprehensive fragmentation pattern for each isomer.

3. Data Analysis:

  • Compare the MS/MS spectra of quinine N-oxide and this compound.

  • Identify any unique fragment ions present in the spectrum of one isomer but not the other.

  • Quantify the relative intensities of common fragment ions and calculate fragment ion ratios. Significant and reproducible differences in these ratios can serve as a basis for differentiation.

Workflow and Data Interpretation

The logical workflow for this comparative analysis is depicted in the following diagrams.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis & Comparison synthesis Synthesis & Purification of N-oxides standards Preparation of Standard Solutions synthesis->standards lc_sep Chromatographic Separation (LC) standards->lc_sep ms_analysis Mass Spectrometric Analysis (MS/MS) lc_sep->ms_analysis frag_pattern Generate Fragmentation Patterns ms_analysis->frag_pattern comparison Compare Spectra & Fragment Ratios frag_pattern->comparison differentiation Establish Differentiation Criteria comparison->differentiation

Caption: Experimental workflow for differentiating quinine N-oxide and this compound.

Logical Relationship for Differentiation isomers Quinine N-oxide & This compound (Diastereomers) msms Tandem Mass Spectrometry (MS/MS) isomers->msms frag_patterns Different Fragmentation Patterns msms->frag_patterns ratios Different Fragment Ion Ratios msms->ratios differentiation Successful Differentiation frag_patterns->differentiation ratios->differentiation

Caption: Logical relationship for mass spectrometric differentiation of diastereomers.

Conclusion

The differentiation of quinine N-oxide and this compound by mass spectrometry represents an important analytical challenge for researchers in drug metabolism and related fields. While the fragmentation pattern of quinine N-oxide is available, the lack of corresponding data for this compound prevents a direct comparison. The experimental protocol and workflows outlined in this guide provide a clear path forward for researchers to generate the necessary data to establish a validated method for distinguishing these two critical diastereomeric metabolites. Future studies are essential to fill this knowledge gap and enhance our understanding of the metabolism of these important cinchona alkaloids.

References

A Comparative Guide to Quinidine Immunoassay Cross-Reactivity with N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of different quinidine immunoassays with its N-oxide metabolite. The data presented is essential for accurate therapeutic drug monitoring and pharmacokinetic studies, where the presence of metabolites can significantly influence the measured concentration of the parent drug.

Performance Comparison of Quinidine Immunoassays

The cross-reactivity of an immunoassay with drug metabolites is a critical performance characteristic. Significant cross-reactivity can lead to an overestimation of the parent drug concentration, potentially resulting in incorrect dosage adjustments and adverse patient outcomes. This section compares the performance of two different quinidine immunoassay technologies in their reactivity towards the N-oxide metabolite and other major metabolites of quinidine.

Immunoassay TechnologyManufacturer/SourceQuinidine-N-oxide3-S-hydroxyquinidineO-desmethylquinidine2'-oxoquinidine
Quantitative Microsphere System (QMS) Thermo Fisher Scientific65.6%[1]1.3%16.8%7.6%
Fluorescence Polarization Immunoassay (FPIA) Patent DataShould not exceed 13.5%Should not exceed 11%Should not exceed 43.5%Should not exceed 3%

Table 1: Cross-Reactivity of Quinidine Immunoassays with Major Metabolites. The data highlights a significant difference in cross-reactivity with the N-oxide metabolite between the two technologies.

Experimental Protocols

Understanding the methodologies used to determine cross-reactivity is crucial for interpreting the results. Below are the detailed protocols for the key experiments cited in this guide.

Protocol for Determining Metabolite Cross-Reactivity in QMS Quinidine Assay

This protocol is based on the methodology described in the Thermo Fisher Scientific QMS® Quinidine package insert[1].

Objective: To determine the percent cross-reactivity of quinidine metabolites in the QMS Quinidine immunoassay.

Materials:

  • QMS® Quinidine Reagent Kit (Thermo Fisher Scientific)

  • QMS® Quinidine Calibrators (Thermo Fisher Scientific)

  • Human serum

  • Quinidine standard

  • Quinidine-N-oxide and other metabolite standards (3-hydroxyquinidine, O-desmethylquinidine, 2-oxoquinidinone, 10, 11-Dihydroquinidinediol)

  • Automated clinical chemistry analyzer

Procedure:

  • Preparation of Spiked Samples:

    • A known concentration of quinidine was spiked into human serum.

    • Known concentrations of each quinidine metabolite were individually spiked into separate aliquots of human serum.

  • Assay Measurement:

    • The QMS Quinidine assay was performed on both the quinidine-spiked serum and the metabolite-spiked serum samples using an automated clinical chemistry analyzer.

    • The assay is a homogeneous particle-enhanced turbidimetric immunoassay based on competition between the drug in the sample and drug-coated microparticles for antibody binding sites[1].

  • Data Analysis:

    • The mean concentration of replicates for each sample was determined.

    • The percent cross-reactivity was calculated using the following formula:

      % Cross-Reactivity = (Apparent Quinidine Concentration of Metabolite / Actual Concentration of Metabolite) x 100

General Protocol for Competitive Binding Immunoassay (e.g., FPIA)

This is a generalized protocol based on the principles of competitive binding immunoassays, such as the Fluorescence Polarization Immunoassay (FPIA) mentioned in the patent document.

Objective: To determine the cross-reactivity of a substance in a competitive binding immunoassay.

Materials:

  • Antibody specific to quinidine

  • Labeled quinidine (tracer)

  • Unlabeled quinidine standard

  • Metabolite standard

  • Assay buffer

  • Fluorescence polarization reader (for FPIA)

Procedure:

  • Standard Curve Generation:

    • A series of standards containing known concentrations of unlabeled quinidine are prepared.

    • A fixed concentration of the antibody and the labeled quinidine (tracer) are added to each standard.

    • The mixture is incubated to allow for competitive binding between the labeled and unlabeled quinidine for the antibody binding sites.

    • The signal (e.g., fluorescence polarization) is measured for each standard to generate a standard curve.

  • Cross-Reactivity Measurement:

    • A known concentration of the metabolite is prepared.

    • The metabolite is added to a reaction mixture containing the fixed concentration of antibody and labeled quinidine.

    • The signal is measured.

  • Data Analysis:

    • The apparent concentration of quinidine in the metabolite sample is determined by interpolating its signal on the quinidine standard curve.

    • The percent cross-reactivity is calculated as described in the QMS protocol.

Visualizing the Immunoassay Principle and Cross-Reactivity

The following diagrams illustrate the underlying principles of the immunoassays and the concept of cross-reactivity.

G cluster_0 Competitive Immunoassay Principle Analyte Quinidine Antibody Anti-Quinidine Antibody Analyte->Antibody Binds Labeled Analyte Labeled Quinidine (Tracer) Labeled Analyte->Antibody Competes for binding site

Caption: Principle of a competitive immunoassay for quinidine detection.

G cluster_1 Cross-Reactivity with N-Oxide Metabolite Metabolite Quinidine-N-Oxide Antibody Anti-Quinidine Antibody Metabolite->Antibody Cross-reacts and binds to antibody Labeled Analyte Labeled Quinidine (Tracer) Labeled Analyte->Antibody Displaced from binding site

Caption: Mechanism of cross-reactivity of Quinidine-N-Oxide in an immunoassay.

References

Preclinical Toxicological Profile of Quinoxaline 1,4-di-N-oxides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive toxicological assessment of quinoxaline 1,4-di-N-oxides (QdNOs) from preclinical studies, offering a comparative analysis with the alternative hypoxia-activated prodrug, Tirapazamine. This document is intended to inform researchers, scientists, and drug development professionals on the safety profile of this class of compounds, supported by experimental data and detailed methodologies.

Executive Summary

Quinoxaline 1,4-di-N-oxides are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] Their selective cytotoxicity towards hypoxic cells, a common feature of solid tumors, has made them promising candidates for cancer therapy.[2][3] However, concerns regarding their toxicological profile, including genotoxicity and carcinogenicity, have been raised.[4] This guide summarizes key preclinical toxicology data for QdNOs and compares them with Tirapazamine, a well-characterized hypoxia-activated prodrug. The primary mechanism of both QdNOs and Tirapazamine involves bioreductive activation under hypoxic conditions to form radical species that induce DNA damage, leading to cell death.[5]

Acute Systemic Toxicity

Acute toxicity studies are crucial for determining the potential for overdose toxicity and for dose selection in further preclinical studies.

Data Comparison: Acute Toxicity of Quinoxaline 1,4-di-N-oxides vs. Tirapazamine
Compound Class/DrugSpeciesRoute of AdministrationLD50 / Lethality DataTarget Organs/Observed ToxicitiesReference
Quinoxaline 1,4-di-N-oxides Wistar RatsIntraperitoneal (i.p.)30 - 120 mg/kg (range for six compounds)Heart and Spleen[6]
Tirapazamine MiceNot SpecifiedLD10: 294 mg/m²; LD50: 303 mg/m²Body-weight loss, pilo-erection, hypoactivity, sporadic ptosis and conjunctivitis[7]

Note: The intravenous route for acute toxicity testing of the six quinoxaline 1,4-di-N-oxides was found to be inadequate due to solubility issues.[6]

Cytotoxicity

The in vitro cytotoxicity of QdNOs is a key indicator of their potential anticancer efficacy. Their selective toxicity to hypoxic cells is a particularly important feature.

Data Comparison: In Vitro Cytotoxicity of Quinoxaline 1,4-di-N-oxide Derivatives
CompoundCell LineConditionIC50 (µg/mL)Hypoxia Cytotoxicity Ratio (HCR)Reference
Compound 10a EACHypoxia0.9>111[8]
Compound 9c HepG2 (Liver)Not Specified1.9Not Reported[8]
Compound 8a HepG2 (Liver)Not Specified2.9Not Reported[8]
Compound 5b HepG2 (Liver)Not Specified0.77Not Reported[9]
Compound 9b HepG2 (Liver)Not Specified0.50Not Reported[9]
Compound 4 EACHypoxia2.5>40[9]
DCQ T-84 (Colon)HypoxiaPotent at 1 µM100[2]
BPQ T-84 (Colon)HypoxiaPotent at 20 µM40[2]
Q-85 HCl Caco-2HypoxiaPotency at 1% survival: 0.4 µM155[10]

Note: HCR (Hypoxia Cytotoxicity Ratio) is the ratio of the drug concentration required to produce the same level of cell killing under aerobic versus hypoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells. EAC: Ehrlich Ascites Carcinoma.

Genotoxicity and Carcinogenicity

Several studies have indicated that QdNOs can induce DNA damage and may have genotoxic and carcinogenic potential.[4] For instance, Quinocetone (QCT), a member of the QdNOs family, has been shown to induce DNA damage and genotoxicity in vitro and in animal models.[4] One study reported that quinoxaline 1,4-dioxide produced a high incidence of nasal and liver tumors in rats when fed at a level of 10 mg/kg body weight for 18 months.

Mechanism of Action and Toxicity Pathway

The biological activity and toxicity of quinoxaline 1,4-di-N-oxides are intrinsically linked to their bioreductive activation. Under hypoxic conditions, intracellular reductases, such as cytochrome P450 reductase, reduce the N-oxide groups to form highly reactive radical anions. These radicals can then interact with molecular oxygen in a futile redox cycle, generating reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals. The accumulation of these ROS leads to oxidative stress, causing damage to cellular macromolecules, including DNA, which ultimately results in cytotoxicity. In the absence of oxygen (hypoxia), the radical anion can undergo further reduction to less toxic metabolites or directly cause DNA damage.

Quinoxaline 1,4-di-N-oxide Mechanism of Action cluster_normoxia Normoxia cluster_hypoxia Hypoxia QdNO_normoxia Quinoxaline 1,4-di-N-oxide Radical_Anion_normoxia Radical Anion QdNO_normoxia->Radical_Anion_normoxia One-electron reduction Radical_Anion_normoxia->QdNO_normoxia Re-oxidation by O2 ROS Reactive Oxygen Species (ROS) Radical_Anion_normoxia->ROS Generates Cellular_Damage_normoxia Oxidative Stress & Cellular Damage ROS->Cellular_Damage_normoxia QdNO_hypoxia Quinoxaline 1,4-di-N-oxide Radical_Anion_hypoxia Radical Anion QdNO_hypoxia->Radical_Anion_hypoxia One-electron reduction DNA_Damage DNA Damage & Cell Death Radical_Anion_hypoxia->DNA_Damage Directly or via further reduction

Caption: Mechanism of Quinoxaline 1,4-di-N-oxide bioactivation.

Experimental Protocols

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance based on its acute oral toxicity.

  • Test Animals: Typically, young adult female rats (e.g., Wistar strain) are used.[4] Animals are acclimatized to laboratory conditions for at least five days before the study.[4]

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[4] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[11]

  • Dose Preparation and Administration: The test substance is typically administered in a constant volume by gavage using a stomach tube.[11] The vehicle used should be non-toxic (e.g., water, corn oil).[4][11]

  • Procedure: The test is conducted in a stepwise manner using defined dose levels (e.g., 5, 50, 300, and 2000 mg/kg).[12] The starting dose is selected based on available information. A group of three female animals is dosed at the starting dose level.[11]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11][12]

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The number of animals that die within a defined period is used to classify the substance into one of the Globally Harmonised System (GHS) categories for acute toxicity.

Preclinical Toxicology Experimental Workflow

The following diagram illustrates a general workflow for the preclinical toxicological assessment of a new chemical entity like a quinoxaline 1,4-di-N-oxide.

Preclinical Toxicology Workflow Start New Chemical Entity (e.g., Quinoxaline 1,4-di-N-oxide) In_Vitro In Vitro Toxicity Testing Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT, Clonogenic) In_Vitro->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test, Comet Assay) In_Vitro->Genotoxicity In_Vivo In Vivo Toxicity Testing (Rodent Models) In_Vitro->In_Vivo Promising Results Data_Analysis Data Analysis & Risk Assessment Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Acute_Toxicity Acute Toxicity (e.g., OECD 423) In_Vivo->Acute_Toxicity Subchronic_Toxicity Sub-chronic/Chronic Toxicity In_Vivo->Subchronic_Toxicity Carcinogenicity Carcinogenicity Studies In_Vivo->Carcinogenicity Safety_Pharmacology Safety Pharmacology In_Vivo->Safety_Pharmacology Acute_Toxicity->Data_Analysis Subchronic_Toxicity->Data_Analysis Carcinogenicity->Data_Analysis Safety_Pharmacology->Data_Analysis End Go/No-Go for Clinical Development Data_Analysis->End

Caption: General workflow for preclinical toxicological assessment.

Conclusion

Quinoxaline 1,4-di-N-oxides represent a promising class of compounds, particularly as hypoxia-activated anticancer agents. Preclinical studies have demonstrated their potent and selective cytotoxicity against cancer cells in hypoxic environments. However, their toxicological profile, including acute toxicity, genotoxicity, and potential carcinogenicity, requires careful consideration and further investigation. This guide provides a summary of the available preclinical data to aid in the risk-benefit assessment for the future development of this important class of molecules. Researchers should prioritize comprehensive toxicological profiling in parallel with efficacy studies to identify candidates with the most favorable therapeutic index.

References

A Comparative Guide to the Structure-Activity Relationship of Quinidine Analogues and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological properties of quinidine, its primary metabolites, and selected synthetic analogues. The structure-activity relationships (SAR) are explored, focusing on how specific chemical modifications influence antiarrhythmic efficacy. The information is intended for researchers, scientists, and professionals in drug development, with supporting experimental data and methodologies presented for critical evaluation.

Introduction to Quinidine's Pharmacological Profile

Quinidine is a classic Class Ia antiarrhythmic agent, historically derived from the cinchona tree.[1] Its primary mechanism of action involves the blockade of cardiac ion channels.[2] Like other Class Ia drugs, it exhibits a "use-dependent block" on the fast inward sodium current (I_Na), meaning the blockade is more pronounced at higher heart rates.[3] This action slows the upstroke of the cardiac action potential (Phase 0), reducing conduction velocity.[2][3] Furthermore, quinidine blocks several potassium channels, including the rapid (I_Kr) and slow (I_Ks) components of the delayed rectifier current.[3] This prolongs the action potential duration and, consequently, the QT interval on an electrocardiogram.[3][4]

The core structure of quinidine consists of a quinoline ring linked via a hydroxymethylene bridge to a quinuclidine nucleus. The specific stereochemistry at this bridge and at the quinuclidine ring is crucial for its activity, distinguishing it from its diastereomer, quinine, which has less potent cardiac effects.[5]

Mechanism of Action: Ion Channel Blockade

Quinidine exerts its antiarrhythmic effect by modulating the flow of ions across the cardiac cell membrane, which alters the cardiac action potential. This pathway is critical to understanding the activity of its derivatives.

Quinidine_Mechanism cluster_drug Drug Action cluster_channels Ion Channel Targets cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome Quinidine Quinidine / Active Metabolite Na_Channel Fast Na+ Channels (INa) Quinidine->Na_Channel Blocks K_Channel Delayed K+ Channels (IKr, IKs) Quinidine->K_Channel Blocks Phase0 Decrease Rate of Phase 0 Depolarization Na_Channel->Phase0 Leads to APD Prolong Action Potential Duration (APD) K_Channel->APD Leads to ERP Increase Effective Refractory Period (ERP) Phase0->ERP APD->ERP Arrhythmia Suppress Re-entrant Arrhythmias ERP->Arrhythmia

Figure 1: Mechanism of Quinidine's Antiarrhythmic Action.

Comparison of Quinidine and Its Major Metabolites

Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several compounds.[6] The most significant metabolites include 3-hydroxyquinidine, quinidine-N-oxide, and quinidine 10,11-dihydrodiol.[7] Of these, 3-hydroxyquinidine is pharmacologically active and contributes to the overall therapeutic effect.[1][6]

Metabolic Pathway

Quinidine_Metabolism Quinidine Quinidine CYP3A4 Hepatic CYP3A4 Quinidine->CYP3A4 M1 3-Hydroxyquinidine (Active) CYP3A4->M1 M2 Quinidine-N-Oxide (Inactive) CYP3A4->M2 M3 Other Metabolites CYP3A4->M3

Figure 2: Primary Metabolic Pathway of Quinidine.
Quantitative Comparison of Antiarrhythmic Activity

Experimental data from isolated rat heart models demonstrates a clear difference in potency between quinidine and its metabolites.

CompoundEC50 for Arrhythmia Suppression (mg/L)Relative Potency (vs. Quinidine)Notes
Quinidine 2.2 ± 0.25100%Parent drug, potent antiarrhythmic activity.[8]
3-Hydroxyquinidine 10.7 ± 0.3~20%Major active metabolite.[8] Possesses about half the antiarrhythmic activity of quinidine in other studies.[6] The effects are additive with quinidine.[8]
Quinidine-N-Oxide > 16NegligibleNo definite pharmacological activity was observed up to the tested concentration.[8]

Structure-Activity Relationship Insights:

  • Hydroxylation at the 3-position of the quinuclidine ring (to form 3-hydroxyquinidine) significantly reduces antiarrhythmic potency to about one-fifth of the parent compound.[8] This suggests that the lipophilicity and/or steric profile of this region is important for optimal interaction with cardiac ion channels.

  • Oxidation of the quinuclidine nitrogen (to form quinidine-N-oxide) effectively abolishes antiarrhythmic activity, highlighting the critical role of this basic nitrogen in receptor binding or the overall conformation of the molecule.[8][9]

Comparison with Novel Synthetic Analogues

To improve potency and reduce toxicity, various synthetic analogues of quinidine have been developed. A series of quinolizidine derivatives, which share a core structural feature with quinidine, have shown particularly promising results.

CompoundEC50 for Antiarrhythmic Activity (µM)Relative Potency (vs. Quinidine)
Quinidine 10.26100%
Analogue 1 0.15~68x more potent
Analogue 4 10.67~96% as potent
Analogue 5 0.017~600x more potent
Analogue 6 0.68~15x more potent
(Data sourced from in vitro assays on electrically driven isolated guinea pig left atria)[10]

Structure-Activity Relationship Insights:

  • The quinolizidine ring appears to serve as a potent pharmacophore for antiarrhythmic activity.[10]

  • Modifications to the moiety attached to the quinolizidine nucleus can dramatically alter potency. Analogue 5, an N-(quinolizidinyl-alkyl)-benzamide derivative, demonstrated an outstanding 600-fold increase in potency over quinidine, indicating that the interaction of this side chain is a key determinant of activity.[10]

  • These findings suggest that while the core quinidine structure is effective, substantial gains in potency can be achieved by optimizing the substituents attached to the bicyclic amine system.

Experimental Protocols

The quantitative data presented in this guide are derived from specific experimental models. Understanding these methodologies is crucial for interpreting the results.

Protocol: Isolated Heart Model for Reperfusion Arrhythmia

This ex vivo model is used to assess the efficacy of a compound in preventing arrhythmias caused by ischemia and subsequent reperfusion.[8]

Experimental_Workflow A Isolate Rat Heart and Mount on Langendorff Apparatus B Perfuse with Krebs-Henseleit Solution (Stabilization Period) A->B C Induce Global Ischemia (Stop Perfusion for a Set Time) B->C D Initiate Reperfusion with Solution Containing Test Compound (e.g., Quinidine, Metabolite) C->D E Monitor ECG for Arrhythmias (Ventricular Tachycardia, Fibrillation) D->E F Repeat at Multiple Concentrations to Generate Dose-Response Curve E->F G Calculate EC50 (Concentration for 50% Arrhythmia Suppression) F->G

Figure 3: Workflow for Assessing Antiarrhythmic Activity.
Protocol: Voltage Clamp in Papillary Muscle

This electrophysiological technique is used to measure the effect of a drug on specific ion channels. For Class I antiarrhythmics, a key parameter is the maximum upstroke velocity (Vmax) of the action potential, which reflects the activity of fast sodium channels.[11]

  • Preparation : A guinea pig papillary muscle is dissected and mounted in a chamber.

  • Voltage Clamp : Two microelectrodes are inserted into a cardiac cell. One measures the membrane potential, while the other injects current to "clamp" the voltage at a desired level.

  • Measurement : The Vmax of the action potential is measured before and after the application of quinidine or its analogues.

  • Analysis : A reduction in Vmax indicates a blockade of sodium channels. The degree of block at different drug concentrations and stimulation frequencies (to assess use-dependency) is quantified.[11][12]

Conclusion

The structure-activity relationship of quinidine and its derivatives is heavily influenced by modifications to the quinuclidine nucleus. Hydroxylation at the 3-position significantly decreases, while N-oxidation abolishes, antiarrhythmic activity. The basicity and steric profile of the quinuclidine nitrogen are essential for potent ion channel blockade. Synthetic strategies focusing on the quinolizidine pharmacophore have yielded analogues with dramatically increased potency, demonstrating that significant therapeutic improvements over the parent compound are achievable. These findings underscore the importance of targeted chemical modifications in the development of next-generation antiarrhythmic agents.

References

Comparison Guide: Confirming the Identity of Synthetic Quinidine N-oxide Against a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for confirming the chemical identity of a newly synthesized batch of Quinidine N-oxide by comparing it against a certified reference material (CRM). The following sections detail the experimental protocols, data presentation, and logical workflow required for unambiguous structural confirmation and purity assessment, which are critical steps in drug development and chemical research.

Experimental and Analytical Workflow

The confirmation of a synthetic compound's identity involves a multi-pronged analytical approach. The workflow begins with parallel analysis of the synthetic this compound and the certified reference material using various chromatographic and spectroscopic techniques. The data from both samples are then compared to establish equivalence.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Comparison & Confirmation synth Synthetic this compound HPLC HPLC Analysis synth->HPLC HRMS HRMS Analysis synth->HRMS NMR NMR Spectroscopy (¹H & ¹³C) synth->NMR FTIR FTIR Spectroscopy synth->FTIR MP Melting Point Analysis synth->MP crm Certified Reference Material (CRM) crm->HPLC crm->HRMS crm->NMR crm->FTIR crm->MP Compare Compare Datasets HPLC->Compare HRMS->Compare NMR->Compare FTIR->Compare MP->Compare Confirm Identity Confirmed Compare->Confirm G cluster_0 Analytical Data Comparison Data_HPLC HPLC Data Match? Logical_AND All Data Match? Data_HPLC->Logical_AND Data_HRMS HRMS Data Match? Data_HRMS->Logical_AND Data_NMR NMR Spectra Match? Data_NMR->Logical_AND Data_FTIR FTIR Spectra Match? Data_FTIR->Logical_AND Data_MP Melting Points Match? Data_MP->Logical_AND Identity_Confirmed Identity Confirmed Logical_AND->Identity_Confirmed Yes Further_Investigation Further Investigation Required Logical_AND->Further_Investigation No

Safety Operating Guide

Navigating the Safe Disposal of Quinidine N-oxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Quinidine N-oxide, a metabolite of the antiarrhythmic drug quinidine, requires meticulous handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards and fostering a secure research environment.

Understanding the Hazard Profile of this compound

Core Principles of Chemical Waste Management

The disposal of this compound must adhere to the fundamental principles of hazardous waste management as outlined by regulatory bodies such as the Resource Conservation and Recovery Act (RCRA).[4] Key principles include:

  • Waste Segregation: Incompatible chemicals must be kept separate to prevent dangerous reactions.[4][6]

  • Proper Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely closed.[4][6]

  • Clear Labeling: All waste containers must be accurately and clearly labeled with their contents and associated hazards.[7]

  • Designated Storage: Hazardous waste should be stored in a designated, well-ventilated satellite accumulation area.[8]

  • Regular Disposal: Arrangements should be made for the timely removal of chemical waste by a licensed hazardous waste disposal company.[7]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste generated in a laboratory setting.

1. Waste Identification and Segregation:

  • Characterize the waste stream containing this compound. This includes pure solid compound, solutions, or contaminated labware (e.g., pipette tips, gloves, and vials).

  • Segregate this compound waste from other waste streams at the point of generation. Do not mix it with non-hazardous waste or incompatible chemicals.

2. Container Selection and Labeling:

  • Select a waste container that is compatible with this compound. For solid waste, a securely sealed, robust plastic or glass container is suitable. For liquid waste, use a leak-proof container with a screw-top cap.

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any known hazard characteristics (e.g., "Toxic"). The accumulation start date must also be recorded on the label.[7]

3. Waste Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8]

  • This area should be under the control of the laboratory personnel and near the point of waste generation.

  • Ensure secondary containment is used for liquid waste to prevent spills.[4]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the EHS office or contractor with a detailed inventory of the waste, including the chemical name and quantity.

5. Documentation:

  • Maintain a log of all hazardous waste generated, including the name of the waste, quantity, and the date it was placed in the accumulation area.

  • Retain all documentation related to the disposal of the waste, including pickup receipts and manifests from the disposal company.[7]

Waste Type Container Labeling Requirements Storage Location Disposal Method
Solid this compound Sealable, chemical-resistant container (e.g., HDPE or glass jar)"Hazardous Waste", "this compound", Hazard Symbols (if known), Accumulation Start DateDesignated Satellite Accumulation AreaIncineration via a licensed hazardous waste facility
Liquid this compound Solutions Leak-proof, chemical-resistant bottle with a screw-top cap"Hazardous Waste", "this compound Solution" (specify solvent), Hazard Symbols (if known), Accumulation Start DateDesignated Satellite Accumulation Area with Secondary ContainmentIncineration via a licensed hazardous waste facility
Contaminated Labware (gloves, tips, etc.) Lined, puncture-resistant container or a designated hazardous waste bag within a rigid container"Hazardous Waste", "Contaminated with this compound", Accumulation Start DateDesignated Satellite Accumulation AreaIncineration via a licensed hazardous waste facility

Decision Pathway for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G A This compound Waste Generated B Characterize Waste (Solid, Liquid, Contaminated Debris) A->B C Select Appropriate Waste Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Date) C->D E Store in Designated Satellite Accumulation Area D->E F Is Container Full or Accumulation Time Limit Reached? E->F F->E No G Contact EHS for Waste Pickup F->G Yes H Document Waste Disposal G->H

References

Essential Safety and Logistics for Handling Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Quinidine N-oxide. The following procedures are based on available data for Quinidine and related compounds, as specific safety data for this compound is limited. These protocols are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the required PPE.

PPE CategorySpecificationCitation
Eye/Face Protection Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile or neoprene) and clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended. Lab coats or long-sleeved clothing should be worn.[1][2][4][5]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator or a NIOSH-approved half-face respirator with an appropriate cartridge should be used. For solid materials, a dust/mist filter is recommended.[1][6]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Avoid the formation of dust and aerosols.[1][2]

  • Do not breathe dust, vapor, mist, or gas.[2][4]

  • Avoid contact with skin, eyes, and clothing.[1][7]

  • Do not eat, drink, or smoke when using this product.[1][4]

  • Wash hands thoroughly after handling and before breaks.[1][5]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][4]

Storage:

  • Store in a dry, cool, and well-ventilated place.[2][3]

  • Keep the container tightly closed.[2][3]

  • Protect from light.[2][4]

  • Store locked up.[1][4]

  • Incompatible with strong oxidizing agents.[2][4]

Emergency Procedures: First Aid and Spills

Immediate and appropriate responses to emergencies can significantly mitigate potential harm.

First Aid Measures:

Exposure RouteFirst Aid ProcedureCitation
If Swallowed Get emergency medical help immediately. Rinse mouth. Do NOT induce vomiting.[1][2][4]
If on Skin Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. If skin irritation or rash occurs, get medical help.[1][4][6]
If in Eyes Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4][6][7]
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. Seek immediate medical attention.[2][4][6]

Spill Response:

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the spill area.[6]

  • Ventilate the Area: Ensure adequate ventilation.[2]

  • Personal Protection: Wear appropriate PPE as outlined above.[8]

  • Containment and Cleanup:

    • For solid spills, dampen the material with a solvent like acetone to prevent dust formation.[6]

    • Sweep up or use an absorbent paper dampened with acetone to collect the spilled material and place it into a suitable, sealed container for disposal.[2][6]

    • Wash the spill area with a soap and water solution.[6]

  • Disposal: Seal contaminated clothing and absorbent materials in a vapor-tight plastic bag for disposal.[6]

  • Re-entry: Do not re-enter the contaminated area until a safety officer has confirmed it has been properly cleaned.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Unused this compound and any contaminated materials should be treated as hazardous waste.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant, likely via incineration.[4][9] Do not release into the environment.[2][3]

  • Contaminated Packaging: Contaminated containers should be disposed of as hazardous waste unless properly decontaminated.[9]

Note on Laboratory-Scale Degradation: While no specific degradation protocol for this compound was found, related compounds like other alkaloids can sometimes be degraded in the lab to reduce toxicity before disposal. For instance, alkaline hydrolysis has been used for other N-oxides.[10] This involves treating the compound with a strong base to break it down into less toxic components.[10] However, such a procedure would need to be carefully evaluated and validated for this compound before implementation. Always consult with your institution's Environmental Health and Safety (EHS) office for approved disposal procedures.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency start Start: Obtain this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill exposure Personal Exposure weigh->exposure experiment Perform Experiment dissolve->experiment dissolve->spill dissolve->exposure decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate experiment->spill experiment->exposure waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->waste store Store Remaining Compound in a Cool, Dry, Dark Place waste->store end End store->end spill_protocol Follow Spill Protocol spill->spill_protocol first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.